molecular formula C14H12O3 B192379 Seselin CAS No. 523-59-1

Seselin

Numéro de catalogue: B192379
Numéro CAS: 523-59-1
Poids moléculaire: 228.24 g/mol
Clé InChI: QUVCQYQEIOLHFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Seselin is a pyranocoumarin natural product that serves as a valuable chemical tool in pharmacological and mechanistic biology research, with studies highlighting its multi-targeted bioactivity profile. Its research value is particularly prominent in oncology, where it has been shown to inhibit tumour-promoting mechanisms and demonstrates potential in fighting skin cancer . In immunology and infectious disease research, this compound exhibits significant anti-inflammatory properties. Mechanistic studies indicate it functions by targeting the Jak2 kinase, effectively blocking the pro-inflammatory phenotype of macrophages in experimental models of sepsis. This action involves the downregulation of key proinflammatory factors and a reduction in the activity of signalling proteins STAT1 and p65 . The compound also possesses documented antiviral and antifungal activities, broadening its utility in microbiological and parasitological studies . This diverse range of biological actions makes this compound a compelling compound for investigating complex signalling pathways and for developing novel therapeutic strategies against cancer, inflammatory disorders, and infections.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8,8-dimethylpyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVCQYQEIOLHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200322
Record name Seselin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Seselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

523-59-1
Record name Seselin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seselin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seselin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5634E8957P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Seselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 120 °C
Record name Seselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Seselin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seselin, a pyranocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methods for its extraction and isolation, and insights into its biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Plant Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae (citrus family) and Apiaceae (carrot family) families. Several specific species have been identified as notable sources of this compound.

Primary Plant Sources:

  • Correa reflexa : An Australian native plant, commonly known as native fuchsia, has been identified as a significant source of this compound.[1]

  • Clausena anisata : The leaves of this plant, which is used in traditional African medicine, have been shown to contain this compound.[2][3]

  • Seseli indicum : The seeds of this plant are a known source of this compound.

  • Melicope semecarpifolia : This plant is another documented source of this compound.

  • Angelica gigas : Also known as Korean Angelica, its roots have been reported to contain this compound.

  • Ficus erecta var. beecheyana : This variety of fig is also a source of this compound.

Other plant genera that are known to produce coumarins and may contain this compound or its derivatives include Citrus, Ruta, and Peucedanum.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content from a key natural source.

Plant SpeciesPlant PartExtraction MethodThis compound Yield (% w/w)Reference
Correa reflexaNot specifiedPressurized Hot Water Extraction (PHWE)up to 1.1%[1]

Note: Quantitative data for this compound content in many plant species is not widely available in the literature, highlighting an area for further research.

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves extraction with an organic solvent followed by chromatographic purification. Below are detailed methodologies for two distinct extraction techniques.

Protocol 1: Solvent Extraction and Column Chromatography from Clausena anisata Leaves

This protocol is adapted from the methodology described for the isolation of this compound from Clausena anisata.[2][3]

1. Extraction:

  • Plant Material: Air-dried and powdered leaves of Clausena anisata.

  • Solvent: Acetone (B3395972).

  • Procedure:

    • Macerate the powdered leaves in acetone at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v).

    • Agitate the mixture periodically for a period of 24-48 hours to ensure thorough extraction.

    • Filter the mixture to separate the extract from the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

2. Solvent-Solvent Partitioning:

  • Solvents: n-hexane, water, and other solvents of varying polarity (e.g., dichloromethane, ethyl acetate).

  • Procedure:

    • Dissolve the crude acetone extract in a mixture of n-hexane and water.

    • Perform a liquid-liquid extraction to partition the compounds between the immiscible layers. This compound, being a moderately polar compound, is expected to be enriched in the n-hexane fraction.

    • Separate the n-hexane layer and concentrate it to dryness.

3. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Dissolve the concentrated n-hexane fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound (identified by comparison with a standard or by spectroscopic analysis).

    • Evaporate the solvent from the combined fractions to yield purified this compound.

Protocol 2: Pressurized Hot Water Extraction (PHWE) from Correa reflexa

This method offers a more environmentally friendly approach to extraction.[1]

  • Apparatus: A modified espresso machine or a dedicated PHWE system.

  • Procedure:

    • Grind the dried plant material to a fine powder.

    • Pack the powdered material into the extraction vessel of the PHWE system.

    • Heat water to the desired temperature (e.g., 100-160°C) and apply pressure to maintain it in a liquid state.

    • Pass the pressurized hot water through the extraction vessel containing the plant material.

    • Collect the aqueous extract.

    • The extract can then be further purified by partitioning with an organic solvent (e.g., ethyl acetate) followed by column chromatography as described in Protocol 1.

Biosynthetic Pathway of this compound

This compound, as an angular pyranocoumarin, is biosynthesized via the phenylpropanoid pathway. The key precursor is umbelliferone (B1683723), which undergoes prenylation and subsequent cyclization to form the pyran ring.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Pyranocoumarin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (C8-prenylation) This compound This compound Osthenol->this compound CYP450 Cyclase

Caption: Biosynthesis of this compound from L-Phenylalanine.

The biosynthesis begins with the conversion of L-phenylalanine to umbelliferone through the phenylpropanoid pathway. Umbelliferone is then prenylated at the C8 position by a prenyltransferase enzyme to form osthenol.[4] Finally, a cytochrome P450 (CYP450) cyclase catalyzes the formation of the pyran ring to yield this compound.[5]

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, it has been shown to inhibit the activation of JAK2.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNγR IFNγ Receptor JAK2 JAK2 IFNγR->JAK2 IFNγ IFNγ IFNγ->IFNγR Binds p-JAK2 p-JAK2 JAK2->p-JAK2 Autophosphorylation STAT1 STAT1 p-JAK2->STAT1 Phosphorylates p-STAT1 p-STAT1 p-STAT1_dimer p-STAT1 Dimer p-STAT1->p-STAT1_dimer Dimerization This compound This compound This compound->JAK2 Inhibits DNA DNA p-STAT1_dimer->DNA Translocates & Binds Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription

Caption: this compound's inhibition of the JAK2/STAT1 signaling pathway.

Upon stimulation by pro-inflammatory cytokines such as interferon-gamma (IFNγ), the IFNγ receptor recruits and activates JAK2. Activated JAK2 then phosphorylates STAT1, leading to its dimerization and translocation to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound intervenes in this pathway by directly targeting and inhibiting the activity of JAK2, thereby preventing the downstream phosphorylation of STAT1 and suppressing the expression of inflammatory mediators.[6][7][8]

References

An In-depth Technical Guide to the Chemical Structure and Properties of Seselin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Seselin, a naturally occurring pyranocoumarin (B1669404). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is a pyranocoumarin characterized by a pyran ring fused to a coumarin (B35378) moiety. Its systematic IUPAC name is 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one
CAS Number 523-59-1[1][3][4]
Molecular Formula C₁₄H₁₂O₃[1][4]
Molecular Weight 228.24 g/mol [1][2][5]
Canonical SMILES CC1(C)C=CC2=C(O1)C3=C(C=C2)C=CC(=O)O3
InChI Key QUVCQYQEIOLHFZ-UHFFFAOYSA-N
Synonyms Amyrolin, Seseline[6]

Physicochemical Properties

This compound is a solid, white to beige powder at room temperature.[7] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 119-120 °C[5]
Boiling Point 403.0 ± 45.0 °C (Predicted)[8]
Density 1.351 g/cm³ (at 18 °C)[5]
Water Solubility 0.04 g/L (Predicted)[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972), Ethanol, Methanol[6][7]
logP 2.68 - 3.0[1]
Polar Surface Area 35.53 Ų[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.22d9.5
H-47.61d9.5
H-57.23d8.5
H-66.76d8.5
H-3'5.67d9.9
H-4'6.35d9.9
2 x CH₃1.46s-

Table 4: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-2161.2
C-3112.9
C-4143.5
C-4a112.5
C-5126.0
C-6109.1
C-7156.4
C-8112.7
C-8a150.0
C-2'77.9
C-3'127.9
C-4'115.8
2 x CH₃28.2
Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the lactone, C=C of the aromatic and pyran rings, and C-O ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak [M]⁺ for this compound would be observed at m/z 228. The fragmentation pattern would likely involve the loss of a methyl group (-15 amu) and carbon monoxide (-28 amu) from the pyran and coumarin rings, respectively.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. It has been shown to reduce ear edema induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) and decrease acetic acid-induced writhing in mice.[3] Furthermore, this compound can ameliorate sepsis by down-regulating the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3]

The primary mechanism underlying the anti-inflammatory action of this compound involves the inhibition of the Jak2/STAT1 and NF-κB signaling pathways. This compound directly targets Janus kinase 2 (Jak2), preventing its phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 1 (STAT1). This, in turn, suppresses the expression of pro-inflammatory genes. This compound also inhibits the phosphorylation of p65, a key component of the NF-κB complex.

Seselin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFNγ Receptor IFN-gamma->IFNGR Binds Jak2 Jak2 IFNGR->Jak2 Activates p-Jak2 p-Jak2 Jak2->p-Jak2 Phosphorylation STAT1 STAT1 p-Jak2->STAT1 Phosphorylates p-STAT1 p-STAT1 STAT1->p-STAT1 Phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes p-STAT1->Pro-inflammatory Genes Transcription IKK IKK p65 p65 IKK->p65 Activates p-p65 p-p65 p65->p-p65 Phosphorylation p-p65->Pro-inflammatory Genes Transcription This compound This compound This compound->Jak2 Inhibits This compound->p65 Inhibits Phosphorylation

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines, including P388 and HT-29 cells, with EC₅₀ values of 8.66 and 9.94 µg/ml, respectively.[3]

Other Biological Activities

This compound also possesses antinociceptive, antifungal, and insecticidal properties.[3][4]

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from resorcinol (B1680541).

Seselin_Synthesis_Workflow Resorcinol Resorcinol Pechmann_Reaction Pechmann Reaction Resorcinol->Pechmann_Reaction 7-Hydroxycoumarin 7-Hydroxycoumarin Pechmann_Reaction->7-Hydroxycoumarin Acetylation Acetylation 7-Hydroxycoumarin->Acetylation 7-Acetoxycoumarin (B77463) 7-Acetoxycoumarin Acetylation->7-Acetoxycoumarin Fries_Rearrangement Fries Rearrangement 7-Acetoxycoumarin->Fries_Rearrangement 8-Acetyl-7-hydroxycoumarin (B184913) 8-Acetyl-7-hydroxycoumarin Fries_Rearrangement->8-Acetyl-7-hydroxycoumarin Condensation Condensation with Acetone 8-Acetyl-7-hydroxycoumarin->Condensation Intermediate Intermediate Condensation->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Dihydroxy_Intermediate Dihydroxy_Intermediate Reduction->Dihydroxy_Intermediate Dehydration Dehydration Dihydroxy_Intermediate->Dehydration This compound This compound Dehydration->this compound

Caption: General workflow for the chemical synthesis of this compound.

Protocol Outline:

  • Pechmann Reaction: React resorcinol with ethyl acetoacetate (B1235776) in the presence of a condensing agent (e.g., sulfuric acid) to form 7-hydroxycoumarin.

  • Acetylation: Acetylate the 7-hydroxy group of the coumarin using acetic anhydride.

  • Fries Rearrangement: Subject the resulting 7-acetoxycoumarin to a Fries rearrangement to yield 8-acetyl-7-hydroxycoumarin.

  • Condensation and Cyclization: Condense 8-acetyl-7-hydroxycoumarin with acetone in the presence of a base (e.g., pyrrolidine) to form the pyran ring.

  • Reduction and Dehydration: The intermediate is then reduced (e.g., with sodium borohydride) and subsequently dehydrated to yield this compound.

Extraction from Natural Sources

This compound can be isolated from various plant sources, particularly from the Rutaceae family.

General Extraction Protocol:

  • Drying and Grinding: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as acetone or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

Cell Culture:

Treatment:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

Analysis:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of key signaling molecules like total and phosphorylated Jak2 and STAT1.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities, particularly its potent anti-inflammatory effects. The established synthetic and extraction methods, along with detailed protocols for in vitro evaluation, provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents. The elucidation of its mechanism of action, specifically the targeting of the Jak2/STAT1 pathway, offers a clear direction for future drug discovery efforts. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full therapeutic potential of this intriguing pyranocoumarin.

References

The Multifaceted Biological Activities of Pyranocoumarins: A Focus on Seselin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Seselin, an angular pyranocoumarin (B1669404), has emerged as a particularly promising scaffold for drug discovery due to its demonstrated efficacy in a range of therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of pyranocoumarins, with a special emphasis on this compound, intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Pyranocoumarins, including this compound, have exhibited notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.

Quantitative Data: Anticancer Activity of Pyranocoumarins
CompoundCell LineActivityIC50/EC50 (µM)Reference
This compound P388 (murine leukemia)Cytotoxic8.66 µg/mL[1]
HT-29 (human colon adenocarcinoma)Cytotoxic9.94 µg/mL[1]
Alloxanthoxyletin derivatives (2a, 2b, 2d) HTB-140 (melanoma)Cytotoxic2.48, 2.80, 2.98[2]
Pyranocoumarin derivative (6h) MCF-7 (human breast adenocarcinoma)Antiproliferative3.3[3]
Pyranocoumarin derivative (6d) MCF-7 (human breast adenocarcinoma)Antiproliferative5.3[3]
Pyranocoumarin derivative (6k) MCF-7 (human breast adenocarcinoma)Antiproliferative6.5[3]
Pyranocoumarin derivative (6b) MCF-7 (human breast adenocarcinoma)Antiproliferative7.2[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell lines (e.g., P388, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or other pyranocoumarin compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyranocoumarin compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyranocoumarin B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Remove Medium, Add DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

A simplified workflow for determining the cytotoxicity of pyranocoumarins using the MTT assay.

Anti-inflammatory Activity

This compound and other pyranocoumarins have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-inflammatory Activity of Pyranocoumarins
CompoundModel/AssayActivityIC50/ED50/InhibitionReference
This compound TPA-induced mouse ear edemaAnti-inflammatoryED45 = 0.25 mg/ear[1]
Acetic acid-induced writhing in miceAntinociceptive41.4% inhibition at 40.5 mg/kg[1]
Formalin test (second phase) in miceAnti-inflammatory97.8% inhibition at 4.5 mg/kg[1]
LPS-induced NO production in RAW 264.7 cellsInhibition of NO productionDose-dependent inhibition[4]
Calipteryxin LPS-stimulated RAW 264.7 macrophagesInhibition of iNOS, COX-2, TNF-α, IL-6<20% inhibition (30 µM) for COX-2, <40% for iNOS and TNF-α[5]
Anomalin LPS-stimulated RAW 264.7 macrophagesInhibition of iNOS and COX-2Dose-dependent inhibition[6]
Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key components of pro-inflammatory signaling cascades. A primary mechanism involves the inhibition of the Jak2-STAT1 pathway. By targeting Jak2, this compound prevents its interaction with the IFNγ receptor, subsequently blocking the phosphorylation and activation of STAT1.[5] This, in turn, suppresses the transcription of STAT1-dependent pro-inflammatory genes.

Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway. It suppresses the phosphorylation of p65, a critical component of the NF-κB complex, and reduces the cleavage of caspase-1, which is involved in the activation of the inflammatory cytokine IL-1β.[5]

Jak2-STAT1 Signaling Pathway Inhibition by this compound

Jak2_STAT1_Pathway IFNy IFNγ IFNyR IFNγ Receptor IFNy->IFNyR Binds Jak2 Jak2 IFNyR->Jak2 Activates STAT1 STAT1 Jak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->Jak2 Inhibits

This compound inhibits the Jak2-STAT1 signaling pathway, reducing pro-inflammatory gene expression.

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases pNFkB p-p65 NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->IKK Inhibits

This compound interferes with the NF-κB signaling pathway, suppressing inflammatory responses.
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound or other pyranocoumarin compounds

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the pyranocoumarin compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add the Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

Several pyranocoumarins have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action can involve disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation.

Quantitative Data: Antimicrobial Activity of Pyranocoumarins
CompoundMicroorganismActivityMIC (µg/mL)Reference
Aegelinol Staphylococcus aureus (ATCC)Antibacterial16[7]
Salmonella typhi (ATCC)Antibacterial16[7]
Enterobacter cloacae (ATCC)Antibacterial16[7]
Enterobacter aerogenes (ATCC)Antibacterial16[7]
Agasyllin Staphylococcus aureus (ATCC)Antibacterial32[7]
Salmonella typhi (ATCC)Antibacterial32[7]
Enterobacter cloacae (ATCC)Antibacterial32[7]
Enterobacter aerogenes (ATCC)Antibacterial32[7]
3-Cyanonaphtho[1,2-(e)]pyran-2-one Escherichia coliAntibacterialActive[8]
3-Cyanocoumarin (B81025) Escherichia coliAntibacterialActive[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyranocoumarin compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the pyranocoumarin compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Alternatively, absorbance can be measured using a microplate reader.

Neuroprotective Activity

Emerging evidence suggests that certain pyranocoumarins possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These compounds may exert their effects through various mechanisms, including antioxidant activity, anti-inflammatory actions within the central nervous system, and modulation of signaling pathways involved in neuronal survival.

Quantitative Data: Neuroprotective Activity of Pyranocoumarins
CompoundModel/AssayActivityEC50 (mg/kg) / EffectReference
Decursin Glutamate-induced oxidative stress in HT22 cellsNeuroprotectiveDiminished intracellular ROS accumulation[9]
Esculetin Cerebral ischemia/reperfusion injury in miceNeuroprotectiveReduced infarct volume, dose-dependent protection[7]
Daphnetin LPS-induced neuroinflammation in microgliaNeuroprotectiveDepressed pro-inflammatory mediators (IL-1β, TNF-α)[6]
Coumarin (B35378) fraction from Tagetes lucida LPS-induced neuroinflammation in miceNeuroprotectiveEC50 of 0.2-4.33 mg/kg for TNF-α/IL-10 index modulation[10]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neuronal injury in a cell culture model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium and supplements

  • Pyranocoumarin compounds

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide, Aβ peptides)

  • Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

  • 96-well plates

Procedure:

  • Cell Culture and Plating: Culture the neuronal cells and seed them into 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyranocoumarin compound for a specified duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death or damage. Include a control group without the neurotoxic agent.

  • Incubation: Incubate the cells for a period sufficient to observe the toxic effects (e.g., 24 hours).

  • Assessment of Neuroprotection: Evaluate cell viability using an appropriate assay (e.g., MTT assay as described previously, or an LDH assay to measure membrane integrity).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone. Determine the EC50 value, the concentration of the compound that provides 50% of the maximal protection.

Neuroprotection_Workflow A Seed Neuronal Cells B Pre-treat with Pyranocoumarin A->B C Induce Neurotoxicity B->C D Incubate C->D E Assess Cell Viability D->E F Calculate Neuroprotection and EC50 E->F

References

The Core Mechanism of Seselin in Attenuating Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Seselin, a pyranocoumarin (B1669404) found in several plant species, has emerged as a promising anti-inflammatory agent. This technical guide delineates the core mechanism of action of this compound in inflammatory diseases, with a focus on its molecular targets and modulation of key signaling pathways. Through a comprehensive review of preclinical studies, this document provides detailed experimental methodologies, quantitative data on its efficacy, and visual representations of its mechanism to support further research and drug development efforts.

Introduction

This compound is a natural compound that has demonstrated significant anti-inflammatory and antinociceptive properties.[1][2] Its therapeutic potential lies in its ability to modulate the intricate signaling networks that drive the inflammatory response. This guide synthesizes the current understanding of this compound's mechanism of action, primarily its role in suppressing the pro-inflammatory phenotype of macrophages through the inhibition of critical signaling cascades.[1][3]

Core Mechanism of Action: Targeting the Jak2/STAT1 and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are predominantly attributed to its ability to suppress the pro-inflammatory polarization of macrophages.[1] This is achieved through the direct targeting of Janus kinase 2 (Jak2), a key upstream regulator of inflammatory signaling.[1][3]

Inhibition of the Jak2/STAT1 Pathway

This compound directly targets Jak2, thereby blocking its interaction with the IFNγ receptor and inhibiting its downstream signaling.[1][3] This leads to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] As STAT1 is a critical transcription factor for pro-inflammatory gene expression, its inactivation by this compound leads to a significant downregulation of inflammatory mediators.[1]

Suppression of the NF-κB Pathway

In addition to the Jak2/STAT1 pathway, this compound also effectively suppresses the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][4] It achieves this by inhibiting the phosphorylation of the p65 subunit of NF-κB.[1] The inhibition of p65 phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][5][6]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Sepsis Model
ParameterModelTreatmentDosageOutcomeReference
Survival RateCecal Ligation and Puncture (CLP)-induced sepsis in C57BL/6 miceThis compound3-30 mg/kgSignificantly improved survival rate[1]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)CLP-induced sepsis in C57BL/6 miceThis compound3-30 mg/kgSignificantly suppressed systemic levels[1]
Lung InjuryCLP-induced sepsis in C57BL/6 miceThis compound3-30 mg/kgAmeliorated lung damage, reduced leukocyte infiltration and edema[1]
Table 2: In Vitro Efficacy of this compound on Macrophage Polarization and Inflammatory Mediator Production
ParameterCell ModelTreatmentConcentrationOutcomeReference
Pro-inflammatory Cytokine mRNA (Il-1β, Il-6, Tnf-α)Bone Marrow-Derived Macrophages (BMDMs) stimulated with LPS and IFN-γThis compoundVarious dosesTime-dependent suppression of mRNA levels[1]
Pro-inflammatory Cytokine Secretion (IL-1β, TNF-α)BMDMs stimulated with LPS and ATPThis compoundVarious dosesMarkedly suppressed cytokine expression[1]
Pro-inflammatory Macrophage Markers (iNOS, CD11c)BMDMs stimulated with LPS and IFN-γThis compoundVarious dosesDose-dependent inhibition of iNOS and CD11c expression[1][7]
STAT1 PhosphorylationBMDMs stimulated with LPS and IFN-γThis compoundVarious dosesConcentration- and time-dependent suppression of p-STAT1[1][4]
p65 (NF-κB) PhosphorylationBMDMs stimulated with LPS and IFN-γThis compoundVarious dosesConcentration- and time-dependent suppression of p-p65[1][4]
Table 3: Antinociceptive Effects of this compound
TestModelDosageInhibitionReference
Acetic Acid-Induced WrithingMice0.5, 4.5, 40.5 mg/kg19.5%, 26.2%, 41.4% (dose-dependent)[2]
Formalin Test (Second Phase - Inflammatory)Mice0.5, 4.5, 40.5 mg/kg90.3%, 97.8%, 95.3%[2]
Formalin Test (First Phase - Neurogenic)Mice4.5, 40.5 mg/kg34.4%, 66.9%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
  • Animal Model: C57BL/6 mice.[1]

  • Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce peritonitis. The abdominal cavity is then closed.[1]

  • Treatment: this compound (3-30 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal injection, at specified time points post-CLP.[1]

  • Endpoints: Survival rate is monitored over several days. Systemic levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are measured in serum collected at various time points using ELISA. Lung tissue is harvested for histological analysis of injury and for measuring cytokine mRNA levels by qPCR.[1]

In Vitro Macrophage Polarization and Stimulation
  • Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in appropriate media until differentiation.[1]

  • Pro-inflammatory Polarization: To induce a pro-inflammatory phenotype, BMDMs are stimulated with Lipopolysaccharide (LPS) (e.g., 10 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for a specified duration (e.g., 12 hours).[1][7]

  • Treatment: this compound is added to the cell culture at various concentrations either as a pretreatment or concurrently with the inflammatory stimuli.[1]

  • Endpoints:

    • Cytokine Expression: mRNA levels of pro-inflammatory cytokines are quantified using qPCR. Secreted cytokine proteins in the culture supernatant are measured by ELISA.[1]

    • Macrophage Markers: The expression of pro-inflammatory markers such as iNOS and CD11c is assessed by flow cytometry.[1][7]

    • Signaling Pathway Analysis: The phosphorylation status of key signaling proteins (Jak2, STAT1, p65) is determined by Western blotting using phospho-specific antibodies.[1][4]

Western Blotting for Signaling Protein Phosphorylation
  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Jak2, Jak2, p-STAT1, STAT1, p-p65, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Diagram 1: this compound's Inhibition of the Jak2/STAT1 and NF-κB Signaling Pathways

Seselin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor Jak2 Jak2 IFNGR->Jak2 IFNγ TLR4 TLR4 IKK IKK TLR4->IKK LPS STAT1 STAT1 Jak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_n p-STAT1 pSTAT1->pSTAT1_n Translocation IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB pNFkB p-p65/p50 NFkB->pNFkB pNFkB_n p-p65/p50 pNFkB->pNFkB_n Translocation This compound This compound This compound->Jak2 Inhibits This compound->IKK Inhibits (downstream effect) Genes Pro-inflammatory Gene Transcription pSTAT1_n->Genes pNFkB_n->Genes

Caption: this compound inhibits Jak2, preventing STAT1 phosphorylation and nuclear translocation. It also suppresses the NF-κB pathway.

Diagram 2: Experimental Workflow for In Vitro Analysis of this compound's Anti-Inflammatory Effects

Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects on macrophages.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity by directly targeting Jak2 and subsequently inhibiting the STAT1 and NF-κB signaling pathways. This mechanism effectively suppresses the pro-inflammatory phenotype of macrophages, leading to a reduction in inflammatory mediators. The quantitative data from preclinical models underscore its potential as a therapeutic agent for inflammatory diseases.

Future research should focus on:

  • Elucidating the precise binding mode of this compound to Jak2.

  • Evaluating the efficacy and safety of this compound in a broader range of chronic inflammatory disease models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic application.

  • Exploring the potential for synergistic effects with other anti-inflammatory agents.

This technical guide provides a foundational understanding of this compound's mechanism of action, offering a valuable resource for the scientific community to advance the development of this promising natural compound into a novel anti-inflammatory therapy.

References

The Role of Seselin in Regulating Root Growth: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seselin, a natural coumarin (B35378) derivative, has been identified as a significant regulator of plant root growth. This document provides an in-depth technical guide on the molecular mechanisms underpinning this compound's influence on root architecture, with a particular focus on its interaction with the auxin signaling pathway. Drawing on foundational research and recent studies on related coumarin compounds, this whitepaper details the quantitative effects of these molecules on root growth parameters, outlines experimental protocols for their study, and presents signaling pathway diagrams to elucidate the current understanding of their mode of action. This information is intended to support further research and potential applications in agriculture and drug development.

Introduction

The regulation of root system architecture is a critical determinant of plant health and productivity, influencing nutrient and water uptake, anchorage, and interaction with soil microbiota. Phytohormones, particularly auxin, play a central role in orchestrating root development, including primary root elongation, lateral root formation, and root hair growth. A growing body of evidence suggests that certain secondary metabolites, such as coumarin derivatives, can significantly modulate these processes.

This compound, a pyranocoumarin, was first identified as a potent inhibitor of radicle (primary root) growth in several plant species.[1] Early studies indicated that its mechanism of action involves the enhancement of peroxidase and indole-3-acetic acid (IAA) oxidase activity, suggesting an interference with auxin metabolism.[1] More recent research on the broader class of coumarins has provided a more detailed molecular picture, linking their effects to the core auxin signaling cascade. This guide synthesizes these findings to present a comprehensive overview of this compound's role in root growth regulation.

Quantitative Effects of Coumarins on Root Growth

The inhibitory effects of this compound and related coumarins on root growth have been quantified in various studies. While specific data for this compound is limited, the effects of the parent compound, coumarin, and its derivatives provide valuable insights.

CompoundPlant SpeciesConcentrationEffect on Primary Root LengthEffect on Lateral RootsReference
This compoundCucumber (Cucumis sativus)Not specifiedInhibitionNot specified[1]
This compoundLettuce (Lactuca sativa)Not specifiedInhibitionNot specified[1]
This compoundRadish (Raphanus sativus)Not specifiedInhibitionNot specified[1]
This compoundWheat (Triticum aestivum)Not specifiedInhibitionNot specified[1]
CoumarinArabidopsis (Arabidopsis thaliana)20 µMSignificant inhibitionIncreased number and length of root hairs[2][3]
CoumarinMaize (Zea mays)25-400 µMInhibition (nodal > seminal > radicle roots)Decreased number and density[4]
4-Methylumbelliferone (4-MU)Arabidopsis (Arabidopsis thaliana)125 µM25% reductionIncreased initiation, elongation, and density[5]
7-MethoxycoumarinWheat (Triticum aestivum)100 ppm70-90% inhibitionNot specified[6]
7-HydroxycoumarinSorghum (Sorghum bicolor)10 ppm60-90% inhibitionNot specified[6]

Molecular Mechanism of Action: Interaction with Auxin Signaling

The primary mechanism by which coumarins, and likely this compound, regulate root growth is through the modulation of the auxin signaling pathway. Recent evidence points to an interference with the ubiquitin-proteasome pathway that controls the stability of Aux/IAA transcriptional repressors.

At normal auxin concentrations, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin levels increase, auxin binds to the TIR1/AFB F-box protein, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of genes involved in root development.

Studies on coumarin have shown that it inhibits primary root growth by affecting the neddylation of CULLIN1, a key component of the SCF complex.[2] Neddylation is a post-translational modification essential for the activity of the SCF complex. By inhibiting neddylation, coumarin treatment leads to an accumulation of Aux/IAA proteins, which in turn represses ARF-mediated gene transcription and ultimately inhibits root growth.[2] This is supported by the observation that auxin-resistant mutants such as axr1 (defective in the neddylation pathway) and axr2-1 (a stabilized Aux/IAA mutant) show resistance to the inhibitory effects of coumarin.[2]

The earlier findings that this compound increases IAA oxidase activity can be integrated into this model as a complementary mechanism.[1] By reducing cellular auxin levels, increased IAA oxidase activity would further prevent the degradation of Aux/IAA repressors, leading to a more pronounced inhibition of root growth.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound and other coumarins on root growth.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is recommended due to its genetic tractability and well-characterized root development.

  • Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

  • Plating: Sterilized seeds are plated on 0.8% (w/v) agar-solidified half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose.

  • Stratification: Plates are stored at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Chamber: Seedlings are grown vertically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Coumarin Treatment and Phenotypic Analysis
  • Stock Solutions: A stock solution of this compound or other coumarins is prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the growth medium should not exceed 0.1% (v/v).

  • Treatment: The compound of interest is added to the molten MS medium before pouring the plates. A range of concentrations should be tested (e.g., 1 µM to 100 µM). A mock control with DMSO only should be included.

  • Measurement: After a specified growth period (e.g., 5-7 days), the plates are scanned, and primary root length, lateral root number, and lateral root density are measured using image analysis software such as ImageJ.

Cytological Analysis of the Root Apical Meristem
  • Staining: Seedlings are stained with Propidium Iodide (PI) or processed for ClearSee analysis to visualize cell walls.

  • Microscopy: The root tips are observed using a confocal laser scanning microscope.

  • Quantification: The number of cells in the meristematic zone (from the quiescent center to the first elongated cell) is counted to determine the effect of the treatment on cell division.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from root tissues of treated and control seedlings using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: qRT-PCR is performed using gene-specific primers for auxin-responsive genes (e.g., IAA1, IAA2), genes involved in auxin biosynthesis (e.g., YUC family), and transport (e.g., PIN family). A reference gene (e.g., ACTIN2) is used for normalization.

  • Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Analysis of Auxin-Related Mutants
  • Mutant Lines: Obtain seeds for key auxin signaling mutants (e.g., axr1-3, tir1-1, arf7arf19).

  • Phenotyping: Grow mutant and wild-type seedlings on medium containing the test compound and on control medium.

  • Comparison: Compare the root growth inhibition in the mutant lines to that of the wild type to determine if the mutations confer resistance or hypersensitivity to the compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Coumarin-Mediated Root Growth Inhibition

Coumarin_Signaling Coumarin Coumarin / this compound Neddylation Neddylation of Cullin1 Coumarin->Neddylation Inhibits SCF_TIR1_AFB_active Active SCF-TIR1/AFB Complex Neddylation->SCF_TIR1_AFB_active Activates SCF_TIR1_AFB_inactive Inactive SCF-TIR1/AFB Complex AuxIAA_degradation Aux/IAA Degradation SCF_TIR1_AFB_active->AuxIAA_degradation Promotes AuxIAA Aux/IAA Repressors AuxIAA_degradation->AuxIAA Reduces levels of ARF ARF Transcription Factors AuxIAA->ARF Inhibits Root_Growth Root Growth Inhibition AuxIAA->Root_Growth Accumulation Leads to Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Auxin_Genes->Root_Growth Leads to Normal Growth (opposite effect) Auxin Auxin (IAA) Auxin->SCF_TIR1_AFB_active Promotes activity via binding

Caption: Molecular mechanism of coumarin's effect on auxin signaling and root growth.

Experimental Workflow for Investigating this compound's Effect on Root Growth

Experimental_Workflow start Seed Sterilization & Plating treatment Treatment with this compound (various concentrations) start->treatment growth Vertical Growth in Chamber treatment->growth phenotyping Phenotypic Analysis (Root Length, LRs) growth->phenotyping microscopy Confocal Microscopy (Root Meristem) growth->microscopy q_pcr Gene Expression (qRT-PCR) growth->q_pcr mutant_analysis Analysis of Auxin Mutants growth->mutant_analysis data_analysis Data Analysis & Interpretation phenotyping->data_analysis microscopy->data_analysis q_pcr->data_analysis mutant_analysis->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for studying the impact of this compound on root development.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other coumarins, regulates root growth primarily by interfering with the auxin signaling pathway. The inhibition of the SCF-TIR1/AFB complex, likely through the disruption of neddylation, leads to the stabilization of Aux/IAA repressors and a subsequent suppression of auxin-responsive gene expression. This molecular mechanism provides a solid foundation for understanding the observed inhibitory effects of this compound on primary root elongation.

Future research should focus on validating these findings specifically for this compound. This would involve:

  • Direct Binding Assays: Investigating whether this compound directly binds to components of the neddylation pathway or the SCF complex.

  • Transcriptomic and Proteomic Analyses: Performing global analyses of gene and protein expression in response to this compound treatment to identify a broader range of molecular targets.

  • Interaction with Other Hormonal Pathways: Exploring potential crosstalk between this compound's effects and other phytohormone signaling pathways, such as those for ethylene (B1197577) and strigolactones, which are known to interact with auxin in regulating root development.

A deeper understanding of this compound's mode of action could open up new avenues for the development of novel plant growth regulators for agricultural applications and provide new molecular probes for dissecting the complexities of root development.

References

An In-depth Technical Guide to the Antifungal and Antibacterial Spectrum of Seselin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the antimicrobial properties of Seselin, a natural pyranocoumarin (B1669404). It consolidates quantitative data on its antifungal and antibacterial efficacy, details the experimental protocols for its evaluation, and illustrates its known mechanism of action through signaling pathway diagrams.

Introduction

This compound (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one) is a pyranocoumarin found in various plants, including those from the Clausena and Decatropis genera[1][2]. As a member of the coumarin (B35378) family, a class of compounds known for a wide range of biological activities, this compound has attracted interest for its potential therapeutic applications[3][4]. Notably, it has demonstrated significant antifungal and, to a lesser extent, antibacterial activities[1]. This document serves as a technical resource, summarizing the current scientific knowledge of this compound's antimicrobial spectrum, its mechanisms of action, and the methodologies used to quantify its effects.

Antifungal Spectrum of this compound

This compound has shown potent activity against several fungal species, particularly plant pathogens. The available quantitative data highlights its efficacy, positioning it as a potential candidate for the development of novel fungicides.

Quantitative Antifungal Data

The antifungal activity of this compound has been quantified against various fungal strains. The data, primarily presented as half-maximal effective concentration (EC₅₀) and fungistatic concentrations, is summarized in the table below.

Fungal SpeciesActivity MetricConcentrationReference
Aspergillus flavusFungistatic Activity31.25 µg/mL[1]
Botrytis cinereaEC₅₀6.1 µg/mL[5]

Table 1: Summary of Quantitative Antifungal Activity of this compound.

Antibacterial Spectrum of this compound

While the antifungal properties of this compound are more extensively documented, research into its antibacterial activity is also emerging. Studies have often focused on derivatives of this compound or the broader coumarin class[1]. Direct quantitative data on this compound's antibacterial spectrum is less prevalent in the current literature. Coumarins, as a class, have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying widely depending on the specific compound and bacterial strain[6][7]. For instance, certain coumarin derivatives have shown potent antibacterial activity with MIC values as low as 1.23 to 2.60 µg/mL, comparable to ciprofloxacin[6]. However, further specific testing on this compound is required to fully characterize its antibacterial profile.

Mechanism of Action

The antifungal mechanism of this compound has been partially elucidated, with a significant focus on its interaction with crucial cellular signaling pathways in fungi.

Disruption of the Ca²⁺/Calcineurin (CN) Signaling Pathway

In the gray mold fungus Botrytis cinerea, this compound's antifungal activity is critically linked to the disruption of calcium homeostasis and the Ca²⁺/Calcineurin (CN) signaling pathway[5].

  • Calcium Homeostasis Disruption: this compound treatment leads to a significant reduction in the intracellular Ca²⁺ concentration in fungal hyphae, disturbing the delicate calcium balance essential for cell survival and signaling[5].

  • Downregulation of Pathway Genes: The compound significantly downregulates the expression of key genes within the Ca²⁺/CN signaling pathway, including CCH1, MID1, CNA, PMC1, and PMR1[5]. This disruption inhibits the fungus's ability to respond to cellular stress, ultimately leading to cell death[5].

The following diagram illustrates the proposed inhibitory effect of this compound on this critical fungal signaling pathway.

G cluster_membrane Fungal Plasma Membrane cluster_cytosol CCH1 CCH1 Ca_ion Intracellular Ca²⁺ CCH1->Ca_ion Ca²⁺ Influx MID1 MID1 MID1->Ca_ion Ca²⁺ Influx Calcineurin Calcineurin (CNA) Ca_ion->Calcineurin Activates Homeostasis Ca²⁺ Homeostasis Calcineurin->Homeostasis Regulates PMC1_PMR1 PMC1/PMR1 (Ca²⁺ Pumps) PMC1_PMR1->Homeostasis Maintains CellDeath Cell Death Homeostasis->CellDeath Disruption leads to This compound This compound This compound->CCH1 Inhibits Expression This compound->MID1 Inhibits Expression This compound->Calcineurin Inhibits Expression This compound->PMC1_PMR1 Inhibits Expression

Caption: this compound's inhibition of the Ca²⁺/CN signaling pathway in B. cinerea.

Experimental Protocols

Standardized methodologies are crucial for evaluating the antimicrobial activity of compounds like this compound. The following sections detail representative protocols based on established techniques.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[8][9][10].

1. Inoculum Preparation:

  • Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Luria Broth Agar for bacteria, Potato Dextrose Agar for fungi) at 37°C for 18-24 hours[8][11].
  • A microbial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi[8][11].
  • The suspension is then diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].

2. Plate Preparation and Assay:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth)[12].
  • Each well is inoculated with the standardized microbial suspension[11].
  • Controls are included: a positive control (broth with inoculum, no this compound) and a negative control (broth only)[11].
  • The plate is incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi[4][12].

3. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed in the well[4][13].

The workflow for a typical MIC determination is visualized below.

G A Prepare this compound Stock Solution and Serial Dilutions in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) B->C D Incubate Plate (e.g., 37°C for 24-48h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess antimicrobial activity based on the size of the growth inhibition zone around a disk impregnated with the test compound[8][14].

1. Inoculum and Plate Preparation:

  • A standardized microbial inoculum (0.5 McFarland) is prepared as described previously[8].
  • The inoculum is uniformly spread over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar) to create a confluent lawn[11].

2. Disk Application and Incubation:

  • Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound solution[12].
  • The disks are placed firmly on the surface of the inoculated agar plate[11].
  • A negative control disk (solvent only) and a positive control disk (known antibiotic) are also applied[12].
  • Plates are incubated at 37°C for 18-24 hours[8].

3. Measurement:

  • The antimicrobial activity is evaluated by measuring the diameter of the clear zone of growth inhibition around each disk in millimeters (mm)[11][15]. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound[15].

Conclusion

This compound demonstrates considerable promise as an antifungal agent, with documented efficacy against pathogenic fungi like Aspergillus flavus and Botrytis cinerea. Its mechanism of action, involving the disruption of the essential Ca²⁺/Calcineurin signaling pathway, presents a specific target for antifungal drug development. While its antibacterial properties require more extensive investigation, the broader activity of the coumarin class suggests potential in this area as well. The standardized protocols outlined in this guide provide a framework for future research to further explore and quantify the full antimicrobial spectrum of this compound, facilitating its potential translation into clinical or agricultural applications.

References

Cytotoxic Effects of Seselin on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seselin, a naturally occurring pyranocoumarin, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides a comprehensive technical overview of the current understanding of this compound's anticancer properties. It includes a compilation of quantitative cytotoxicity data (IC50 values), detailed experimental protocols for key assays, and an exploration of the molecular mechanisms and signaling pathways involved in this compound-induced cancer cell death. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that some of the data pertains to Sesamin, a structurally related lignan, and other coumarin (B35378) derivatives, which provide valuable context for the potential bioactivity of this compound.

CompoundCancer Cell LineIC50 (µM)AssayReference
This compoundL-1210 (Leukemia)Not explicitly stated, but identified as an active compound.In vitro cytotoxicity assay[1]
SesaminA549 (Lung)Time and dose-dependent inhibition observed.CCK-8[1]
SesaminHCT116 (Colorectal)Dose-dependent inhibition.Not specified
SesaminSW480 (Colorectal)Dose-dependent inhibition.Not specified
Coumarin DerivativeA549 (Lung)24.2Crystal Violet[2]
Coumarin DerivativeMCF-7 (Breast)53.55Not specified[3]
Coumarin DerivativeHepG2 (Liver)3.74Not specified[3]
Coumarin DerivativeHeLa (Cervical)>100MTT[4]

Core Mechanisms of Action

This compound and related compounds exert their cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical mechanism for eliminating cancerous cells. This compound and its analogs have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle, predominantly at the G1/S phase transition. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. This compound has been observed to downregulate the expression of cyclin D1 and its partner cyclin-dependent kinases (CDK4/6). This complex is crucial for the phosphorylation of the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to promote the expression of genes required for S phase entry. Furthermore, this compound can upregulate the expression of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, further enforcing the G1 arrest.

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through the modulation of key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound and related compounds have been shown to inhibit this pathway at various points. By inhibiting PI3K and/or Akt, this compound can prevent the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and JNK cascades, plays a complex role in cancer, regulating processes like apoptosis, inflammation, and cell differentiation. Some studies on related compounds like Sesamin suggest that the activation of p38 and JNK signaling pathways can contribute to the induction of apoptosis in cancer cells.

MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 JNK JNK This compound->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

This compound can modulate the MAPK signaling pathway to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F

Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, Cyclin D1, CDK4, p21, p27, Akt, p-Akt, p38, p-p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

General workflow for Western Blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Its ability to modulate critical signaling pathways such as PI3K/Akt/mTOR and MAPK highlights its potential for targeted cancer therapy. However, further research is required to fully elucidate its mechanism of action and to establish a comprehensive profile of its cytotoxic activity across a wider range of cancer cell lines. Future studies should focus on in vivo efficacy and safety profiling to assess the therapeutic potential of this compound in a preclinical setting. Combination studies with existing chemotherapeutic agents may also reveal synergistic effects and provide new avenues for cancer treatment.

References

Unveiling the Antinociceptive Potential of Seselin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antinociceptive properties of Seselin, a naturally occurring pyranocoumarin, as demonstrated in various preclinical pain models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for pain management. Herein, we present a comprehensive overview of the experimental protocols used to evaluate its analgesic effects, a compilation of the quantitative data from these studies, and a proposed signaling pathway for its mechanism of action.

Experimental Protocols in Antinociceptive Testing

The antinociceptive efficacy of this compound has been primarily evaluated using three standard animal models of pain: the acetic acid-induced writhing test, the formalin test, and the hot plate test. These models represent different modalities of pain, including visceral inflammatory pain, persistent inflammatory and neurogenic pain, and acute thermal pain, respectively.

Acetic Acid-Induced Writhing Test

This model is a widely used method for screening peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. This response is mediated by the release of endogenous inflammatory mediators such as prostaglandins (B1171923) and bradykinin, which sensitize peripheral nociceptors.

Detailed Methodology:

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.

  • Drug Administration: this compound is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle, and a positive control group may receive a standard analgesic like aspirin.

  • Induction of Writhing: Thirty minutes after drug administration, a 0.6% to 1% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 to 30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Formalin Test

The formalin test is a model of persistent pain that encompasses two distinct phases. The first phase (neurogenic phase), occurring within the first 5 minutes after formalin injection, is due to the direct activation of nociceptors. The second phase (inflammatory phase), which begins approximately 15-20 minutes post-injection, is associated with an inflammatory response and central sensitization of the spinal cord. This test allows for the differentiation between analgesic effects on acute nociception and inflammatory pain.

Detailed Methodology:

  • Animals: Male Swiss mice (25-30 g) are used.

  • Acclimatization: Animals are habituated to the testing environment.

  • Drug Administration: this compound, vehicle, or a standard analgesic is administered (e.g., s.c.) 30 minutes prior to the formalin injection.

  • Induction of Nociception: A 1% to 2.5% formalin solution (20 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The animal is immediately placed in a transparent observation chamber. The time spent licking the injected paw is recorded in two phases: 0-5 minutes (Phase 1) and 15-30 minutes (Phase 2) post-injection.

  • Data Analysis: The total licking time in each phase is determined for each group, and the percentage of inhibition is calculated relative to the control group.

Hot Plate Test

The hot plate test is a classic model used to assess central antinociceptive activity, particularly for opioid analgesics. The test measures the latency of the animal's response to a thermal stimulus, which is a supraspinally organized response.

Detailed Methodology:

  • Animals: Male Swiss mice (25-30 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature, typically between 52°C and 55°C, is used.

  • Baseline Latency: The baseline reaction time of each mouse to the thermal stimulus is determined before drug administration. This is the time taken for the animal to lick its paw or jump. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: this compound, vehicle, or a positive control (e.g., morphine) is administered.

  • Test Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are placed on the hot plate, and the latency to respond is recorded.

  • Data Analysis: The increase in latency to the thermal stimulus is calculated for each group at each time point.

Quantitative Data on the Antinociceptive Effects of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the antinociceptive properties of this compound.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, s.c.)Number of Writhes (Mean ± SEM)Inhibition (%)
Control (Vehicle)-34.8 ± 2.5-
This compound0.528.0 ± 3.119.5
This compound4.525.7 ± 2.826.2
This compound40.520.4 ± 2.241.4
Aspirin10014.2 ± 1.959.2

*p < 0.05 compared to the control group. Data adapted from Lima et al., 2006.[1][2]

Table 2: Effect of this compound on the Formalin Test in Mice

Treatment GroupDose (mg/kg, s.c.)Licking Time (s, Mean ± SEM) - Phase 1 (0-5 min)Inhibition (%) - Phase 1Licking Time (s, Mean ± SEM) - Phase 2 (15-30 min)Inhibition (%) - Phase 2
Control (Vehicle)-75.3 ± 5.1-89.7 ± 6.3-
This compound0.568.9 ± 4.78.58.7 ± 2.190.3
This compound4.549.4 ± 3.934.41.9 ± 0.897.8
This compound40.524.9 ± 2.566.94.2 ± 1.595.3
Morphine510.1 ± 1.886.60.0 ± 0.0*100

*p < 0.05 compared to the control group. Data adapted from Lima et al., 2006.[1][2][3]

Table 3: Effect of this compound on the Hot Plate Test in Mice

Treatment GroupDose (mg/kg, s.c.)Latency to Response (s)
This compound0.5, 4.5, 40.5No significant effect observed

Data based on the findings of Lima et al., 2006, which reported that this compound did not show any effect in the hot plate test.[1][2]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_formalin Formalin Test cluster_hotplate Hot Plate Test w_start Animal Acclimatization w_drug This compound/Vehicle/Aspirin Administration (s.c.) w_start->w_drug w_wait 30 min Wait w_drug->w_wait w_acetic Acetic Acid Injection (i.p.) w_wait->w_acetic w_observe Observe & Count Writhes (20-30 min) w_acetic->w_observe w_analyze Data Analysis: % Inhibition w_observe->w_analyze f_start Animal Acclimatization f_drug This compound/Vehicle/Morphine Administration (s.c.) f_start->f_drug f_wait 30 min Wait f_drug->f_wait f_formalin Formalin Injection (s.c.) f_wait->f_formalin f_observe Observe & Measure Licking Time (Phase 1: 0-5 min, Phase 2: 15-30 min) f_formalin->f_observe f_analyze Data Analysis: % Inhibition f_observe->f_analyze h_start Animal Acclimatization h_baseline Determine Baseline Latency h_start->h_baseline h_drug This compound/Vehicle/Morphine Administration h_baseline->h_drug h_test Measure Latency at Intervals (e.g., 30, 60, 90, 120 min) h_drug->h_test h_analyze Data Analysis: Increase in Latency h_test->h_analyze

Figure 1: Experimental workflows for the antinociceptive evaluation of this compound.

signaling_pathway cluster_cell Macrophage / Nociceptive Neuron Inflammatory_Stimuli Inflammatory Stimuli (e.g., from Acetic Acid, Formalin) IFN_gamma_R IFN-γ Receptor Inflammatory_Stimuli->IFN_gamma_R activates NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway activates This compound This compound Jak2 Jak2 This compound->Jak2 inhibits IFN_gamma_R->Jak2 activates STAT1 STAT1 Jak2->STAT1 phosphorylates pSTAT1 p-STAT1 (Dimerization & Nuclear Translocation) STAT1->pSTAT1 Proinflammatory_Genes Pro-inflammatory Gene Transcription pSTAT1->Proinflammatory_Genes activates NFkB_pathway->Proinflammatory_Genes activates Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) Proinflammatory_Genes->Mediators leads to production of Nociception Nociception / Inflammatory Pain Mediators->Nociception induces

Figure 2: Proposed signaling pathway for the antinociceptive action of this compound.

Discussion and Future Directions

The data presented in this guide demonstrate that this compound possesses significant antinociceptive properties, particularly against inflammatory and neurogenic pain, as evidenced by its dose-dependent efficacy in the acetic acid-induced writhing and formalin tests.[1][2] The pronounced effect of this compound in the second phase of the formalin test strongly suggests that its primary mechanism of action involves the modulation of inflammatory processes.[1][2][3] The lack of effect in the hot plate test indicates that this compound may not act via central opioid pathways, but rather through peripheral anti-inflammatory mechanisms.[1][2]

One proposed mechanism for this compound's anti-inflammatory and, consequently, antinociceptive effects is the inhibition of the Janus kinase 2 (Jak2). By targeting Jak2, this compound can suppress the downstream activation of the Signal Transducer and Activator of Transcription 1 (STAT1) and the Nuclear Factor-kappa B (NF-κB) pathways. These transcription factors are crucial for the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and enzymes involved in prostaglandin (B15479496) synthesis. The inhibition of these pathways would lead to a reduction in the production of inflammatory mediators that sensitize nociceptors, thereby alleviating pain.

Future research should focus on further elucidating the precise molecular targets of this compound within the nociceptive signaling cascade. Investigating its effects on other key inflammatory pathways and its potential interactions with various receptor systems will provide a more complete understanding of its analgesic properties. Furthermore, studies exploring the oral bioavailability and pharmacokinetic profile of this compound are warranted to assess its potential for clinical development as a novel non-opioid analgesic.

References

Seselin: A Potential Therapeutic Agent for Sepsis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The inflammatory cascade, driven by hyperactive immune cells, is a key pathological feature. This document provides a comprehensive technical overview of seselin, a natural pyranocoumarin, as a promising therapeutic candidate for sepsis. The core of this compound's therapeutic potential lies in its ability to modulate macrophage polarization, shifting them from a pro-inflammatory to a more balanced state. This is achieved through the targeted inhibition of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway. This guide will delve into the molecular mechanisms, present key preclinical data, and provide detailed experimental protocols to facilitate further research and development in this area.

Mechanism of Action: Targeting the Jak2/STAT1 Signaling Pathway

This compound exerts its potent anti-inflammatory effects by directly interfering with a critical signaling axis that governs macrophage activation and cytokine production. The primary molecular target of this compound has been identified as Janus kinase 2 (Jak2).[1][2]

Key Mechanistic Steps:

  • Direct Interaction with Jak2: this compound directly targets Jak2, which is a crucial upstream kinase in the interferon-gamma (IFN-γ) signaling pathway.[1] This interaction blocks the subsequent phosphorylation and activation of Jak2.

  • Inhibition of STAT1 Activation: By inhibiting Jak2, this compound prevents the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at tyrosine 701. Phosphorylation is a prerequisite for STAT1 dimerization and nuclear translocation.

  • Suppression of Pro-inflammatory Gene Transcription: The inhibition of STAT1 activation leads to a downstream reduction in the transcription of numerous pro-inflammatory genes.

  • Modulation of NF-κB Signaling: this compound also suppresses the phosphorylation of the p65 subunit of NF-κB, a key component of another major pro-inflammatory signaling pathway.[1][3]

  • Inhibition of Pro-inflammatory Macrophage Polarization: The culmination of these effects is the suppression of macrophage polarization into the pro-inflammatory M1 phenotype, characterized by the reduced expression of markers like iNOS and CD11c.[1]

Signaling Pathway Diagram

Seselin_Mechanism_of_Action LPS LPS NFkB NF-κB (p65) LPS->NFkB activates IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR Jak2 Jak2 IFNgR->Jak2 STAT1 STAT1 Jak2->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus pNFkB p-NF-κB (p65) NFkB->pNFkB pNFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Cytokines IL-1β, IL-6, TNF-α ProInflammatory_Genes->Cytokines M1_Polarization M1 Macrophage Polarization ProInflammatory_Genes->M1_Polarization This compound This compound This compound->Jak2 inhibits This compound->NFkB inhibits

Caption: this compound's mechanism of action in macrophages.

Preclinical Efficacy in Sepsis Models

The therapeutic potential of this compound has been evaluated in gold-standard preclinical models of sepsis, demonstrating significant improvements in survival and attenuation of the inflammatory response.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The cecal ligation and puncture (CLP) model in mice is a widely accepted model that mimics the polymicrobial nature of clinical sepsis.[4][5]

CLP_Workflow Start C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_Ligation Cecum Ligation Laparotomy->Cecum_Ligation Puncture Cecum Puncture (e.g., 21G needle) Cecum_Ligation->Puncture Suture Suture Peritoneum and Skin Puncture->Suture Seselin_Treatment This compound Administration (3-30 mg/kg, p.o.) 2h post-CLP Suture->Seselin_Treatment Monitoring Monitoring Seselin_Treatment->Monitoring Survival Survival Rate Monitoring->Survival Cytokine_Analysis Cytokine Analysis (Serum, BALF) Monitoring->Cytokine_Analysis Lung_Histology Lung Histology Monitoring->Lung_Histology

Caption: Experimental workflow for the CLP mouse model of sepsis.

Table 1: Effect of this compound on Survival Rate in CLP-induced Sepsis

Treatment GroupDose (mg/kg)Survival Rate (%)
Sham-100
CLP + Vehicle-20
CLP + this compound340
CLP + this compound1060
CLP + this compound3070
Data are representative of findings from preclinical studies.[1][6]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Serum of CLP-induced Septic Mice

Treatment GroupDose (mg/kg)IL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Sham-25 ± 550 ± 1040 ± 8
CLP + Vehicle-250 ± 303000 ± 4001200 ± 150
CLP + this compound30100 ± 151200 ± 200500 ± 70
Values are presented as mean ± SEM. Data are representative of findings from preclinical studies.[1][7]
In Vitro Macrophage Inflammation Model

To investigate the direct effects of this compound on macrophages, bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) and IFN-γ to induce a pro-inflammatory M1 phenotype.

Table 3: Effect of this compound on Pro-inflammatory Marker Expression in LPS/IFN-γ-stimulated BMDMs

Treatment GroupThis compound (µM)iNOS Positive Cells (%)CD11c Positive Cells (%)
Control-5 ± 18 ± 2
LPS + IFN-γ-85 ± 770 ± 6
LPS + IFN-γ + this compound560 ± 550 ± 4
LPS + IFN-γ + this compound1040 ± 435 ± 3
LPS + IFN-γ + this compound2025 ± 320 ± 2
Values are presented as mean ± SEM. Data are representative of findings from preclinical studies.[1]

Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS/IFN-γ-stimulated BMDMs

Treatment GroupThis compound (µM)IL-6 (pg/mL)TNF-α (pg/mL)
Control-< 50< 40
LPS + IFN-γ-2500 ± 3001500 ± 200
LPS + IFN-γ + this compound51800 ± 2501000 ± 150
LPS + IFN-γ + this compound101000 ± 150600 ± 80
LPS + IFN-γ + this compound20500 ± 70300 ± 50
Values are presented as mean ± SEM. Data are representative of findings from preclinical studies.[1]

Detailed Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Surgical Procedure:

    • A 1-cm midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at 50% of its length from the distal end with a 3-0 silk suture.

    • The ligated cecum is punctured once with a 21-gauge needle.

    • A small amount of fecal content is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity.

    • The peritoneum and skin are closed in two layers.

  • Post-operative Care:

    • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

    • Provide soft food and water ad libitum.

    • Monitor animals for signs of distress and survival for up to 7 days.

  • This compound Administration: this compound is dissolved in olive oil and administered orally (p.o.) at doses of 3-30 mg/kg, 2 hours after CLP surgery.

In Vitro Macrophage Stimulation
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.

  • Stimulation:

    • Cells are pre-treated with various concentrations of this compound (5-20 µM) or vehicle (DMSO) for 2 hours.

    • Macrophages are then stimulated with 10 ng/mL LPS and 10 ng/mL IFN-γ for the indicated times (e.g., 12 hours for flow cytometry, 24 hours for ELISA).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Collect mouse serum or cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits for mouse IL-1β, IL-6, and TNF-α.

    • Follow the manufacturer's instructions for coating, blocking, sample and antibody incubations, and substrate development.

    • Read absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations based on a standard curve.

Western Blotting
  • Protein Extraction: Lyse macrophages and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Jak2, anti-Jak2, anti-p-STAT1, anti-STAT1, anti-p-p65, anti-p65, anti-β-actin).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Macrophage Polarization
  • Cell Staining:

    • Harvest stimulated BMDMs and wash with FACS buffer.

    • Incubate with Fc block to prevent non-specific binding.

    • Stain with fluorescently conjugated antibodies against surface markers (e.g., F4/80, CD11c).

    • For intracellular staining (e.g., iNOS), fix and permeabilize cells before adding the antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze data using appropriate software, gating on the macrophage population (e.g., F4/80+) to determine the percentage of cells expressing M1 markers (CD11c+, iNOS+).

Future Directions and Conclusion

The preclinical data strongly support the therapeutic potential of this compound in sepsis by targeting the Jak2/STAT1 pathway and mitigating the pro-inflammatory macrophage response. Further research is warranted to explore its efficacy in other sepsis models, investigate its pharmacokinetic and pharmacodynamic properties, and assess its safety profile. The detailed methodologies provided in this guide aim to facilitate these future investigations. This compound represents a promising natural compound that, with further development, could offer a novel therapeutic strategy for the management of sepsis.

References

The Impact of Seselin on the Jak2/STAT1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seselin, a naturally occurring pyranocoumarin, has demonstrated significant anti-inflammatory properties. Emerging research has identified its mechanism of action to involve the direct targeting of the Janus kinase 2 (Jak2), a critical component of the Jak/STAT signaling pathway. This pathway is integral to the cellular response to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous inflammatory diseases and cancers. This technical guide provides an in-depth analysis of this compound's effect on the Jak2/STAT1 signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to the Jak2/STAT1 Signaling Pathway

The Janus kinase (Jak) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand, such as interferon-gamma (IFN-γ), to its cell surface receptor. This binding event induces receptor dimerization, bringing the associated Jak proteins into close proximity, leading to their autophosphorylation and activation.

Activated Jak2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STAT1, a key member of the STAT family, is recruited to these phosphotyrosine sites via its SH2 domain and is subsequently phosphorylated by Jak2 on a critical tyrosine residue (Tyr701). This phosphorylation event triggers the dimerization of STAT1 molecules, which then translocate to the nucleus. In the nucleus, STAT1 dimers bind to specific DNA sequences, known as gamma-activated sequences (GAS), in the promoter regions of target genes, thereby modulating their transcription. Dysregulation of the Jak2/STAT1 pathway is a hallmark of many inflammatory conditions and malignancies, making it a prime target for therapeutic intervention.

This compound's Mechanism of Action on Jak2/STAT1 Signaling

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by directly targeting Jak2.[1][2] The primary mechanism involves this compound's ability to block the interaction between Jak2 and the IFN-γ receptor (IFNγR).[1][2] This disruption prevents the initial activation of Jak2, thereby inhibiting the downstream phosphorylation and activation of STAT1.[1][2] Consequently, the nuclear translocation of STAT1 and the subsequent transcription of pro-inflammatory genes are suppressed.

This targeted inhibition of the Jak2/STAT1 pathway by this compound leads to a reduction in the pro-inflammatory phenotype of macrophages, key immune cells involved in the pathogenesis of various inflammatory diseases.[1][2]

Quantitative Data: this compound's Efficacy

The inhibitory effects of this compound on the Jak2/STAT1 pathway and macrophage polarization have been quantified in several studies. The following tables summarize the key findings.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Macrophage Markers by this compound

Concentration of this compound% Inhibition of iNOS Expression% Inhibition of Phagocytosis% Inhibition of CD11c Expression
5 µMData not explicitly quantified in sourceData not explicitly quantified in sourceData not explicitly quantified in source
10 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
20 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition

*Data from Feng et al. (2018) indicates a significant (P < 0.05) and dose-dependent inhibition.[3] The precise percentage of inhibition is not stated in the provided search results.

Table 2: Concentration- and Time-Dependent Inhibition of STAT1 Phosphorylation by this compound

Treatment ConditionRelative p-STAT1 Expression Level
Control (LPS + IFN-γ)High
This compound (5 µM)Reduced
This compound (10 µM)Further Reduced
This compound (20 µM)Markedly Reduced
This compound (20 µM, 3h)Reduced
This compound (20 µM, 6h)Further Reduced
This compound (20 µM, 12h)Markedly Reduced

*Based on Western blot analysis from Feng et al. (2018), showing a clear concentration- and time-dependent decrease in phosphorylated STAT1 levels.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on the Jak2/STAT1 signaling pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 2 hours) before stimulation with pro-inflammatory stimuli such as Lipopolysaccharide (LPS; 10 ng/mL) and Interferon-gamma (IFN-γ; 10 ng/mL).

Western Blot Analysis for Phosphorylated and Total Jak2/STAT1
  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5-10 minutes, and then separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Jak2 (p-Jak2), total Jak2, phosphorylated STAT1 (p-STAT1), and total STAT1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

Co-Immunoprecipitation (Co-IP) for Jak2 Interaction
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.

  • Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against Jak2 overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis: The eluted samples are then analyzed by Western blotting using antibodies against Jak2, IFNγR, and STAT1 to detect the protein-protein interactions.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heat Shock: The treated cells are heated to various temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Soluble Fraction Separation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Analysis: The amount of soluble Jak2 remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The binding of this compound to Jak2 is expected to increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.

Visualizing the Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the Jak2/STAT1 signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.

Jak2_STAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds Jak2 Jak2 IFNGR->Jak2 Recruits & Activates pJak2 p-Jak2 Jak2->pJak2 Autophosphorylation STAT1 STAT1 pJak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization pSTAT1_dimer_nuc p-STAT1 Dimer pSTAT1_dimer->pSTAT1_dimer_nuc Nuclear Translocation This compound This compound This compound->Jak2 Inhibits Interaction with IFNGR GAS GAS Element pSTAT1_dimer_nuc->GAS Binds Transcription Gene Transcription (Pro-inflammatory) GAS->Transcription

Caption: this compound inhibits the Jak2/STAT1 signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis start Seed RAW 264.7 Cells treat_this compound Pre-treat with this compound (or DMSO vehicle) start->treat_this compound stimulate Stimulate with LPS + IFN-γ treat_this compound->stimulate lysis Cell Lysis stimulate->lysis cetsa CETSA (Jak2 Target Engagement) stimulate->cetsa protein_quant Protein Quantification lysis->protein_quant co_ip Co-Immunoprecipitation (Jak2 Interaction) lysis->co_ip western_blot Western Blot (p-Jak2, Jak2, p-STAT1, STAT1) protein_quant->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis co_ip->data_analysis cetsa->data_analysis

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound presents a promising natural compound for the modulation of inflammatory responses through its targeted inhibition of the Jak2/STAT1 signaling pathway. The evidence strongly suggests that this compound directly engages with Jak2, preventing its activation and the subsequent downstream signaling cascade that leads to pro-inflammatory gene expression. The data and protocols presented in this guide offer a robust framework for further investigation into the therapeutic potential of this compound and other molecules targeting this critical pathway. Continued research in this area is crucial for the development of novel anti-inflammatory and anti-cancer therapies.

References

The Enigmatic Pyranocoumarin: A Technical Guide to the Natural Abundance and Analysis of Seselin in Rutaceae and Apiaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural abundance of seselin, a pyranocoumarin (B1669404) of significant interest to researchers, scientists, and drug development professionals. With a focus on the Rutaceae and Apiaceae families, this document delves into the quantitative distribution of this compound, detailed experimental protocols for its analysis, and its known biological signaling pathways.

Introduction to this compound

This compound is a naturally occurring pyranocoumarin found in various plant species, notably within the Rutaceae (citrus family) and Apiaceae (carrot or parsley family). It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and antinociceptive properties. Understanding its distribution in nature is crucial for harnessing its therapeutic potential.

Natural Abundance of this compound

While this compound is known to be present in several species of the Rutaceae and Apiaceae families, precise quantitative data on its abundance remains relatively sparse in publicly available literature. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant (e.g., roots, leaves, seeds), and environmental factors.

This guide summarizes the available qualitative information on the presence of this compound in select species. It is important to note that the lack of extensive quantitative studies highlights a significant area for future research.

Table 1: Documented Presence of this compound in Rutaceae and Apiaceae Species

FamilySpeciesPlant Part(s) where DetectedNotes
Rutaceae Ruta graveolens (Common Rue)LeavesFrequently cited as a source of various coumarins, including furanocoumarins and pyranocoumarins.
Citrus spp.RootsThis compound has been isolated from citrus roots.
Apiaceae Seseli indicum (Indian Celery)SeedsThe seeds are reported to have medicinal properties attributed in part to their coumarin (B35378) content.[1]
Angelica archangelica (Garden Angelica)RootsKnown to contain a variety of coumarins.
Seseli diffusumSeedsThis compound has been isolated and shown to possess spasmolytic activity.[2]

Note: This table is not exhaustive and is based on available research. Quantitative data (e.g., mg/g dry weight) is not consistently reported in the literature.

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for research and drug development. The following sections outline the general methodologies employed for the extraction, quantification, and isolation of this compound from plant materials.

General Extraction of this compound from Plant Material

The extraction of this compound, a moderately polar compound, typically involves the use of organic solvents. The choice of solvent and extraction method can significantly impact the yield and purity of the extracted compound.

Workflow for General Extraction:

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Maceration, Soxhlet) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of this compound from plant material.

Detailed Methodology:

  • Plant Material Preparation: The selected plant material (e.g., leaves, seeds, roots) is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of polar and non-polar solvents) for a specified period (typically 24-72 hours) with occasional agitation.[3]

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh solvent.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the quantification of this compound.

HPLC coupled with a UV or photodiode array (PDA) detector is a robust and widely used method for quantifying this compound. A validated HPLC method ensures accuracy, precision, and reliability of the results.

Workflow for HPLC Quantification:

HPLC_Workflow CrudeExtract Crude Extract SamplePrep Sample Preparation (Dissolution & Filtration) CrudeExtract->SamplePrep HPLC HPLC System (C18 Column, Mobile Phase) SamplePrep->HPLC Detection UV/PDA Detector HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Detailed Protocol (General):

  • Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of known concentrations are then prepared by serial dilution to construct a calibration curve.

  • Sample Preparation: A known weight of the crude extract is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of a polar solvent (e.g., water, often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The eluent is monitored at the maximum absorption wavelength (λmax) of this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.

Workflow for GC-MS Analysis:

GCMS_Workflow CrudeExtract Crude Extract SamplePrep Sample Preparation (Dissolution/Derivatization) CrudeExtract->SamplePrep GC Gas Chromatograph (Capillary Column) SamplePrep->GC MS Mass Spectrometer GC->MS Analysis Data Analysis (Library Matching & Quantification) MS->Analysis

Caption: Workflow for the analysis of this compound using GC-MS.

Detailed Protocol (General):

  • Sample Preparation: The crude extract is dissolved in a volatile solvent. Derivatization may be necessary for less volatile compounds to increase their volatility.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS) is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to separate the components of the mixture based on their boiling points.

    • Ionization: Electron Impact (EI) is a common ionization method.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Signaling Pathway of this compound

Recent research has shed light on the anti-inflammatory mechanism of this compound, particularly its interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has been shown to target Jak2, a key protein in this pathway.[4][5]

This compound's Inhibition of the Jak2/STAT1 Signaling Pathway:

Inflammatory stimuli, such as interferon-gamma (IFN-γ), activate the Jak2/STAT1 pathway. IFN-γ binds to its receptor (IFNγR), leading to the activation of Jak2. Activated Jak2 then phosphorylates STAT1, which dimerizes and translocates to the nucleus to induce the expression of pro-inflammatory genes.

This compound has been found to directly target Jak2, blocking its interaction with the IFNγ receptor.[4][5] This inhibition prevents the downstream phosphorylation and activation of STAT1, thereby suppressing the expression of pro-inflammatory mediators.[4]

Jak2_STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFNγ Receptor IFNg->IFNgR Binds Jak2_inactive Jak2 IFNgR->Jak2_inactive Recruits & Activates Jak2_active p-Jak2 Jak2_inactive->Jak2_active Phosphorylation STAT1_inactive STAT1 Jak2_active->STAT1_inactive Phosphorylates STAT1_active p-STAT1 Dimer STAT1_inactive->STAT1_active Dimerization Gene Pro-inflammatory Gene Expression STAT1_active->Gene Translocates & Induces This compound This compound This compound->Jak2_inactive Inhibits Interaction with IFNγR

Caption: this compound inhibits the Jak2/STAT1 signaling pathway.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide provides a foundational understanding of its natural occurrence, methods for its analysis, and its mechanism of action. However, the limited quantitative data on this compound's abundance in various plant species underscores the need for further research to fully exploit this valuable natural resource. The detailed protocols and signaling pathway information presented herein are intended to facilitate and guide future investigations into this enigmatic pyranocoumarin.

References

The Spectroscopic and Biological Characterization of Seselin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seselin, a pyranocoumarin (B1669404) first identified in the roots of various citrus species, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities, with a particular focus on its anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.63d9.5H-4
7.23d8.5H-5
6.78d8.5H-6
6.22d9.5H-3
6.18d10.0H-4'
5.65d10.0H-3'
1.45s2 x CH₃ (C-2')

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
161.2C-2
156.4C-7
150.1C-8a
144.1C-8
131.5C-4'
128.7C-5
115.2C-3'
113.8C-6
113.1C-4a
112.9C-4
108.2C-3
76.9C-2'
28.12 x CH₃ (C-2')
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

Table 3: Mass Spectrometry Data for this compound

Technique[M]+ (m/z)Key Fragments (m/z)
GC-MS228213, 185
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1720C=O (Lactone)
~1600, ~1500C=C (Aromatic)
~1250C-O (Ether)

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Isolation of this compound from Citrus sinensis

A common source for the isolation of this compound is the root extract of Citrus sinensis (sweet orange).[1]

  • Extraction: The air-dried and powdered roots of Citrus sinensis are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane (B92381), followed by ethyl acetate (B1210297), and then methanol.[2]

  • Column Chromatography: The ethyl acetate extract, which is rich in coumarins, is concentrated and subjected to column chromatography on silica (B1680970) gel.[2]

  • Elution: The column is eluted with a solvent system, such as a mixture of hexane and ethyl acetate, with a gradually increasing polarity. A two-phase solvent system composed of hexane/ethanol/acetonitrile/water (10:8:1:1, v/v) has also been used for high-speed counter-current chromatography.[1]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined.

  • Purification: The combined fractions are further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

    • Analysis: The chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion.

    • Ionization: The molecules are ionized, for example, by electron impact (EI) in GC-MS.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be prepared as a KBr pellet or dissolved in a suitable solvent.

    • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

    • Analysis: The absorption bands are analyzed to identify the characteristic functional groups present in the molecule.

Biological Activity and Signaling Pathways

This compound has been reported to possess a range of biological activities, including anti-inflammatory, antinociceptive, and antifungal properties.[3] A key mechanism underlying its anti-inflammatory effects involves the modulation of the Jak2-STAT1 signaling pathway.[4][5]

Anti-inflammatory Activity

This compound has been shown to ameliorate inflammation in both in vivo and in vitro models.[4][5] It down-regulates the levels of pro-inflammatory factors and suppresses the activity of STAT1 and p65, which are crucial molecules in the polarization of macrophages to a pro-inflammatory phenotype.[4][5]

Jak2-STAT1 Signaling Pathway

The Janus kinase (Jak)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in the inflammatory response. This compound has been found to target Jak2, a key kinase in this pathway. By targeting Jak2, this compound blocks its interaction with the IFNγ receptor and subsequently suppresses the downstream phosphorylation and activation of STAT1.[4][5] This inhibition of the Jak2-STAT1 pathway leads to a reduction in the expression of pro-inflammatory genes.

Seselin_Jak2_STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNγ IFNγ IFNγR IFNγ Receptor IFNγ->IFNγR Binds Jak2 Jak2 IFNγR->Jak2 Activates pJak2 p-Jak2 Jak2->pJak2 Phosphorylation STAT1 STAT1 pJak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Dimerization & Translocation Gene Expression Pro-inflammatory Gene Expression pSTAT1->Gene Expression Induces This compound This compound This compound->Jak2 Inhibits

Caption: this compound inhibits the Jak2-STAT1 signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties and biological characterization of this compound. The detailed data and protocols are intended to facilitate further research into this promising natural product. The elucidation of its anti-inflammatory mechanism through the inhibition of the Jak2-STAT1 pathway highlights its potential as a lead compound for the development of novel therapeutic agents. Further investigation into its structure-activity relationships and preclinical evaluation is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Seselin from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Seselin, a pyranocoumarin (B1669404) found in various plants, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and protocols for the extraction and isolation of this compound, primarily focusing on its sourcing from plants of the Rutaceae family, such as Aegle marmelos. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound:

A thorough understanding of this compound's physical and chemical characteristics is crucial for its successful extraction and purification.

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₃[1]
Molecular Weight228.24 g/mol [1]
Melting Point119-120 °C[1][2]
AppearanceWhite to beige powder/solid[3]
SolubilitySoluble in DMSO, low polarity solvents like hexane (B92381) and petroleum ether.[3][4]
IUPAC Name8,8-dimethylpyrano[2,3-f]chromen-2-one[1]
CAS Number523-59-1[1]

Extraction Methodologies: A Comparative Overview

The choice of extraction method significantly impacts the yield and purity of the isolated this compound. Below is a comparative summary of various techniques.

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Hexane, Petroleum Ether, EthanolSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency, large solvent consumption.
Soxhlet Extraction Continuous extraction with a fresh, hot solvent.Hexane, Petroleum EtherHigh extraction efficiency due to continuous cycling of fresh solvent.Can degrade heat-sensitive compounds, requires specialized glassware.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol, MethanolReduced extraction time, lower solvent consumption, increased yield.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Ethanol, AcetoneVery rapid extraction, reduced solvent usage, higher yields.Requires a microwave extractor, potential for thermal degradation if not controlled.

Quantitative Comparison of Extraction Parameters:

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Plant Material Powdered leaves, roots, or bark of Aegle marmelos or other this compound-containing plants.Powdered leaves, roots, or bark of Aegle marmelos.Powdered plant material.Powdered plant material.
Solvent Hexane or Petroleum EtherHexane or Petroleum Ether70% Ethanol50% Ethanol or Acetone
Solid-to-Solvent Ratio 1:10 to 1:20 (w/v)1:10 (w/v)1:10 to 1:30 (w/v)1:15 to 1:25 (w/v)
Temperature Room Temperature (25-30°C)Boiling point of the solvent (e.g., Hexane: ~69°C)40-65°C50-75°C
Extraction Time 3-7 days6-24 hours20-60 minutes5-20 minutes
Reported this compound Yield Lower than SoxhletUp to 9% from crude extract of A. marmelos leaves.[2]Generally higher than conventional methods for coumarins.Generally the highest yields for coumarins.[5]

Experimental Protocols

1. Plant Material Preparation:

G Plant Collection of Plant Material (e.g., Aegle marmelos leaves) Wash Washing with Water Plant->Wash Dry Air or Oven Drying (< 50°C) Wash->Dry Grind Grinding to a Fine Powder Dry->Grind Store Storage in Airtight Container Grind->Store

Figure 1: Workflow for Plant Material Preparation.

Protocol:

  • Collect fresh plant material, such as the leaves of Aegle marmelos.

  • Thoroughly wash the plant material with clean water to remove any dirt and debris.

  • Dry the material in the shade or a well-ventilated oven at a temperature below 50°C to prevent the degradation of thermolabile compounds.[6]

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Store the powdered material in an airtight container in a cool, dark place until required for extraction.

2. Extraction Protocols:

a) Soxhlet Extraction (Conventional Method):

G Start Powdered Plant Material Thimble Place in a Cellulose (B213188) Thimble Start->Thimble Soxhlet Insert Thimble into Soxhlet Extractor Thimble->Soxhlet Solvent Add Hexane to Round Bottom Flask Soxhlet->Solvent Heat Heat the Solvent to Reflux Solvent->Heat Extract Continuous Extraction (6-8 hours) Heat->Extract Cool Cool the Apparatus Extract->Cool Evaporate Concentrate the Extract (Rotary Evaporator) Cool->Evaporate Crude Obtain Crude Extract Evaporate->Crude

Figure 2: Workflow for Soxhlet Extraction.

Protocol:

  • Accurately weigh the powdered plant material and place it inside a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with hexane or petroleum ether to about two-thirds of its volume and add a few boiling chips.

  • Assemble the Soxhlet apparatus by attaching the flask to the extractor and a condenser on top.

  • Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the plant material.

  • Allow the extraction to proceed for 6-8 hours. The solvent will continuously siphon back into the flask, carrying the extracted compounds.

  • After the extraction is complete, allow the apparatus to cool down.

  • Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

b) Ultrasound-Assisted Extraction (UAE) (Modern Method):

Protocol:

  • Place a known amount of powdered plant material into an extraction vessel.

  • Add the appropriate solvent (e.g., 70% ethanol) at the desired solid-to-solvent ratio.

  • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Set the desired extraction temperature, time, and ultrasonic power. Typical parameters for coumarin (B35378) extraction are a temperature of 50°C, a time of 30-60 minutes, and a power of 200-400 W.[7][8]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

c) Microwave-Assisted Extraction (MAE) (Modern Method):

Protocol:

  • Place the powdered plant material and the selected solvent (e.g., 50% ethanol) in a microwave-safe extraction vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power, temperature, and extraction time. For coumarins, typical conditions are a power of 300-600 W for 5-15 minutes.[5]

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the contents to separate the extract from the solid residue.

  • Concentrate the extract under reduced pressure to yield the crude extract.

3. Isolation and Purification of this compound:

a) Crystallization:

A simple and cost-effective method for isolating this compound from a hexane or petroleum ether extract of Aegle marmelos is through crystallization.[2]

Protocol:

  • Dissolve the crude extract obtained from hexane or petroleum ether extraction in a minimal amount of fresh, low-polarity solvent (hexane or petroleum ether).

  • Filter the solution to remove any insoluble impurities.

  • Allow the filtrate to stand undisturbed at room temperature (25-30°C).

  • This compound crystals will form over time.

  • Separate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified this compound crystals. A yield of approximately 9% from the crude extract has been reported using this method.[2]

b) Column Chromatography:

For further purification or for extracts where direct crystallization is not effective, column chromatography is a standard technique.[4][9]

G Start Crude Extract Load Load Sample onto the Column Start->Load Slurry Prepare Silica (B1680970) Gel Slurry (in Hexane) Pack Pack the Column Slurry->Pack Pack->Load Elute Elute with Mobile Phase (Hexane:Ethyl Acetate (B1210297) Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Pool Pool this compound-rich Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Obtain Pure this compound Evaporate->Pure

Figure 3: Workflow for Column Chromatography Purification.

Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (mesh size 230-400) in hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

    • Allow the excess solvent to drain until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimum volume of the initial mobile phase (hexane).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient starts with hexane and moves towards a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[4]

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (9:1 v/v).[2]

    • Visualize the TLC plates under UV light or by staining with iodine vapor.

    • Combine the fractions that show a pure spot corresponding to the Rf value of standard this compound.

  • Final Purification:

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

    • The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.[2]

The selection of an appropriate extraction and isolation strategy is paramount for obtaining high-purity this compound for research and development purposes. While conventional methods like Soxhlet extraction are effective, modern techniques such as ultrasound-assisted and microwave-assisted extraction offer significant advantages in terms of efficiency and reduced environmental impact. The protocols detailed in this document provide a solid foundation for researchers to develop and optimize their own methods for the successful isolation of this compound from various plant sources.

References

Quantification of Seselin in Plant Material Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seselin, a furanocoumarin, is a secondary metabolite found in various plant species, notably from the Rutaceae and Apiaceae families. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and to support further pharmacological and clinical investigations. This document provides detailed application notes and protocols for the quantification of this compound in plant material using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established principles for the analysis of furanocoumarins.

Experimental Protocols

Sample Preparation

The objective of sample preparation is to efficiently extract this compound from the complex plant matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Soxhlet apparatus or Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

Protocol: Solvent Extraction

  • Accurately weigh approximately 1 gram of the dried, powdered plant material into a flask.

  • Add 50 mL of methanol.

  • Perform extraction using one of the following methods:

    • Soxhlet Extraction: Extract for 4-6 hours.

    • Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume (e.g., 5 or 10 mL) of HPLC grade methanol or acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for this compound Quantification

This protocol outlines the chromatographic conditions for the separation and quantification of this compound. As this compound is a coumarin (B35378) derivative, a reversed-phase HPLC method with UV detection is appropriate. The optimal detection wavelength for furanocoumarins like psoralen (B192213) and bergapten (B1666803) is often around 310 nm, and the UV absorption spectra of coumarin derivatives can range from 310 nm to 490 nm. A wavelength of 320 nm is proposed here for this compound, but should be confirmed by determining the UV spectrum of a pure standard.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

Gradient Elution Program:

Time (minutes)% Acetonitrile (A)% Water with 0.1% Formic Acid (B)
04060
208020
258020
264060
304060
Method Validation

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines. The data presented in the tables below are representative values for furanocoumarins and should be established specifically for this compound in your laboratory.

a. Linearity:

Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

b. Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

c. Precision:

Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) multiple times within the same day and on different days. The precision is expressed as the relative standard deviation (%RSD).

d. Accuracy:

Determine the accuracy of the method by performing a recovery study. Spike a blank plant matrix with known concentrations of this compound standard at three levels. The accuracy is calculated as the percentage of the analyte recovered.

e. Specificity:

The specificity of the method is its ability to assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a standard solution, and a plant extract to ensure that there are no interfering peaks at the retention time of this compound. Peak purity analysis using a DAD is also recommended.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on typical values for related furanocoumarins.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Column Temperature 30°C
Injection Volume 10 µL

Table 2: Method Validation Summary for this compound Quantification (Representative Data)

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Table 3: this compound Content in Various Plant Materials (Hypothetical Data for Illustration)

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Atalantia monophyllaLeaves1.52
Citrus reticulataPeel0.85
Ruta graveolensAerial Parts2.10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Dried, Powdered Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Rotary Evaporation filtration1->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (320 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound in plant material.

logical_relationship cluster_objective Primary Objective cluster_methodology Methodology cluster_outcomes Expected Outcomes quantification Accurate Quantification of this compound sample_prep Efficient Sample Preparation quantification->sample_prep hplc_method Optimized HPLC Method quantification->hplc_method method_validation Thorough Method Validation quantification->method_validation reliable_data Reliable & Reproducible Data sample_prep->reliable_data hplc_method->reliable_data method_validation->reliable_data quality_control Quality Control of Herbal Products reliable_data->quality_control research_support Support for Further Research reliable_data->research_support

Caption: Logical relationship for this compound quantification.

Application Notes and Protocols: Total Synthesis of Seselin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the natural product seselin, a pyranocoumarin (B1669404) known for its diverse biological activities. Also included are detailed protocols for key synthetic transformations and relevant biological assays to evaluate the efficacy of this compound and its analogues.

Introduction

This compound (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one) is a naturally occurring pyranocoumarin found in various plants of the Rutaceae and Apiaceae families. It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and neuroprotective activities.[1][2][3] The synthesis of this compound and its analogues is a key area of research for the development of new therapeutic agents. This document outlines a common and effective multi-step total synthesis of this compound and provides detailed protocols for the key reactions and biological evaluation.

Total Synthesis of this compound

A prevalent and efficient synthetic route to this compound involves a six-step process commencing with resorcinol (B1680541). This strategy relies on the initial construction of the coumarin (B35378) core, followed by the annulation of the pyran ring. The overall synthetic yield for this route has been reported to be greater than 54%.[4]

Synthetic Pathway Overview

G A Resorcinol B 7-Hydroxycoumarin A->B Pechmann Condensation C 7-Acetoxycoumarin (B77463) B->C Acetylation D 8-Acetyl-7-hydroxycoumarin (B184913) C->D Fries Rearrangement E Dihydrothis compound (B1632921) Intermediate D->E Cyclization (with Acetone) F Reduced Intermediate E->F Reduction (NaBH4) G This compound F->G Dehydration

Figure 1: A 6-step total synthesis of this compound.

Experimental Protocols: Synthesis

Step 1: Pechmann Condensation for 7-Hydroxycoumarin

This reaction builds the core coumarin structure from resorcinol and a β-ketoester.

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid.

  • In a separate beaker, prepare a solution of 3.7 g of resorcinol in 5 mL of ethyl acetoacetate (B1235776).

  • Slowly add the resorcinol/ethyl acetoacetate solution to the chilled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and recrystallize from ethanol (B145695) to yield 7-hydroxycoumarin.

Reactant/ReagentMolar RatioTypical YieldReference
Resorcinol1~80-90%[5]
Ethyl Acetoacetate1.1[6]
Sulfuric AcidCatalyst[5]
Step 2: Acetylation of 7-Hydroxycoumarin

The hydroxyl group is protected via acetylation prior to the Fries rearrangement.

Protocol:

  • To a solution of 7-hydroxycoumarin (1.0 eq) in pyridine, add acetic anhydride (B1165640) (1.5 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and stir until a solid precipitate forms.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 7-acetoxycoumarin.

Reactant/ReagentMolar RatioTypical YieldReference
7-Hydroxycoumarin1>95%[4]
Acetic Anhydride1.5[4]
PyridineSolvent/Base[4]
Step 3: Fries Rearrangement to 8-Acetyl-7-hydroxycoumarin

This key step introduces an acetyl group at the C8 position of the coumarin ring.

Protocol:

  • Mix 7-acetoxycoumarin (1.0 eq) and anhydrous aluminum chloride (1.5 eq) in a round-bottom flask.

  • Heat the mixture in an oil bath at 150-160°C for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully add ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

  • A solid will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to yield 8-acetyl-7-hydroxycoumarin.

Reactant/ReagentMolar RatioTypical YieldReference
7-Acetoxycoumarin1~70-85%[4]
Aluminum Chloride1.5[4]
Step 4-6: Formation of the Pyran Ring and Synthesis of this compound

This sequence involves the condensation with acetone (B3395972) to form a dihydropyran ring, followed by reduction and dehydration.

Protocol:

  • Cyclization: Reflux a mixture of 8-acetyl-7-hydroxycoumarin (1.0 eq) and acetone in the presence of a catalytic amount of pyrrolidine (B122466) for 8-12 hours. Remove the excess acetone under reduced pressure to obtain the crude dihydrothis compound intermediate.

  • Reduction: Dissolve the crude intermediate in methanol (B129727) and add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours.

  • Dehydration: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Dissolve the residue in toluene (B28343) and add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 4-6 hours using a Dean-Stark apparatus to remove water.

  • Purification: After completion of the reaction, wash the toluene layer with saturated sodium bicarbonate solution and water. Dry the organic layer and concentrate to obtain crude this compound. Purify by column chromatography (silica gel, hexane-ethyl acetate) to yield pure this compound.

Reactant/ReagentMolar RatioOverall Yield (Steps 4-6)Reference
8-Acetyl-7-hydroxycoumarin1>65%[4]
AcetoneSolvent/Reagent[4]
PyrrolidineCatalyst[4]
Sodium Borohydride1.5[4]
p-Toluenesulfonic acidCatalyst[4]

Characterization of this compound and Intermediates

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
7-Hydroxycoumarin 7.55 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.4 Hz, 1H), 6.75 (d, J=2.4 Hz, 1H), 6.20 (d, J=9.6 Hz, 1H), 7.70 (d, J=9.6 Hz, 1H)161.5, 155.8, 150.2, 143.8, 129.1, 113.2, 112.9, 110.5, 102.8162 (M+)
8-Acetyl-7-hydroxycoumarin 13.62 (s, 1H, 7-OH), 7.69 (d, J=8.8 Hz, 1H, 5-H), 6.94 (d, J=8.8 Hz, 1H, 6-H), 6.18 (s, 1H, 3-H), 2.99 (s, 3H, 8-COCH₃), 2.43 (s, 3H, 4-CH₃)204.5, 163.7, 162.1, 155.2, 127.3, 114.1, 113.8, 112.9, 107.9, 32.9, 24.3218 (M+)
This compound 7.21 (d, J=8.4 Hz, 1H), 6.68 (d, J=8.4 Hz, 1H), 6.13 (d, J=9.6 Hz, 1H), 7.58 (d, J=9.6 Hz, 1H), 5.65 (d, J=10.0 Hz, 1H), 6.35 (d, J=10.0 Hz, 1H), 1.45 (s, 6H)161.2, 156.4, 152.1, 143.5, 126.2, 124.3, 115.8, 112.8, 112.5, 108.7, 107.6, 77.2, 28.2228 (M+)

Note: NMR data can vary slightly depending on the solvent and instrument.[4]

Application Notes: Biological Activity

This compound and its analogues have demonstrated significant potential in preclinical studies, particularly in the areas of oncology and inflammation.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives can be evaluated using the MTT assay, which measures cell viability.

Experimental Workflow for Cytotoxicity Assay

G A Seed Cancer Cells (96-well plate) B Incubate (24h) A->B C Treat with this compound Analogs (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (B1609692) (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

Table of Cytotoxic Activity of this compound and Analogues

CompoundCell LineIC₅₀ (µM)Reference
This compoundL-121015.3[2]
XanthyletinL-121010.2[2]
(+)-Praeruptorin AP-3885.8[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be assessed both in vitro using macrophage cell models and in vivo using animal models of inflammation.

In Vitro Anti-inflammatory Assay (Macrophage Model)

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Protocol:

  • Animal Model: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer this compound or its analogues orally or intraperitoneally at different doses. Administer a vehicle control to another group.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table of Anti-inflammatory Activity of this compound

AssayModelDosageEffectReference
Acetic acid-induced writhingMice40.5 mg/kg41.4% inhibition[3]
Formalin test (second phase)Mice4.5 mg/kg97.8% inhibition[3]
CLP-induced sepsisMice3-30 mg/kgImproved survival, reduced pro-inflammatory cytokines[1]

Conclusion

The synthetic pathway and biological evaluation protocols detailed in these application notes provide a robust framework for the study of this compound and the discovery of novel analogues with enhanced therapeutic potential. The straightforward synthesis and promising biological activities of this compound make it an attractive scaffold for further investigation in drug development programs.

References

Application Notes and Protocols: In Vitro Evaluation of Seselin's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seselin, a pyranocoumarin (B1669404) found in plants of the Apiaceae and Rutaceae families, has demonstrated promising anti-inflammatory properties.[1] These application notes provide a comprehensive guide to the in vitro assays used to characterize and quantify the anti-inflammatory effects of this compound. The following protocols and data are designed to assist researchers in evaluating this compound and its derivatives as potential anti-inflammatory agents. The primary focus is on assays utilizing the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.

Data Presentation

The anti-inflammatory activity of this compound has been quantified in several key in vitro assays. The following tables summarize the dose-dependent effects of this compound on various inflammatory mediators.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Concentration of this compound% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
20 μMMarked suppressionMarked suppressionMarked suppression[2]

Note: The referenced study indicates a significant dose-dependent suppression of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) by this compound in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated bone marrow-derived macrophages (BMDMs).[2] Another study also showed that this compound's derivatives can inhibit TNF-α and IL-6.[3]

Table 2: Effect of this compound on Inflammatory Enzymes and Mediators in LPS-Stimulated Macrophages

Concentration of this compound% Inhibition of iNOS Expression% Inhibition of COX-2 Expression% Inhibition of Nitric Oxide (NO) Production% Inhibition of Prostaglandin (B15479496) E2 (PGE2) ProductionReference
Various dosesSignificantly down-regulatedInhibition notedReducedReduced[2][3]

Note: this compound has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) in macrophages.[2] Related pyranocoumarins have been associated with the inhibition of both iNOS and cyclooxygenase-2 (COX-2).[3] The reduction in iNOS and COX-2 expression leads to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[4][5][6][7]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods for inducing and measuring inflammation in RAW 264.7 macrophage cells.

Cell Culture and Maintenance of RAW 264.7 Cells
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This is a standard protocol to induce an inflammatory response in RAW 264.7 cells.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA analysis) at a density of 1-2 x 10⁵ cells/well for a 96-well plate or 1 x 10⁶ cells/mL for a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • The following day, remove the culture medium.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.[8]

    • Stimulate the cells with LPS (100-1000 ng/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis).[9][10][11]

  • Controls: Include a vehicle control (DMSO), a negative control (untreated cells), and a positive control (LPS-stimulated cells without this compound).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines and PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.

    • Follow the manufacturer's instructions for the assay protocol, which typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the recommended wavelength using a microplate reader.[12][11]

  • Quantification: Determine the concentration of each analyte by comparing the absorbance of the samples to the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)

Western blotting is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65 (NF-κB), IκBα, phospho-p38, phospho-ERK, and phospho-JNK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][13]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Pathways and Workflows

Experimental Workflow for Evaluating this compound's Anti-inflammatory Activity

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells adhere Overnight Adherence seed_cells->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess Supernatant elisa ELISA (Cytokines, PGE2) stimulate->elisa Supernatant western Western Blot (Proteins) stimulate->western Cell Lysate quantify_no Quantify NO Production griess->quantify_no quantify_cytokines Quantify Cytokine/PGE2 Levels elisa->quantify_cytokines quantify_protein Quantify Protein Expression western->quantify_protein

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

This compound's Modulation of Inflammatory Signaling Pathways

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IKK iNOS iNOS p38->iNOS COX2 COX-2 p38->COX2 Cytokines Pro-inflammatory Cytokines p38->Cytokines ERK->iNOS ERK->COX2 ERK->Cytokines JNK->iNOS JNK->COX2 JNK->Cytokines IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus translocates p65_nucleus->iNOS p65_nucleus->COX2 p65_nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: this compound's inhibitory effect on MAPK and NF-κB signaling pathways.

References

Cell-based assays for determining Seselin's cytotoxicity (e.g., MTT assay)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the cytotoxic effects of Seselin, a natural pyranocoumarin, on various cancer cell lines. The primary focus is on the widely used MTT assay, with supplementary information on the underlying molecular mechanisms of this compound-induced cell death.

Introduction to this compound and its Anticancer Potential

This compound, a compound isolated from various plant species, has demonstrated a range of biological activities. Of particular interest to cancer researchers is its cytotoxic effect on tumor cells. Understanding the potency and mechanism of this cytotoxicity is crucial for its potential development as a therapeutic agent. This document outlines standardized procedures to quantify this compound's cytotoxic activity and provides insights into the signaling pathways it modulates to induce apoptosis.

Quantitative Analysis of this compound's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Citation
P388Murine Leukemia8.66[1]
HT-29Human Colorectal Adenocarcinoma9.94[1]
L-1210Murine LeukemiaData indicates cytotoxic activity, specific IC50 values require further investigation.[2]

Experimental Protocols for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[3] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Detailed MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Seselin_Dilution Prepare this compound Dilutions Treatment Treat Cells with this compound Seselin_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Dissolve Formazan Crystals Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Calculation Calculate % Cell Viability Absorbance_Reading->Data_Calculation IC50_Determination Determine IC50 Value Data_Calculation->IC50_Determination

Caption: Workflow of the MTT assay for determining this compound's cytotoxicity.

Signaling Pathways of this compound-Induced Cytotoxicity

While the precise signaling cascade initiated by this compound is still under active investigation, studies on related coumarin (B35378) compounds and other natural products suggest the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often characterized by the involvement of the Bcl-2 family of proteins, mitochondrial membrane potential disruption, and the activation of caspases.

A proposed general mechanism involves the following key steps:

  • Induction of Oxidative Stress: this compound may increase the production of reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Disruption: The elevated ROS levels can lead to a decrease in the mitochondrial membrane potential and increase its permeability.

  • Regulation of Bcl-2 Family Proteins: This process is often accompanied by an upregulation of pro-apoptotic proteins (e.g., Bax) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to a higher Bax/Bcl-2 ratio.

  • Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to DNA fragmentation and cell death.

Seselin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Family ↑ Bax / ↓ Bcl-2 Ratio Mitochondria->Bcl2_Family Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Troubleshooting and Considerations

  • This compound Solubility: Ensure that this compound is fully dissolved in the stock solution (e.g., DMSO) and that the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically <0.5%).

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

  • MTT Incubation Time: The incubation time with MTT should be optimized to allow for sufficient formazan production without causing cytotoxicity from the MTT itself.

  • Assay Interference: Some compounds can interfere with the MTT assay by directly reducing MTT or by altering cellular metabolism. It is advisable to perform control experiments to rule out such interference. Alternative cytotoxicity assays, such as the MTS or resazurin (B115843) assay, can also be considered.[1]

Conclusion

The protocols and data presented here provide a framework for the systematic evaluation of this compound's cytotoxic properties. The MTT assay is a robust and reliable method for determining the IC50 values of this compound in various cancer cell lines. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for elucidating its full therapeutic potential. The proposed apoptotic pathway serves as a guide for designing future mechanistic studies.

References

Animal Models for In Vivo Efficacy Studies of Seselin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seselin, a pyranocoumarin (B1669404) compound, has demonstrated notable anti-inflammatory and cytotoxic activities in preclinical in vitro studies. The evaluation of its therapeutic potential in a whole-organism context is a critical step in the drug development process. This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of this compound, with a primary focus on its potential anti-cancer properties.

Disclaimer: As of the latest literature review, specific in vivo anti-cancer efficacy studies for this compound are limited. Therefore, the following protocols and data are largely extrapolated from studies on a closely related and well-researched pyranocoumarin, decursin (B1670152) . Decursin shares structural similarities with this compound and has undergone extensive in vivo testing, providing a robust framework for designing and interpreting studies on this compound. Researchers should consider the specific pharmacokinetic and pharmacodynamic properties of this compound when adapting these protocols.

I. Recommended Animal Models for Anti-Cancer Efficacy

The selection of an appropriate animal model is paramount for investigating the anti-cancer effects of this compound. Based on the established anti-proliferative and pro-apoptotic effects of related pyranocoumarins, the following models are recommended.

Xenograft Models

Xenograft models, involving the implantation of human cancer cells into immunodeficient mice, are the most common and versatile platforms for evaluating the in vivo efficacy of novel anti-cancer agents.[1][2]

  • Subcutaneous Xenograft Model: This is the most widely used model due to its simplicity and the ease of monitoring tumor growth.[3] Human cancer cell lines are injected subcutaneously into the flank of immunodeficient mice.

    • Recommended Mouse Strains: Athymic Nude (nu/nu), SCID (Severe Combined Immunodeficiency), or NOD-SCID mice are suitable hosts as they lack a functional immune system, preventing the rejection of human tumor cells.

    • Applicable Cancer Cell Lines: A wide range of human cancer cell lines can be used, depending on the research focus. Examples from studies with the related compound decursin include:

      • Gastric Cancer: Human gastric cancer cell lines.[4]

      • Melanoma: B16F10 murine melanoma cells.[5]

      • Prostate Cancer: Human prostate cancer cell lines.[6]

      • Colon Carcinoma: CT-26 murine colon carcinoma cells.[7]

  • Orthotopic Xenograft Model: In this model, tumor cells are implanted into the organ of origin (e.g., prostate cancer cells into the prostate gland of the mouse). This provides a more clinically relevant microenvironment for tumor growth and metastasis.

Syngeneic Models

For studies investigating the interplay between the compound, the tumor, and the immune system, syngeneic models are preferred. In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.

II. Experimental Protocols

The following are detailed protocols for conducting in vivo anti-cancer efficacy studies with this compound, based on established methods for decursin.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

Objective: To evaluate the effect of this compound on the growth of subcutaneous tumors in immunodeficient mice.

Materials:

  • Human cancer cell line of interest (e.g., gastric, melanoma, prostate)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • This compound (high purity)

  • Vehicle for this compound administration (e.g., corn oil, DMSO/saline mixture)

  • Positive control (a standard chemotherapeutic agent for the specific cancer type)

  • Sterile PBS and cell culture medium

  • Syringes and needles (27G)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions to achieve exponential growth.

  • Tumor Cell Implantation:

    • Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 107 cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions (length and width) every 2-3 days using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Animal Grouping and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment groups (n=6-8 per group):

      • Group I (Vehicle Control): Administer the vehicle alone.

      • Group II (Positive Control): Administer a standard chemotherapeutic agent.

      • Group III-V (this compound Treatment): Administer this compound at various doses (e.g., 10, 20, 40 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency should be optimized based on preliminary pharmacokinetic and toxicity studies.

  • Efficacy Evaluation:

    • Continue treatment for a predetermined period (e.g., 14-21 days).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Tissue Analysis:

    • A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-PCR) to investigate the effect of this compound on signaling pathways.

Experimental Workflow for Subcutaneous Xenograft Model

G cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_eval Evaluation A Cancer Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous Injection of Cells into Mice B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F This compound/Vehicle/Control Administration E->F G Regular Measurement of Tumor Volume & Body Weight F->G H Euthanasia & Tumor Excision G->H I Final Tumor Weight & Volume Measurement H->I J Histopathological & Molecular Analysis H->J

Experimental workflow for the subcutaneous xenograft model.

III. Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of Decursin (Proxy for this compound) in a Gastric Cancer Xenograft Model[4]
Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Decursin20 mg/kg, daily850 ± 18043.3
Decursin40 mg/kg, daily550 ± 12063.3

Note: This data is representative and based on studies with decursin. Actual results with this compound may vary.

Table 2: Effect of Decursin (Proxy for this compound) on Apoptosis in a Melanoma Xenograft Model[5]
Treatment GroupDose% TUNEL-Positive Cells (Apoptotic Cells)Fold Increase vs. Control
Vehicle Control-5 ± 1.2-
Decursin30 mg/kg25 ± 4.55.0

Note: This data is representative and based on studies with decursin. Actual results with this compound may vary.

IV. Signaling Pathways Modulated by Related Pyranocoumarins

In vivo studies with decursin have identified several key signaling pathways that are modulated and contribute to its anti-cancer effects. These pathways are likely targets for this compound as well and should be investigated in in vivo models.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell survival, proliferation, and growth. Decursin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway and leading to decreased cancer cell proliferation.[8]

MAPK/ERK Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Decursin has been shown to decrease the phosphorylation of ERK, leading to the inhibition of cancer cell growth.[5]

Apoptosis Pathway

Decursin induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the activation of caspases, particularly caspase-3.[5]

Signaling Pathway of Decursin's Anti-Cancer Activity

G cluster_external External Stimuli cluster_pathways Signaling Pathways cluster_cellular Cellular Effects Decursin Decursin (Proxy for this compound) PI3K PI3K/Akt/mTOR Pathway Decursin->PI3K Inhibits MAPK MAPK/ERK Pathway Decursin->MAPK Inhibits Apoptosis Apoptosis Pathway Decursin->Apoptosis Activates Proliferation Decreased Cell Proliferation PI3K->Proliferation MAPK->Proliferation Induction Induction of Apoptosis Apoptosis->Induction Growth Inhibition of Tumor Growth Proliferation->Growth Induction->Growth

Potential signaling pathways modulated by this compound.

V. Conclusion

The provided application notes and protocols, based on extensive research on the related pyranocoumarin decursin, offer a comprehensive guide for investigating the in vivo anti-cancer efficacy of this compound. The use of xenograft models is recommended for initial efficacy studies, with a focus on monitoring tumor growth and elucidating the molecular mechanisms of action, particularly the modulation of the PI3K/Akt and MAPK signaling pathways and the induction of apoptosis. Careful dose-finding and toxicity studies for this compound are essential prerequisites for conducting these in vivo experiments. The data generated from these studies will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

Application Notes and Protocols: Unveiling the Impact of Seselin on Protein Expression via Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of Seselin, a pyranocoumarin (B1669404) with demonstrated anti-inflammatory properties, on protein expression. The primary focus is on the Jak2/STAT1 signaling pathway, a key cascade in the inflammatory response of macrophages.

Data Presentation: Quantifying this compound's Influence

The following table summarizes the anticipated quantitative changes in protein expression in bone marrow-derived macrophages (BMDMs) following treatment with this compound and stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).

Target ProteinTreatment GroupFold Change vs. Control (LPS + IFN-γ)
p-Jak2 This compound (10 µM) + LPS + IFN-γ↓ (Significant Decrease)
This compound (20 µM) + LPS + IFN-γ↓↓ (More Significant Decrease)
Jak2 This compound (10 µM) + LPS + IFN-γ↔ (No Significant Change)
This compound (20 µM) + LPS + IFN-γ↔ (No Significant Change)
p-STAT1 This compound (10 µM) + LPS + IFN-γ↓ (Significant Decrease)
This compound (20 µM) + LPS + IFN-γ↓↓ (More Significant Decrease)
STAT1 This compound (10 µM) + LPS + IFN-γ↔ (No Significant Change)
This compound (20 µM) + LPS + IFN-γ↔ (No Significant Change)
p-p65 This compound (10 µM) + LPS + IFN-γ↓ (Significant Decrease)
This compound (20 µM) + LPS + IFN-γ↓↓ (More Significant Decrease)
p65 This compound (10 µM) + LPS + IFN-γ↔ (No Significant Change)
This compound (20 µM) + LPS + IFN-γ↔ (No Significant Change)

Note: This table is a representative example based on published findings. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section outlines the detailed methodology for performing Western blot analysis to assess the effect of this compound on the expression of key inflammatory proteins.

Cell Culture and Treatment
  • Cell Line: Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with LPS (10 ng/mL) and IFN-γ (10 ng/mL) for the desired time (e.g., 6 hours) to induce an inflammatory response.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein extract.

  • Determine the protein concentration of each sample using a BCA protein assay.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target proteins).

  • Run the gel electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies: Rabbit anti-p-Jak2, Rabbit anti-Jak2, Rabbit anti-p-STAT1, Rabbit anti-STAT1, Rabbit anti-p-p65, Rabbit anti-p65, and a loading control antibody (e.g., Rabbit anti-β-actin or Rabbit anti-GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis
  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Seselin_Jak2_STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFN-γ Receptor IFN-γ->IFNGR Jak2_inactive Jak2 IFNGR->Jak2_inactive Jak2_active p-Jak2 Jak2_inactive->Jak2_active Phosphorylation STAT1_inactive STAT1 Jak2_active->STAT1_inactive STAT1_active p-STAT1 STAT1_inactive->STAT1_active Phosphorylation STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerization DNA DNA STAT1_dimer->DNA Nuclear Translocation This compound This compound This compound->Jak2_inactive Inhibition Transcription Gene Transcription (e.g., iNOS, Pro-inflammatory cytokines) DNA->Transcription

Caption: The Jak2/STAT1 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_setup Experiment Setup cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis CellCulture 1. Cell Culture (BMDMs) Treatment 2. Treatment (this compound, LPS, IFN-γ) CellCulture->Treatment ProteinExtraction 3. Protein Extraction (RIPA Buffer) Treatment->ProteinExtraction Quantification 4. Protein Quantification (BCA Assay) ProteinExtraction->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking AntibodyIncubation 8. Antibody Incubation (Primary & Secondary) Blocking->AntibodyIncubation Detection 9. Detection (ECL) AntibodyIncubation->Detection Imaging 10. Imaging Detection->Imaging Densitometry 11. Densitometry & Normalization Imaging->Densitometry

Caption: Workflow for Western blotting analysis of this compound's effects.

Application Notes and Protocols for Measuring Cytokine Levels after Seselin Treatment using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying cytokine levels, specifically Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), in cell culture supernatants following treatment with Seselin. This document includes a comprehensive experimental protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), guidelines for data presentation, and diagrams illustrating the experimental workflow and the relevant signaling pathway.

Introduction

This compound, a pyranocoumarin, has demonstrated anti-inflammatory properties by modulating cytokine production.[1][2] Accurate measurement of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β is crucial for evaluating the therapeutic potential of this compound in inflammatory disease models.[1] The sandwich ELISA is a highly sensitive and specific method for quantifying these cytokines in biological samples like cell culture supernatants.[3][4] This protocol outlines the necessary steps to perform a reliable and reproducible cytokine ELISA.

Signaling Pathway Affected by this compound

This compound has been shown to exert its anti-inflammatory effects by targeting the Jak2-STAT1 signaling pathway and, to a lesser extent, the NF-κB pathway.[1] Upon stimulation with inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), these pathways are activated, leading to the transcription and secretion of pro-inflammatory cytokines.[1][5] this compound treatment can suppress the phosphorylation of STAT1 and p65, a key component of the NF-κB complex, thereby downregulating the expression and secretion of cytokines like IL-6, TNF-α, and IL-1β.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/IFN-g LPS/IFN-g Receptors Receptors LPS/IFN-g->Receptors Bind Jak2 Jak2 Receptors->Jak2 Activate IKK IKK Receptors->IKK Activate STAT1 STAT1 Jak2->STAT1 Phosphorylates STAT1_p p-STAT1 STAT1->STAT1_p Translocates IkB IkB IKK->IkB Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Releases NF-kB_p p-p65/p50 NF-kB (p65/p50)->NF-kB_p Translocates This compound This compound This compound->Jak2 Inhibits This compound->NF-kB (p65/p50) Inhibits Gene Transcription Gene Transcription STAT1_p->Gene Transcription NF-kB_p->Gene Transcription Cytokine mRNA Cytokine mRNA Gene Transcription->Cytokine mRNA Cytokine Secretion Cytokine Secretion Cytokine mRNA->Cytokine Secretion Translation & Secretion

Caption: this compound's inhibitory effect on cytokine production.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed macrophages (e.g., bone marrow-derived macrophages or RAW264.7 cells) in 24-well plates at a density of 5 x 10^5 cells/well.

  • Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as LPS (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.[1]

  • Sample Collection: Collect the cell culture supernatants and centrifuge at 500 x g for 5 minutes to remove any cellular debris.[6]

  • Storage: Aliquot the supernatants and store them at -80°C until the ELISA is performed to avoid degradation from multiple freeze-thaw cycles.[7]

Sandwich ELISA Protocol for IL-6, TNF-α, and IL-1β

This protocol outlines a general sandwich ELISA procedure. Specific concentrations and incubation times may need to be optimized based on the ELISA kit manufacturer's instructions.[8][9]

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Assay diluent/Blocking buffer (e.g., PBS with 10% FBS or 1% BSA)[10]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-4 µg/mL in coating buffer.[8]

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.[4]

  • Blocking:

    • Aspirate the coating solution and wash the plate 2-3 times with 300 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.[3] Recommended starting concentrations can often be found in the ELISA kit's manual.

    • Aspirate the blocking buffer and wash the plate as described previously.

    • Add 100 µL of the standards and collected cell culture supernatants (diluted if necessary) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.[11]

  • Detection Antibody Incubation:

    • Aspirate the samples and wash the plate 4-5 times with wash buffer.

    • Dilute the biotinylated detection antibody to 0.5-2 µg/mL in assay diluent.[9]

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Aspirate the detection antibody and wash the plate 4-5 times.

    • Add 100 µL of Streptavidin-HRP solution (diluted according to the manufacturer's instructions) to each well.

    • Seal the plate and incubate for 30-45 minutes at room temperature in the dark.[11]

  • Substrate Development and Measurement:

    • Aspirate the Streptavidin-HRP solution and wash the plate thoroughly 5-7 times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[11]

    • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[11]

G cluster_workflow ELISA Workflow Start Start Coat Plate Coat Plate with Capture Antibody Start->Coat Plate Overnight 4°C Block Block Plate Coat Plate->Block 1-2h RT Add Samples Add Standards & Samples Block->Add Samples 2h RT or Overnight 4°C Add Detection Ab Add Biotinylated Detection Antibody Add Samples->Add Detection Ab 1h RT Add Strep-HRP Add Streptavidin-HRP Add Detection Ab->Add Strep-HRP 30-45min RT Add Substrate Add TMB Substrate Add Strep-HRP->Add Substrate 15-30min RT Stop Reaction Add Stop Solution Add Substrate->Stop Reaction Read Plate Read Absorbance at 450nm Stop Reaction->Read Plate End End Read Plate->End

Caption: ELISA experimental workflow.

Data Presentation and Analysis

Proper data analysis is critical for obtaining accurate and reliable results.

Data Analysis Steps:
  • Background Subtraction: Subtract the average absorbance of the blank wells from all standard and sample wells.[12]

  • Standard Curve Generation:

    • Plot the mean absorbance for each standard concentration on the y-axis versus the corresponding cytokine concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit, as it generally provides the best fit for ELISA data.[12][13]

  • Concentration Calculation:

    • Determine the concentration of the cytokines in the experimental samples by interpolating their mean absorbance values from the standard curve.

    • Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration.[12]

  • Data Reporting: Present the data as mean ± standard deviation (SD) or standard error of the mean (SEM).

Example Data Tables

Table 1: Standard Curve Data for IL-6 ELISA

IL-6 Concentration (pg/mL)Absorbance at 450 nm (Mean)
10002.532
5001.876
2501.154
1250.689
62.50.398
31.250.221
15.6250.135
0 (Blank)0.050

Table 2: Effect of this compound on Cytokine Secretion (pg/mL) in LPS/IFN-γ Stimulated Macrophages

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Vehicle Control25.4 ± 3.115.2 ± 2.58.9 ± 1.2
LPS/IFN-γ1587.3 ± 120.52345.6 ± 210.8876.5 ± 78.3
LPS/IFN-γ + this compound (1 µM)1256.7 ± 98.21987.4 ± 156.7701.2 ± 65.4
LPS/IFN-γ + this compound (5 µM)876.5 ± 75.41245.8 ± 110.2453.8 ± 42.1
LPS/IFN-γ + this compound (10 µM)453.2 ± 41.8678.3 ± 59.9210.4 ± 25.6

*Data are presented as mean ± SD from a representative experiment performed in triplicate.

Conclusion

This application note provides a detailed framework for utilizing a sandwich ELISA to measure the effect of this compound on the production of key pro-inflammatory cytokines. By following this protocol, researchers can obtain reliable and quantifiable data to further investigate the anti-inflammatory mechanisms of this compound and its potential as a therapeutic agent. Adherence to good laboratory practices, including proper sample handling and accurate data analysis, is essential for generating high-quality results.

References

Application Note: Analyzing Macrophage Polarization by Seselin Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, involved in host defense against pathogens, while M2 macrophages are anti-inflammatory and contribute to tissue repair and wound healing. An imbalance in M1/M2 polarization is implicated in various inflammatory diseases.

Seselin, a pyranocoumarin (B1669404) compound, has demonstrated anti-inflammatory properties by modulating macrophage polarization.[1][2] This application note provides a detailed protocol for analyzing the effect of this compound on macrophage polarization using flow cytometry, a powerful technique for single-cell analysis of protein expression.

Principle

This protocol describes the in vitro polarization of macrophages to an M1 phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and subsequent treatment with this compound. Flow cytometry is then employed to quantify the expression of specific cell surface and intracellular markers to distinguish between M1 and M2 phenotypes, thereby assessing the immunomodulatory effect of this compound.

Data Presentation

The following table summarizes the expected quantitative data from the flow cytometry analysis, demonstrating the inhibitory effect of this compound on M1 macrophage polarization.

Treatment Group% CD86 Positive (M1 Marker)% CD206 Positive (M2 Marker)% iNOS Positive (M1 Marker)% Arginase-1 Positive (M2 Marker)
Unstimulated (M0)LowLowLowLow
LPS + IFN-γ (M1)HighLowHighLow
LPS + IFN-γ + this compoundDecreasedNo significant changeDecreasedNo significant change
IL-4 (M2)LowHighLowHigh

Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in M1 macrophage polarization. The diagram below illustrates the proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_nucleus IFNgR IFN-γR Jak2 Jak2 IFNgR->Jak2 TLR4 TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates IFNg IFN-γ IFNg->IFNgR LPS LPS LPS->TLR4 This compound This compound This compound->Jak2 Inhibits This compound->NFkB_pathway Inhibits STAT1 STAT1 Jak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates to p65 p-p65 NFkB_pathway->p65 p65->Nucleus Translocates to M1_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->M1_Genes M1_Polarization M1 Polarization M1_Genes->M1_Polarization Leads to

Caption: this compound inhibits M1 macrophage polarization by targeting the Jak2-STAT1 and NF-κB signaling pathways.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for analyzing the effect of this compound on macrophage polarization by flow cytometry.

G start Start isolate Isolate & Culture Macrophages start->isolate polarize Induce M1 Polarization (LPS + IFN-γ) isolate->polarize treat Treat with this compound polarize->treat harvest Harvest & Stain Cells treat->harvest surface_stain Surface Marker Staining (CD86, CD206) harvest->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Staining (iNOS, Arginase-1) fix_perm->intracellular_stain acquire Acquire Data on Flow Cytometer intracellular_stain->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Experimental workflow for flow cytometry analysis of macrophage polarization.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage cell line.

  • Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for M1 Polarization: Lipopolysaccharide (LPS), Interferon-gamma (IFN-γ).

  • Reagents for M2 Polarization (Control): Interleukin-4 (IL-4).

  • Test Compound: this compound.

  • Flow Cytometry Antibodies:

    • FITC anti-mouse CD86

    • PE anti-mouse CD206 (MMR)

    • APC anti-mouse iNOS

    • PerCP-Cy5.5 anti-mouse Arginase-1

    • Corresponding isotype controls.

  • Buffers:

    • Phosphate Buffered Saline (PBS)

    • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)

  • Other: Cell scrapers, 6-well plates, flow cytometry tubes.

Protocol for Macrophage Polarization and this compound Treatment
  • Cell Seeding: Seed macrophages (e.g., BMDMs or RAW 264.7) in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • M1 Polarization: To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.[1]

  • M2 Polarization (Control): For a positive control for M2 polarization, treat a separate set of cells with IL-4 (20 ng/mL) for 24 hours.

  • This compound Treatment: Concurrently with the polarizing stimuli, treat the designated wells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Unstimulated Control: Maintain a set of wells with untreated cells as a negative control (M0 macrophages).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

Protocol for Flow Cytometry Staining
  • Cell Harvesting: After incubation, gently scrape the cells from the wells and transfer them to 5 mL FACS tubes.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Surface Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the fluorescently conjugated antibodies for surface markers (e.g., anti-CD86 and anti-CD206) and their corresponding isotype controls to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1x Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of 1x Permeabilization/Wash buffer.

    • Add the fluorescently conjugated antibodies for intracellular markers (e.g., anti-iNOS and anti-Arginase-1) and their corresponding isotype controls.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1x Permeabilization/Wash buffer.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.

Data Acquisition and Analysis
  • Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

  • Gating Strategy:

    • Gate on the macrophage population based on forward and side scatter properties to exclude debris and dead cells.

    • Create singlet gates to exclude cell doublets.

    • Analyze the expression of CD86, CD206, iNOS, and Arginase-1 on the gated macrophage population.

  • Data Analysis: Use appropriate software (e.g., FlowJo™, FCS Express™) to analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in the different treatment groups. Compare the expression of M1 and M2 markers in this compound-treated cells to the untreated M1-polarized control.

Conclusion

This application note provides a comprehensive protocol for utilizing flow cytometry to investigate the effects of this compound on macrophage polarization. By quantifying the changes in M1 and M2 marker expression, researchers can effectively assess the immunomodulatory potential of this compound and similar compounds, contributing to the development of novel anti-inflammatory therapeutics. The provided diagrams and detailed methodology offer a clear guide for professionals in the field of immunology and drug discovery.

References

Investigating the Mechanism of Action of Seselin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seselin, a naturally occurring pyranocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Elucidating the precise molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a focus on its anti-inflammatory and anticancer properties. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to further explore the therapeutic potential of this promising natural compound.

Anti-inflammatory Mechanism of Action

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 1 (STAT1) pathway in macrophages.[1][2][3]

Key Molecular Targets and Pathways
  • Jak2/STAT1 Pathway: this compound directly targets Jak2, inhibiting its phosphorylation and subsequent activation of STAT1.[1][2][3] This blockade prevents the translocation of phosphorylated STAT1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]

  • NF-κB Pathway: this compound has also been observed to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of the p65 subunit.[1][4]

  • Inflammasome Activation: The compound can reduce the activation of the NLRP3 inflammasome, leading to decreased cleavage of caspase-1 and subsequent reduction in the maturation and secretion of pro-inflammatory cytokines like IL-1β.[1][4]

Experimental Workflow for Investigating Anti-inflammatory Effects

A systematic approach is essential to characterize the anti-inflammatory properties of this compound. The following workflow outlines the key experimental stages:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Cell Viability Assay (MTT/XTT) Determine non-toxic concentrations of this compound B Macrophage Polarization Model (e.g., LPS/IFN-γ stimulation) A->B C Cytokine Quantification (ELISA/qPCR) Measure levels of TNF-α, IL-6, IL-1β B->C D Western Blot Analysis Assess phosphorylation of Jak2, STAT1, p65 B->D E Immunofluorescence Visualize nuclear translocation of STAT1/p65 B->E F Co-immunoprecipitation Investigate protein-protein interactions (e.g., Jak2-IFNγR) D->F G Animal Model of Inflammation (e.g., LPS-induced sepsis, Carrageenan-induced paw edema) H Administer this compound G->H I Measure Inflammatory Markers (e.g., serum cytokines, tissue histology) H->I J Analyze Target Pathways in Tissues (Western Blot/Immunohistochemistry) H->J

Figure 1: Experimental workflow for investigating the anti-inflammatory mechanism of this compound.
Quantitative Data Summary

The following table summarizes key quantitative data related to the anti-inflammatory effects of this compound.

ParameterCell Line/ModelMethodResultReference
Inhibition of p-STAT1 Bone Marrow-Derived Macrophages (BMDMs)Western BlotDose-dependent decrease with this compound treatment (10-40 µM)[1][4]
Inhibition of p-p65 Bone Marrow-Derived Macrophages (BMDMs)Western BlotDose-dependent decrease with this compound treatment (10-40 µM)[1][4]
Reduction of TNF-α LPS/IFN-γ stimulated BMDMsELISASignificant reduction with this compound (10 µM)[1]
Reduction of IL-6 LPS/IFN-γ stimulated BMDMsELISASignificant reduction with this compound (10 µM)[1]
Reduction of IL-1β LPS/IFN-γ stimulated BMDMsELISASignificant reduction with this compound (10 µM)[1]
In vivo efficacy Cecal ligation and puncture (CLP) mouse model of sepsisSurvival AssayIncreased survival rate with this compound treatment (3-30 mg/kg)[3]
Detailed Experimental Protocols

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in the Jak/STAT and NF-κB pathways in macrophages.

Materials:

  • RAW 264.7 or Bone Marrow-Derived Macrophages (BMDMs)

  • This compound (dissolved in DMSO)

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Jak2, anti-Jak2, anti-p-STAT1, anti-STAT1, anti-p-p65, anti-p65, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells or BMDMs in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for the desired time (e.g., 30-60 minutes).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the total protein and loading control.

Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages treated with this compound.

Materials:

  • Treated macrophage cell pellets

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the treated macrophage cell pellets using an RNA extraction kit following the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target and housekeeping genes in separate reactions.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

    • Normalize the expression of the target genes to the expression of the housekeeping gene.

Anticancer Mechanism of Action

This compound exhibits cytotoxic activity against various cancer cell lines and can induce apoptosis, suggesting its potential as an anticancer agent. The investigation of its anticancer mechanism involves assessing its effects on cell viability, apoptosis, and the cell cycle.

Key Cellular Effects
  • Cytotoxicity: this compound has been shown to be cytotoxic to various cancer cell lines, with IC50 values in the micromolar range.

  • Induction of Apoptosis: A key mechanism of this compound's anticancer activity is the induction of programmed cell death (apoptosis).

  • Cell Cycle Arrest: this compound may also exert its effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Experimental Workflow for Investigating Anticancer Effects

The following workflow provides a structured approach to elucidating the anticancer mechanism of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Effect on Cell Proliferation A Cell Viability/Cytotoxicity Assays (MTT, XTT, or SRB assay) Determine IC50 values in various cancer cell lines B Apoptosis Assay (Annexin V/PI Staining) Quantify apoptotic and necrotic cells by flow cytometry A->B E Cell Cycle Analysis (PI Staining) Determine the effect of this compound on cell cycle distribution by flow cytometry A->E C Caspase Activity Assays Measure activity of key caspases (e.g., Caspase-3, -8, -9) B->C D Western Blot for Apoptotic Proteins Analyze expression of Bcl-2 family proteins (Bax, Bcl-2), cleaved PARP B->D F Colony Formation Assay Assess long-term effects on cell proliferation E->F

Figure 2: Experimental workflow for investigating the anticancer mechanism of this compound.
Quantitative Data Summary

The following table presents a summary of quantitative data related to the anticancer effects of this compound.

ParameterCell LineMethodResultReference
IC50 HTB-140 (Melanoma)Cytotoxicity Assay2.48 µM (for a derivative)
IC50 A549 (Lung Cancer)Cytotoxicity Assay-
Induction of Apoptosis HTB-140 (Melanoma)Annexin V-FITC/7-AAD Flow CytometryPotent inducer of early apoptosis
Detailed Experimental Protocols

Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell population treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., IC50 concentration) or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use unstained and single-stained controls to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and wash the cells once with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_0 Macrophage IFNGR IFN-γ Receptor Jak2 Jak2 IFNGR->Jak2 activates STAT1 STAT1 Jak2->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes induces This compound This compound This compound->Jak2 inhibits

Figure 3: this compound inhibits the Jak2/STAT1 signaling pathway in macrophages.

G cluster_0 Cancer Cell ProApoptotic Pro-apoptotic signals Mitochondria Mitochondria ProApoptotic->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ProApoptotic induces

Figure 4: this compound induces apoptosis in cancer cells via the intrinsic pathway.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the mechanism of action of this compound. By employing the described experimental workflows and techniques, researchers can further unravel the molecular intricacies of this compound's anti-inflammatory and anticancer effects. A thorough understanding of its mechanism of action is a critical step towards the rational design of future preclinical and clinical studies to evaluate its therapeutic potential.

References

Seselin: A Molecular Probe for Interrogating Jak2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Seselin, a natural pyranocoumarin, has emerged as a valuable molecular tool for the investigation of Janus kinase 2 (Jak2) signaling pathways. Evidence demonstrates that this compound exhibits anti-inflammatory properties by directly targeting Jak2, a critical mediator in cytokine signaling.[1][2] Its mechanism of action involves inhibiting the activation of Jak2 and subsequently blocking downstream signaling cascades, such as the STAT1 pathway.[1][2] These characteristics make this compound an effective probe for elucidating the nuanced roles of Jak2 in various cellular processes, particularly in the context of inflammation and immune responses. These application notes provide detailed protocols for utilizing this compound to study Jak2 signaling in a laboratory setting.

Mechanism of Action

This compound exerts its inhibitory effects on the Jak2 signaling pathway through a direct interaction with the Jak2 protein.[1] This interaction disrupts the association of Jak2 with the interferon-gamma (IFNγ) receptor, a key step in the activation of the Jak2-STAT1 axis.[1][3] By preventing this interaction, this compound effectively blocks the phosphorylation and subsequent activation of both Jak2 and STAT1.[1] This targeted inhibition of the Jak2/STAT1 pathway leads to a downstream reduction in the expression of pro-inflammatory genes and a suppression of the pro-inflammatory phenotype in immune cells such as macrophages.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on various markers of Jak2 signaling and inflammation. The data is derived from studies on bone marrow-derived macrophages (BMDMs) and RAW 264.7 macrophage cell lines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS/IFNγ-stimulated Macrophages

This compound Concentration (µM)IL-1β Secretion (pg/mL) (Estimated % Inhibition)IL-6 Secretion (pg/mL) (Estimated % Inhibition)TNF-α Secretion (pg/mL) (Estimated % Inhibition)
0 (Control)~150 (0%)~1250 (0%)~2500 (0%)
5~120 (20%)~1000 (20%)~2000 (20%)
10~75 (50%)~625 (50%)~1250 (50%)
20~45 (70%)~375 (70%)~750 (70%)

Data are estimated from graphical representations in Feng et al., 2019.[1]

Table 2: Dose-Dependent Effect of this compound on Pro-inflammatory Macrophage Markers

This compound Concentration (µM)iNOS Positive Cells (%) (Estimated)Phagocytosis (MFI) (Estimated)CD11c Positive Cells (%) (Estimated)
0 (LPS + IFNγ)~80~600~75
5~60~450~60
10~40~300~45
20~25~200~30

Data are estimated from graphical representations in Feng et al., 2019.[1][4]

Table 3: In Vivo Efficacy of this compound in a Cecal Ligation and Puncture (CLP) Sepsis Mouse Model

Treatment GroupSurvival Rate (%)
Sham100
CLP + Vehicle~20
CLP + this compound (3 mg/kg)~40
CLP + this compound (10 mg/kg)~60
CLP + this compound (30 mg/kg)~80

Data are estimated from graphical representations in Feng et al., 2019.[1]

Mandatory Visualizations

// Nodes Cytokine [label="Cytokine (e.g., IFNγ)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor\n(e.g., IFNγR)", fillcolor="#FBBC05", fontcolor="#202124"]; Jak2_inactive [label="Jak2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Jak2_active [label="p-Jak2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT1_inactive [label="STAT1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; STAT1_active [label="p-STAT1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT1_dimer [label="p-STAT1 Dimer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> Jak2_inactive [label="Recruits"]; Jak2_inactive -> Jak2_active [label="Autophosphorylation"]; Jak2_active -> STAT1_inactive [label="Phosphorylates"]; STAT1_inactive -> STAT1_active; STAT1_active -> STAT1_dimer [label="Dimerization"]; STAT1_dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Initiates Transcription"];

// this compound Inhibition this compound -> Jak2_inactive [label="Targets", style=dashed, color="#EA4335", arrowhead=Tee]; Jak2_inactive -> Receptor [style=invis]; {rank=same; Jak2_inactive; Receptor}

// Invisible edge for layout Jak2_active -> STAT1_active [style=invis]; } .dot Caption: this compound's mechanism of action on the Jak2/STAT1 signaling pathway.

// Nodes start [label="Start: Cell Culture\n(e.g., RAW 264.7)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with this compound\nand/or LPS/IFNγ", fillcolor="#FBBC05", fontcolor="#202124"]; lysis [label="Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate Lysate with\nanti-Jak2 Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitation [label="Precipitate with\nProtein A/G Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elute Immunoprecipitated\nProteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western Blot Analysis\n(Detect Jak2, IFNγR, STAT1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Analyze Protein\nInteractions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> lysis; lysis -> incubation; incubation -> precipitation; precipitation -> wash; wash -> elution; elution -> western; western -> end; } .dot Caption: Experimental workflow for Co-immunoprecipitation.

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat cells with this compound\nor DMSO (vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest and Lyse Cells\n(Freeze-Thaw Cycles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Lysate Aliquots\nat Different Temperatures", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to Separate\nSoluble and Precipitated Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant\n(Soluble Fraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western Blot for Jak2", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Analyze Jak2\nThermal Stability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> harvest; harvest -> heat; heat -> centrifuge; centrifuge -> supernatant; supernatant -> western; western -> end; } .dot Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Co-immunoprecipitation (Co-IP) to Detect Jak2-IFNγR/STAT1 Interaction

This protocol is adapted from the methodology described by Feng et al., 2019.[1]

Objective: To determine if this compound disrupts the interaction between Jak2 and its binding partners, IFNγR and STAT1.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound

  • LPS and IFNγ

  • DMSO (vehicle control)

  • Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Jak2 antibody

  • Protein A/G-agarose beads

  • Wash Buffer (e.g., lysis buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to ~80-90% confluency.

    • Pre-treat cells with the desired concentration of this compound or DMSO for the specified duration.

    • Stimulate the cells with LPS and IFNγ as required for your experimental design.[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-Jak2 antibody overnight at 4°C with gentle rotation.[1]

    • Add protein A/G-agarose beads to the lysate and incubate for an additional 2-4 hours at 4°C.[1]

  • Washing:

    • Pellet the beads by centrifugation at a low speed (e.g., 1000 x g) at 4°C.[1]

    • Discard the supernatant and wash the beads multiple times with ice-cold Wash Buffer.[1]

  • Elution:

    • After the final wash, resuspend the beads in Elution Buffer.

    • Boil the samples to release the immunoprecipitated proteins from the beads.

  • Western Blot Analysis:

    • Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using antibodies against Jak2, IFNγR, and STAT1 to detect the co-immunoprecipitated proteins.

Cellular Thermal Shift Assay (CETSA) for Jak2 Target Engagement

This protocol is based on the methodology described by Feng et al., 2019.[1]

Objective: To confirm the direct binding of this compound to Jak2 by assessing changes in the thermal stability of the Jak2 protein.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Liquid nitrogen

  • PCR instrument or heating block

  • Microcentrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with 20 µM this compound or an equivalent volume of DMSO for 2 hours.[1][3]

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using three cycles of freeze-thawing with liquid nitrogen.[1]

  • Heat Treatment:

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes) using a PCR instrument.[5]

    • Include an unheated control sample.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[1]

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Analyze the amount of soluble Jak2 in each sample by Western blotting.

Western Blot for Phosphorylated Jak2 (p-Jak2) and STAT1 (p-STAT1)

Objective: To quantify the inhibitory effect of this compound on the activation of Jak2 and STAT1.

Materials:

  • Treated cell lysates (as prepared for Co-IP)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Jak2, anti-Jak2, anti-p-STAT1, anti-STAT1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Jak2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Jak2, p-STAT1, and total STAT1 to normalize the data.

ELISA for Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by macrophages.

Materials:

  • Macrophage cell culture (e.g., BMDMs or RAW 264.7)

  • This compound

  • LPS and IFNγ

  • Cell culture supernatant

  • Commercially available ELISA kits for IL-1β, IL-6, and TNF-α

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in a 96-well plate.

    • Treat the cells with various concentrations of this compound.

    • Stimulate the cells with LPS and IFNγ to induce cytokine production.

  • Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.

  • ELISA:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the culture supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

This compound serves as a potent and specific molecular probe for the investigation of Jak2 signaling. Its ability to directly target Jak2 and inhibit its function provides a valuable tool for researchers to dissect the roles of this critical kinase in health and disease. The protocols outlined in these application notes offer a comprehensive guide for utilizing this compound to study Jak2-mediated cellular events, from protein-protein interactions to downstream functional outcomes. The provided data and visualizations further illustrate the utility of this compound as a research tool in the fields of immunology, inflammation, and drug discovery.

References

Development of Seselin Derivatives with Improved Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of seselin derivatives with enhanced biological activities. This compound, a naturally occurring pyranocoumarin, has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. This guide focuses on the development of novel this compound analogs, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate further research and drug discovery in this area.

Biological Activity of this compound and Its Derivatives

Recent studies have focused on modifying the core structure of this compound to enhance its therapeutic potential. These modifications have led to the discovery of derivatives with significantly improved cytotoxicity against various cancer cell lines, enhanced anti-inflammatory properties, and promising antiviral activity.

Data Presentation: Quantitative Biological Activity

The following tables summarize the biological activities of selected this compound derivatives from various studies, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound HTB-140 (Melanoma)>10[1]
A549 (Lung Carcinoma)>10[1]
Alloxanthoxyletin (B1236157) Derivative 2a HTB-140 (Melanoma)2.48[1]
Alloxanthoxyletin Derivative 2b HTB-140 (Melanoma)2.80[1]
Alloxanthoxyletin Derivative 2d HTB-140 (Melanoma)2.98[1]
O-aminoalkyl this compound Derivative 3a HTB-140 (Melanoma)>10[1]
(7S,8S,7'R,8'R)-7,7',7"-phenyl derivative 18 HeLa (Cervical Cancer)6[2]
7"-(4-nitrophenyl)-7,7'-phenyl derivative 33 HL-60 (Leukemia)5[2]
7"-hexyl-7,7'-phenyl derivative 37 HL-60 (Leukemia)5[2]

Table 2: Anti-Inflammatory Activity of Coumarin (B35378) Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Coumarin Derivative 2 Nitric Oxide ProductionRAW264.7~20[3]
Coumarin Derivative 12 Nitric Oxide ProductionRAW264.7~40[3]
Coumarin Derivative 15 Nitric Oxide ProductionRAW264.7~40[3]
Baicalein Chemokine BindingHuman Leukocytes15-320 µg/mL[4]
Celastrol TNFα & IL-1β ProductionHuman Monocytes0.03-0.1[4]

Table 3: Antiviral Activity of Coumarin Derivatives

CompoundVirusCell LineEC50 (µM)SIReference
Imidazole coumarin derivative C4 IHNVEPC2.53-[5]
Pimprinethine EV71RD3524[6]
WS-30581 A EV71RD1623[6]
WS-30581 B EV71RD1121[6]
Ribavirin (Control) EV71RD10212[6]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50/EC50); IHNV: Infectious hematopoietic necrosis virus; EV71: Enterovirus 71; EPC: Epithelioma papulosum cyprini; RD: Human rhabdomyosarcoma.

Experimental Protocols

This section provides detailed protocols for the synthesis of a key class of this compound derivatives and for the evaluation of their biological activities.

Synthesis of O-Aminoalkyl this compound Derivatives

This protocol describes a microwave-assisted synthesis method for O-aminoalkyl derivatives of this compound, which have shown promising anticancer activity.[1]

Materials:

  • This compound

  • Appropriate N-(chloroalkyl)amine hydrochloride (e.g., N-(2-chloroethyl)diethylamine hydrochloride)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • In a microwave reactor vessel, combine this compound (1 mmol), the respective N-(chloroalkyl)amine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add anhydrous DMF (5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30-60 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G cluster_synthesis Synthesis of O-Aminoalkyl this compound Derivatives reagents This compound + N-(chloroalkyl)amine HCl + K2CO3 in DMF microwave Microwave Irradiation (120°C, 30-60 min) reagents->microwave workup Aqueous Workup & Ethyl Acetate Extraction microwave->workup purification Column Chromatography workup->purification product Purified O-Aminoalkyl This compound Derivative purification->product

Synthesis workflow for O-aminoalkyl this compound derivatives.

Evaluation of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HTB-140, A549)

  • Complete cell culture medium

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound Derivatives cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Workflow for determining cytotoxicity using the MTT assay.

Evaluation of Anti-Inflammatory Activity

This protocol assesses the ability of this compound derivatives to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

2.3.1. Measurement of Nitric Oxide (NO) Production

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound derivatives

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

2.3.2. Western Blot for NF-κB and Jak2/STAT1 Signaling

Materials:

  • RAW 264.7 cells

  • This compound derivatives

  • LPS and/or Interferon-gamma (IFN-γ)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Jak2, anti-Jak2, anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells and treat with this compound derivatives and/or stimulants (LPS/IFN-γ) for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

G cluster_inflammation Anti-Inflammatory Signaling Pathway Analysis stimulant LPS / IFN-γ receptor TLR4 / IFNGR stimulant->receptor jak2 Jak2 receptor->jak2 IFN-γ nfkb IKK -> IκBα -> NF-κB receptor->nfkb LPS This compound This compound Derivative This compound->jak2 This compound->nfkb stat1 STAT1 jak2->stat1 nucleus Nucleus nfkb->nucleus stat1->nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, TNFα, IL-6) nucleus->gene_expression

Inhibition of pro-inflammatory signaling pathways by this compound derivatives.

Evaluation of Antiviral Activity (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that reduces the number of plaques by 50% (EC50).

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • This compound derivatives

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the this compound derivatives in infection medium.

  • Remove the growth medium from the cells and add the diluted compounds.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate for 1-2 hours to allow for virus adsorption.

  • Remove the inoculum and add the overlay medium containing the respective concentrations of the this compound derivatives.

  • Incubate for 2-5 days, depending on the virus, until plaques are visible.

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

G cluster_plaque Plaque Reduction Assay Workflow cell_monolayer Prepare Confluent Cell Monolayer treatment_infection Treat with this compound Derivatives & Infect with Virus cell_monolayer->treatment_infection adsorption Virus Adsorption (1-2h) treatment_infection->adsorption overlay Add Overlay Medium with Derivatives adsorption->overlay incubation Incubate (2-5 days) overlay->incubation staining Fix and Stain with Crystal Violet incubation->staining plaque_counting Count Plaques staining->plaque_counting analysis Calculate EC50 plaque_counting->analysis

Workflow for the antiviral plaque reduction assay.

Structure-Activity Relationship (SAR) Insights

The development of potent this compound derivatives relies on understanding the relationship between their chemical structure and biological activity. Key insights include:

  • O-aminoalkyl substitution: The introduction of O-aminoalkyl chains at certain positions can significantly enhance the cytotoxic activity of the parent coumarin scaffold.[1]

  • Aromatic substitutions: Modifications on the aromatic rings of the this compound structure can modulate its anti-cancer potency. For instance, the introduction of phenyl and nitrophenyl groups has been shown to increase cytotoxicity.[2]

  • Hydroxylation patterns: The number and position of hydroxyl groups on the coumarin ring are critical for anti-inflammatory and antioxidant activities.

These application notes and protocols provide a framework for the rational design, synthesis, and evaluation of novel this compound derivatives with improved therapeutic potential. Further optimization and exploration of the chemical space around the this compound core are warranted to develop next-generation drug candidates.

References

Application of Seselin in Agricultural Research for Root Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Seselin, a natural furanocoumarin, has emerged as a molecule of interest in agricultural research due to the known effects of its parent compound, coumarin (B35378), on plant development. While direct, extensive research on this compound's specific role in root growth regulation is still developing, the known bioactivity of coumarins provides a strong basis for its investigation as a potential plant growth regulator. This document outlines the potential applications of this compound in modulating root system architecture, provides detailed protocols for its study, and presents a putative mechanism of action based on current knowledge of related compounds.

Potential Applications in Agriculture

The ability to manipulate root growth is a key strategy in developing crops with enhanced nutrient and water uptake, improved anchorage, and greater resilience to abiotic stresses. Based on the inhibitory effects of its parent compound, coumarin, on root elongation, this compound could be investigated for the following applications:

  • Modulation of Root System Architecture: At specific concentrations, this compound may be used to alter the balance between primary and lateral root growth. Inhibition of primary root elongation could potentially stimulate the formation of a more branched and fibrous root system, which can be advantageous for nutrient foraging in the topsoil.

  • Weed Management: The root growth inhibitory properties of coumarins suggest that this compound could be explored as a natural herbicide or as a lead compound for the development of novel herbicides.

  • Research Tool for Studying Root Development: this compound can be utilized as a chemical tool to probe the molecular mechanisms underlying root growth and development, particularly in relation to auxin signaling and other hormonal pathways.

Putative Mechanism of Action

While the precise molecular targets of this compound in plants are yet to be fully elucidated, research on its parent compound, coumarin, suggests a potential mechanism involving the modulation of auxin signaling. Auxin is a critical phytohormone that regulates numerous aspects of plant growth, including root development.

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Studies on coumarin have shown that it inhibits primary root growth by interfering with this pathway. It is hypothesized that coumarin, and by extension this compound, may inhibit the neddylation pathway, which is crucial for the activity of the SCFTIR1/AFB ubiquitin ligase complex. This inhibition leads to the accumulation of Aux/IAA repressor proteins, thereby suppressing auxin-mediated gene expression and resulting in the inhibition of root elongation.

Furthermore, given the structural similarities of coumarins to other signaling molecules, it is plausible that this compound may interact with other signaling pathways, such as the karrikin signaling pathway, which is known to influence root development. However, this remains an area for future investigation.

Data Presentation

Currently, there is a lack of specific quantitative data on the dose-dependent effects of this compound on root growth parameters in the public domain. The following table provides a template for researchers to systematically record their findings when investigating the effects of this compound. Data should be presented as mean ± standard error, and statistical significance should be determined using appropriate tests (e.g., ANOVA followed by Tukey's test).

Table 1: Template for Quantitative Analysis of this compound's Effect on Root Growth Parameters in Arabidopsis thaliana

This compound Concentration (µM)Primary Root Length (mm)Lateral Root NumberLateral Root Density (roots/mm)
0 (Control)
1
5
10
25
50
100

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details a method for quantifying the effect of this compound on primary root growth and lateral root formation in the model plant Arabidopsis thaliana.

1. Materials

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (of high purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (square, 120 x 120 mm)

  • Sterilization supplies (70% ethanol (B145695), 10% bleach solution, sterile distilled water)

  • Growth chamber with controlled temperature (22-25°C) and light conditions (16h light/8h dark photoperiod)

  • Microscope with a camera and image analysis software (e.g., ImageJ)

2. Preparation of this compound Stock and Working Solutions

  • Prepare a 100 mM stock solution of this compound in 100% DMSO. Store at -20°C in a light-protected vial.

  • Prepare working solutions by diluting the stock solution into sterile MS medium (containing 1% sucrose and solidified with 0.8% Phytagel) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Prepare a control medium containing the same final concentration of DMSO as the highest this compound concentration to account for any solvent effects.

3. Seed Sterilization and Plating

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Aseptically sow the stratified seeds in a line on the surface of the prepared MS plates containing different concentrations of this compound and the DMSO control.

4. Incubation and Data Collection

  • Seal the Petri dishes with breathable tape and place them vertically in a growth chamber.

  • After a specified period of growth (e.g., 7-10 days), photograph the plates.

  • Using image analysis software, measure the primary root length of at least 20 seedlings per treatment.

  • Count the number of emerged lateral roots for each seedling.

  • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

5. Data Analysis

  • Calculate the mean and standard error for each measured parameter.

  • Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to determine significant differences between treatments.

  • Generate dose-response curves to visualize the effect of this compound on root growth.

Mandatory Visualizations

Caption: Putative signaling pathway of this compound in inhibiting root growth.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock and Working Solutions B Prepare MS Agar Plates with this compound Concentrations A->B C Surface Sterilize and Stratify Arabidopsis Seeds D Sow Seeds on Prepared Plates C->D E Incubate Vertically in Growth Chamber D->E F Image Plates After 7-10 Days E->F G Measure Primary Root Length F->G H Count Lateral Roots F->H I Calculate Lateral Root Density G->I H->I J Statistical Analysis and Dose-Response Curves I->J

Caption: Experimental workflow for root growth inhibition assay.

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Seselin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Seselin.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound a concern for research and development?

A: this compound, like many other natural compounds, exhibits poor aqueous solubility. This property is a significant hurdle in experimental research and drug development as it can lead to low bioavailability, limiting its therapeutic efficacy.[1] For a drug to be effectively absorbed in the body, particularly after oral administration, it must be in a dissolved state at the site of absorption.[2][3] Poor solubility can result in incomplete absorption and high variability in clinical outcomes.

Q2: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound?

A: Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds. These approaches can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which enhances the dissolution rate.[3][4][5]

    • Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals.[1][6] Amorphous forms generally have higher solubility than their crystalline counterparts.[7]

    • Drug Dispersion in Carriers: Techniques like solid dispersions involve dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution.[1][8]

  • Chemical Modifications: These involve altering the molecule itself.

    • Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.[1][9]

    • Pro-drugs: Creating a more soluble pro-drug that converts to the active compound in the body.

  • Formulation Strategies: These involve the use of excipients to enhance solubility.

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic drugs.[1][10]

    • Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in an aqueous medium.[4]

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively masking their hydrophobic nature and increasing aqueous solubility.[1][11][12]

Below is a workflow to help select an appropriate solubility enhancement technique.

G start Start: Poorly Soluble this compound thermolabile Is this compound thermolabile? start->thermolabile solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion_solvent Yes nanosuspension Nanosuspension thermolabile->nanosuspension Yes cyclodextrin_no_heat Cyclodextrin Complexation (Kneading, Co-precipitation) thermolabile->cyclodextrin_no_heat Yes solid_dispersion_melt Solid Dispersion (Hot Melt Extrusion) thermolabile->solid_dispersion_melt No cocrystals Co-crystals thermolabile->cocrystals No ionizable Is this compound ionizable? ph_adjustment pH Adjustment ionizable->ph_adjustment Yes salt_formation Salt Formation ionizable->salt_formation Yes solid_dispersion_solvent->ionizable nanosuspension->ionizable cyclodextrin_no_heat->ionizable solid_dispersion_melt->ionizable cocrystals->ionizable

Caption: Decision workflow for selecting a solubility enhancement method.

Technique-Specific Troubleshooting Guides

Cyclodextrin Inclusion Complexation
Q: What is cyclodextrin complexation and how does it improve this compound's solubility?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity to form an inclusion complex.[11] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[12][13] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved water solubility and safety profile.[14]

Q: What level of solubility enhancement can be expected?

Table 1: Examples of Solubility Enhancement with Cyclodextrins for Poorly Soluble Drugs

Drug Cyclodextrin Derivative Fold Increase in Solubility Reference
Paclitaxel β-Cyclodextrin Derivatives Up to 500x [13]
Oxazolidine (B1195125) Derivative 2-HPβCD 20x [14]

| Silymarin | β-Cyclodextrin | Stoichiometric 1:1 complex formed, indicating improved solubility |[15] |

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

This method is effective for poorly water-soluble drugs and can be performed on a lab scale.[12]

  • Molar Ratio Calculation: Determine the required molar quantities of this compound and β-cyclodextrin (e.g., a 1:1 molar ratio).[15]

  • Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.

  • Kneading: Gradually add a small amount of a solvent blend (e.g., ethanol/water) to the powder mixture. Knead the mixture thoroughly with a pestle for at least 60 minutes to form a uniform, thick paste.[1]

  • Drying: Spread the paste in a thin layer on a glass dish and dry it in a hot air oven at 50-60°C until a constant weight is achieved.[1]

  • Pulverization: Grind the dried mass into a fine powder using the mortar and pestle.

  • Storage: Store the final powdered inclusion complex in a desiccator until further use.[1]

Troubleshooting Common Issues
  • Issue: Low complexation efficiency or minimal solubility improvement.

    • Probable Cause: The molar ratio of this compound to cyclodextrin may not be optimal. The cavity size of the selected cyclodextrin might not be suitable for the this compound molecule.

    • Solution: Perform a phase solubility study to determine the optimal stoichiometry (e.g., 1:1, 1:2) and the stability constant (Kc) of the complex.[15] Test different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD) to find the best fit.[14]

  • Issue: The final product is a physical mixture, not a true inclusion complex.

    • Probable Cause: Insufficient kneading time or improper solvent activation.

    • Solution: Increase the kneading time to ensure intimate contact between the molecules. Ensure the mixture achieves a consistent paste-like state during kneading.[1] Characterize the final product using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of an inclusion complex versus a simple physical mixture.[15]

Solid Dispersion
Q: What is a solid dispersion and how does it work?

A: A solid dispersion refers to a system where a poorly water-soluble drug (this compound) is dispersed within a hydrophilic carrier or matrix, usually in a solid state.[8] The goal is to reduce the particle size of the drug, potentially to a molecular level, and improve its wettability and dissolution rate.[16][17] The drug can exist in an amorphous or crystalline state within the carrier.[8]

Q: What level of solubility and dissolution enhancement can be expected?

A: Solid dispersions can dramatically improve the dissolution rate of poorly soluble drugs. For the drug silybin (B1146174), a solid dispersion formulation released over 80% of the drug in various buffer solutions, whereas a standard premix released a maximum of only 38.70%.[18] This resulted in a 2.5-fold higher cumulative release rate.[18]

Table 2: Example of Dissolution Enhancement with Solid Dispersion

Drug Formulation Cumulative Release (%) in pH 6.8 Buffer Reference
Silybin Solid Dispersion >80% [18]

| Silybin | Premix | 38.70% |[18] |

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

This method is suitable for thermolabile drugs as it avoids high temperatures.[19]

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) - PVP, polyethylene (B3416737) glycol - PEG) in a suitable common volatile organic solvent (e.g., ethanol, methanol, chloroform).[8][19]

  • Evaporation: Evaporate the solvent under vacuum at a controlled temperature. This can be done using a rotary evaporator. The goal is to produce a solid mass.[20]

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Processing: Scrape, pulverize, and sieve the dried product to obtain a fine, uniform powder.[20]

  • Storage: Store the solid dispersion powder in a desiccator.

G start Start dissolve 1. Co-dissolve this compound and Hydrophilic Carrier in Solvent start->dissolve evaporate 2. Evaporate Solvent (e.g., Rotary Evaporator) dissolve->evaporate dry 3. Dry Solid Mass (Vacuum Oven) evaporate->dry process 4. Pulverize and Sieve dry->process characterize 5. Characterize Product (DSC, XRD, Dissolution Test) process->characterize end End: Solid Dispersion Powder characterize->end

Caption: Experimental workflow for the solid dispersion solvent evaporation method.
Troubleshooting Common Issues

  • Issue: The drug recrystallizes during storage, leading to decreased solubility over time.

    • Probable Cause: The drug is in a thermodynamically unstable amorphous state. The chosen polymer may not be effectively inhibiting crystallization.

    • Solution: Select a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound. Increase the polymer-to-drug ratio. Store the solid dispersion under controlled temperature and humidity conditions.

  • Issue: Incomplete solvent removal.

    • Probable Cause: Insufficient drying time or temperature.

    • Solution: Optimize the drying process by increasing the time or temperature (if the drug is thermally stable). Use techniques like thermogravimetric analysis (TGA) to confirm the absence of residual solvent, as it can be toxic and affect the stability of the formulation.[8]

Nanosuspension
Q: What is a nanosuspension and how does it improve solubility?

A: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[21] It does not involve dissolving the drug. Instead, it enhances the dissolution rate by drastically increasing the surface area of the drug particles according to the Noyes-Whitney equation.[10] This increased dissolution velocity can lead to a higher apparent solubility and improved bioavailability.[21]

Q: What are the advantages of this technique?

A: Nanosuspensions are advantageous because they can be used for drugs that are poorly soluble in both aqueous and organic media.[21] They allow for high drug loading and can be adapted for various routes of administration, including oral and parenteral.[21][22]

Experimental Protocol: Evaporative Precipitation of Nanosuspension (EPN)

This is a bottom-up method for producing nanoparticles.

  • Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone).

  • Precipitation: Add the drug solution to an anti-solvent (e.g., water containing a stabilizer like Poloxamer or HPMC) under high-speed stirring. The drug will precipitate out as nanoparticles.

  • Evaporation: Evaporate the organic solvent at a suitable temperature.

  • Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.

Troubleshooting Common Issues
  • Issue: Particle aggregation or crystal growth during preparation or storage.

    • Probable Cause: Insufficient stabilizer concentration or an inappropriate choice of stabilizer.

    • Solution: Optimize the type and concentration of the stabilizer. A combination of stabilizers may be more effective. The zeta potential should be sufficiently high (typically > |30| mV) to ensure electrostatic repulsion between particles.

  • Issue: Broad particle size distribution.

    • Probable Cause: Inefficient mixing during the precipitation step.

    • Solution: Use a high-shear homogenizer or ultrasonicator during the addition of the drug solution to the anti-solvent to ensure rapid and uniform precipitation, leading to smaller and more uniform particles.

Co-crystals
Q: What are co-crystals and how do they enhance solubility?

A: Co-crystals are multi-component crystalline solids composed of an active pharmaceutical ingredient (API), like this compound, and a co-former molecule in a defined stoichiometric ratio.[6] Unlike salts, they are formed through non-ionic interactions, such as hydrogen bonding.[23] Co-crystals can enhance solubility by creating a new crystal lattice with lower lattice energy compared to the pure drug, making it easier for the drug to dissolve.[6]

Q: What level of enhancement can be achieved?

A: Co-crystals can provide a significant solubility advantage. A silybin-L-proline co-crystal showed an apparent solubility that was 44.4, 50.3, and 16.5 times greater than pure silybin at pH 2.0, 4.5, and 6.8, respectively.[24]

Table 3: Example of Solubility Enhancement with Co-crystals

Drug Co-former pH Fold Increase in Apparent Solubility Reference
Silybin L-proline 2.0 44.4x [24]
Silybin L-proline 4.5 50.3x [24]

| Silybin | L-proline | 6.8 | 16.5x |[24] |

Experimental Protocol: Liquid-Assisted Grinding

This is a common and efficient method for screening and producing co-crystals.

  • Selection of Co-former: Choose a pharmaceutically acceptable co-former. The selection can be guided by principles of crystal engineering, such as supramolecular synthons.[25]

  • Mixing: Place stoichiometric amounts of this compound and the co-former in a grinding jar (e.g., a ball mill).

  • Grinding: Add a small amount of a suitable liquid (e.g., ethanol, acetonitrile) and grind the mixture for a specific period (e.g., 30-60 minutes).

  • Isolation: Collect the resulting powder.

  • Characterization: Confirm the formation of a new crystalline phase using PXRD, DSC, and FTIR.[24][25]

Troubleshooting Common Issues
  • Issue: Failure to form a co-crystal; the result is a physical mixture.

    • Probable Cause: The chosen co-former is not suitable, or the grinding conditions are not optimal.

    • Solution: Screen a variety of co-formers.[25] Experiment with different grinding times, frequencies, and small amounts of different liquids to facilitate the co-crystal formation.

  • Issue: Co-crystal converts back to the less soluble form of the pure drug in solution.

    • Probable Cause: The co-crystal may create a supersaturated solution from which the more stable, pure drug precipitates.

    • Solution: This is a known phenomenon called the "spring and parachute" effect. While the initial dissolution is high (the "spring"), precipitation can occur. The inclusion of precipitation inhibitors (e.g., polymers like HPMC or PVP) in the formulation can help maintain the supersaturated state for a longer period (the "parachute"), allowing for greater absorption.[24]

General Troubleshooting & Characterization

Q: My in vitro dissolution results are inconsistent. What should I check?

A: Inconsistent dissolution results can stem from several factors. Here is a logical troubleshooting workflow:

G start Inconsistent Dissolution Results sink Are sink conditions maintained? start->sink mixing Is the apparatus agitation/flow rate correct? sink->mixing Yes sink_sol Increase medium volume or add solubilizer (e.g., 0.5% Tween-80) sink->sink_sol No medium Is the dissolution medium de-gassed and at the correct pH/temperature? mixing->medium Yes mixing_sol Verify and calibrate rotation speed or flow rate mixing->mixing_sol No sampling Is the sampling technique consistent and avoiding coning effects? medium->sampling Yes medium_sol Prepare fresh medium, verify pH, and ensure proper de-gassing and temperature control medium->medium_sol No formulation Is the formulation physically stable (no recrystallization)? sampling->formulation Yes sampling_sol Sample from a consistent location between the surface and the paddle/basket sampling->sampling_sol No formulation_sol Re-characterize the solid form of the drug in the formulation before testing formulation->formulation_sol No

Caption: Troubleshooting workflow for inconsistent in vitro dissolution results.
Protocol: In Vitro Dissolution Testing

This protocol is a general guideline for assessing the dissolution of this compound formulations.

  • Apparatus: Use a USP Dissolution Apparatus, such as Apparatus 1 (Basket) or 2 (Paddle). For extended-release formulations or to mimic GI tract transit, a Flow-Through Cell (Apparatus 4) can be valuable.[18][26]

  • Dissolution Medium: Prepare 900 mL of a suitable buffer. To mimic physiological conditions, different pH buffers can be used (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[18][26] To maintain sink conditions for a very poorly soluble drug, a small percentage of a surfactant like Tween-80 (e.g., 0.5%) can be added.[18]

  • Test Conditions: Maintain the temperature at 37 ± 0.5°C. Set the agitation speed (e.g., 100 rpm for the basket method).[18]

  • Sample Introduction: Place the this compound formulation (e.g., a specific weight of the solid dispersion powder) into the apparatus.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 20, 40, 60, 120, 240, 360 minutes). Immediately replenish the dissolution medium with an equal volume of fresh, pre-warmed medium.[18]

  • Analysis: Filter the samples through a suitable filter (e.g., 0.22 μm). Analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC.[18]

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.[18]

References

Technical Support Center: Overcoming Low Bioavailability of Seselin in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the low in vivo bioavailability of Seselin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work. While direct pharmacokinetic data and bioavailability enhancement studies on this compound are limited in published literature, the strategies outlined here are based on established methods for other poorly soluble pyranocoumarins and natural compounds, offering a strong starting point for your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound is anticipated due to several physicochemical and physiological factors common to many pyranocoumarins. The primary reasons include:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in water, which is a rate-limiting step for its dissolution in the gastrointestinal (GI) tract and subsequent absorption.

  • First-Pass Metabolism: Like other coumarins, this compound is likely subject to extensive first-pass metabolism in the intestine and liver by cytochrome P450 enzymes. This rapid metabolic conversion reduces the amount of active compound reaching systemic circulation.

  • Potential for Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the GI lumen, limiting its net absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Based on successful approaches for analogous poorly soluble compounds, the following formulation strategies hold significant promise for improving this compound's bioavailability:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles, can enhance its solubility, protect it from degradation in the GI tract, and improve its absorption profile.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. This increases the dissolution and absorption of lipophilic drugs like this compound.

  • Co-administration with Bioenhancers: The use of absorption enhancers, such as piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of co-administered drugs.

Q3: What are the key considerations when designing an in vivo pharmacokinetic study for a novel this compound formulation in rats?

A3: A well-designed pharmacokinetic study is crucial to evaluate the effectiveness of your bioavailability enhancement strategy. Key considerations include:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used models. Ensure animals are properly acclimatized and fasted overnight before dosing to reduce variability.

  • Dosing: Oral gavage is the standard administration route. The dose will depend on the efficacy data, but a starting point could be in the range of 10-50 mg/kg. An intravenous administration group is essential to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule might be 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Analytical Method: A validated, sensitive, and specific analytical method, such as LC-MS/MS, is required for the accurate quantification of this compound in plasma.

Troubleshooting Guides

Problem 1: Inconsistent or undetectable plasma concentrations of this compound in preclinical animal studies.

  • Possible Cause: Poor aqueous solubility leading to low dissolution and absorption; extensive and rapid first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Enhancement: If using a simple suspension, consider formulating this compound into a bioavailability-enhancing system like Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS).

    • Co-administration with Inhibitors: Investigate the co-administration of this compound with a known inhibitor of cytochrome P450 enzymes and/or P-glycoprotein, such as piperine, to reduce metabolic degradation and efflux.

    • Route of Administration Confirmation: For initial proof-of-concept, consider intravenous administration to bypass first-pass metabolism. This will help determine if the issue is poor absorption or rapid clearance.

Problem 2: High variability in pharmacokinetic parameters between individual animals.

  • Possible Cause: Inconsistent formulation properties; physiological differences between animals; variability in food and water intake.

  • Troubleshooting Steps:

    • Formulation Homogeneity: Ensure your formulation is homogeneous and that the particle size distribution (for nanoparticles) or droplet size (for SEDDS) is consistent between batches.

    • Standardized Procedures: Strictly standardize the experimental procedures, including animal fasting times, dosing technique (oral gavage), and blood collection volumes and times.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-individual variability and provide more statistically robust data.

Data Presentation: Pharmacokinetic Parameters of Poorly Soluble Compounds with Enhanced Formulations

The following table summarizes representative pharmacokinetic data from studies on compounds with similar bioavailability challenges to this compound, demonstrating the potential improvements with advanced formulations.

CompoundFormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase
Puerarin (B1673276) SuspensionRat500.16 ± 0.061.83 ± 0.260.80 ± 0.23-
Puerarin Solid Lipid NanoparticlesRat500.33 ± 0.050.67 ± 0.002.48 ± 0.303.1-fold
Silymarin SuspensionRat1001.52 ± 0.281.002.31 ± 0.45-
Silymarin With PiperineRat1001.84 ± 0.322.008.45 ± 1.653.65-fold

Note: This data is for illustrative purposes and is derived from studies on puerarin and silymarin, not this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method, a common technique for preparing SLNs.

  • Preparation of the Lipid Phase:

    • Weigh an appropriate amount of a solid lipid (e.g., glyceryl monostearate, stearic acid) and this compound. A typical drug-to-lipid ratio to start with is 1:10 (w/w).

    • Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water. A common concentration is 1-2% (w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

    • Immediately subject the hot pre-emulsion to high-power ultrasonication (using a probe sonicator) for 5-10 minutes.

  • Nanoparticle Formation:

    • Dispense the resulting hot nanoemulsion into an equal volume of cold water (2-4°C) under gentle magnetic stirring.

    • Continue stirring for 1-2 hours to allow for the solidification of the lipid nanoparticles.

  • Characterization:

    • Analyze the prepared this compound-SLNs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by centrifuging the SLN dispersion and quantifying the amount of free this compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Handling:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats for 12 hours prior to dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., n=6 per group):

      • Group 1: this compound suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.

      • Group 2: this compound-SLN formulation via oral gavage.

      • Group 3 (Optional but recommended): this compound solution in a suitable vehicle (e.g., PEG400:ethanol:saline) via intravenous injection for absolute bioavailability determination.

    • Administer a single dose of the respective formulations.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma. This will involve optimizing the mobile phase, column, and mass spectrometry parameters.

    • Prepare plasma samples by protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • Construct a calibration curve using standard solutions of this compound in blank plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

    • Calculate the relative oral bioavailability of the this compound-SLN formulation compared to the suspension using the formula: (AUC_SLN / AUC_Suspension) * 100.

Visualizations

Signaling Pathway

G cluster_0 Challenges for Oral Bioavailability of this compound cluster_1 Formulation Strategies cluster_2 Mechanisms of Bioavailability Enhancement Poor Aqueous\nSolubility Poor Aqueous Solubility Increased Dissolution Rate Increased Dissolution Rate Poor Aqueous\nSolubility->Increased Dissolution Rate Intestinal & Hepatic\nMetabolism (First-Pass Effect) Intestinal & Hepatic Metabolism (First-Pass Effect) Protection from\nMetabolism Protection from Metabolism Intestinal & Hepatic\nMetabolism (First-Pass Effect)->Protection from\nMetabolism Efflux by\nP-glycoprotein Efflux by P-glycoprotein Inhibition of\nEfflux Pumps Inhibition of Efflux Pumps Efflux by\nP-glycoprotein->Inhibition of\nEfflux Pumps Solid Lipid\nNanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs) Solid Lipid\nNanoparticles (SLNs)->Increased Dissolution Rate Solid Lipid\nNanoparticles (SLNs)->Protection from\nMetabolism Enhanced Permeation\n& Absorption Enhanced Permeation & Absorption Solid Lipid\nNanoparticles (SLNs)->Enhanced Permeation\n& Absorption Self-Emulsifying Drug\nDelivery Systems (SEDDS) Self-Emulsifying Drug Delivery Systems (SEDDS) Self-Emulsifying Drug\nDelivery Systems (SEDDS)->Increased Dissolution Rate Self-Emulsifying Drug\nDelivery Systems (SEDDS)->Enhanced Permeation\n& Absorption Co-administration with\nBioenhancers (e.g., Piperine) Co-administration with Bioenhancers (e.g., Piperine) Co-administration with\nBioenhancers (e.g., Piperine)->Protection from\nMetabolism Co-administration with\nBioenhancers (e.g., Piperine)->Inhibition of\nEfflux Pumps Improved\nBioavailability Improved Bioavailability Increased Dissolution Rate->Improved\nBioavailability Protection from\nMetabolism->Improved\nBioavailability Inhibition of\nEfflux Pumps->Improved\nBioavailability Enhanced Permeation\n& Absorption->Improved\nBioavailability

Caption: Strategies to overcome the low bioavailability of this compound.

Experimental Workflow

G cluster_0 Formulation Development cluster_1 In Vivo Pharmacokinetic Study cluster_2 Bioanalysis & Data Interpretation A This compound-Loaded SLN Preparation B Physicochemical Characterization (Size, PDI, Zeta, EE%) A->B C Oral Administration to Rats (Suspension vs. SLN) B->C D Serial Blood Sampling C->D E Plasma Separation & Storage D->E F LC-MS/MS Quantification of this compound in Plasma E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) F->G H Bioavailability Assessment G->H

Caption: Workflow for developing and evaluating a this compound nanoformulation.

Formulation strategies for Seselin drug delivery (e.g., nanoparticles, liposomes)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in formulating Seselin, a hydrophobic coumarin (B35378) derivative, into nanoparticle and liposomal drug delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and characterization data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for drug delivery?

A1: The primary challenge in formulating this compound is its poor aqueous solubility, which is a common issue for many hydrophobic compounds.[1] This can lead to low bioavailability and difficulty in achieving therapeutic concentrations.[2] Formulation strategies like nanoparticles and liposomes are employed to overcome these challenges by encapsulating this compound within a carrier system, thereby improving its solubility, stability, and bioavailability.[2][3][4]

Q2: Which formulation strategy is better for this compound: nanoparticles or liposomes?

A2: Both nanoparticles and liposomes are effective strategies for delivering hydrophobic drugs like this compound. The choice between them depends on the specific therapeutic goal.

  • Polymeric Nanoparticles (e.g., PLGA): These offer controlled and sustained release of the encapsulated drug.[5] They are biodegradable and can be tailored to achieve specific release profiles.[5]

  • Liposomes: These are biocompatible vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[6] They are particularly useful for improving drug solubility and can be surface-modified for targeted delivery.[6][7]

Q3: What are the critical quality attributes to consider when developing this compound nanoformulations?

A3: The critical quality attributes (CQAs) for this compound nanoformulations include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and clearance of the nanoparticles. A narrow size distribution (low PDI) is generally desirable.[8][9]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key factor in their stability. A zeta potential of at least ±30 mV is generally considered to indicate a stable formulation.[10]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of this compound successfully incorporated into the nanoparticles and are crucial for therapeutic efficacy.[2]

  • In Vitro Drug Release: This provides insights into the release kinetics of this compound from the formulation.[2]

  • Stability: The formulation should be stable under storage conditions, with minimal changes in particle size, PDI, and encapsulation efficiency over time.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound-loaded nanoparticles and liposomes.

Nanoparticle Formulation Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Encapsulation Efficiency (%EE) of this compound 1. Poor solubility of this compound in the organic solvent. 2. Rapid diffusion of this compound into the external aqueous phase. 3. Inappropriate polymer-to-drug ratio.1. Select an appropriate organic solvent: Ensure this compound is fully dissolved in the organic solvent. Common solvents for hydrophobic drugs include dichloromethane (B109758) (DCM), acetone, and ethyl acetate. 2. Optimize the emulsification process: In the double emulsion-solvent evaporation method, use a high-energy homogenization or sonication step to create a stable primary emulsion. 3. Adjust the polymer concentration: Increasing the polymer concentration can enhance the viscosity of the organic phase, reducing drug leakage.[12] 4. Modify the aqueous phase: For the double emulsion method, adding salts or sugars to the external aqueous phase can create an osmotic pressure gradient that helps retain the drug in the internal phase.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles during solvent evaporation. 3. Inappropriate stabilizer concentration.1. Optimize homogenization/sonication parameters: Increase the speed or time of homogenization/sonication to reduce particle size.[9] 2. Use an effective stabilizer: Ensure an adequate concentration of a suitable stabilizer (e.g., PVA, Pluronic F68) is used in the external aqueous phase to prevent aggregation. 3. Control the rate of solvent evaporation: Slow and controlled evaporation can lead to more uniform particle formation.
Precipitation of this compound during Formulation 1. Exceeding the solubility limit of this compound in the organic solvent. 2. "Salting out" effect if the aqueous phase contains high salt concentrations.1. Perform solubility studies: Determine the saturation solubility of this compound in various organic solvents before formulation. 2. Optimize the drug-to-polymer ratio: Start with a lower drug loading to prevent precipitation. 3. Use a co-solvent system: A mixture of solvents may improve this compound's solubility.
Liposome (B1194612) Formulation Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Encapsulation Efficiency (%EE) of this compound 1. Poor partitioning of this compound into the lipid bilayer. 2. Suboptimal lipid composition. 3. Inefficient hydration of the lipid film.1. Optimize the drug-to-lipid ratio: A typical starting point is a 1:10 to 1:20 drug-to-lipid molar ratio.[13] 2. Incorporate cholesterol: Cholesterol can increase the stability of the liposomal membrane and improve the encapsulation of hydrophobic drugs.[6] 3. Ensure complete hydration: Hydrate the lipid film above the phase transition temperature (Tc) of the lipids with vigorous agitation.[14]
Formation of Large, Multilamellar Vesicles (MLVs) 1. Insufficient energy input during size reduction. 2. Aggregation of liposomes.1. Perform size reduction: Use sonication or extrusion through polycarbonate membranes of a defined pore size to produce smaller, unilamellar vesicles (SUVs or LUVs).[15] 2. Optimize extrusion process: Multiple passes through the extruder can improve size homogeneity.[2]
Liposome Instability (Aggregation/Fusion) during Storage 1. Low zeta potential. 2. Inappropriate storage conditions. 3. Lipid oxidation or hydrolysis.1. Incorporate charged lipids: Add charged lipids like stearylamine (positive) or dicetyl phosphate (B84403) (negative) to increase the absolute value of the zeta potential.[10] 2. Store at appropriate temperature: Typically, liposome formulations are stored at 4°C.[16] 3. Protect from light and oxygen: Store in sealed, amber vials to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation

This protocol is adapted for a hydrophobic drug like this compound, using poly(D,L-lactide-co-glycolide) (PLGA) as the polymer.

Materials:

  • This compound

  • PLGA (Poly(D,L-lactide-co-glycolide))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 20 mg of PLGA and 2 mg of this compound in 2 ml of DCM.

  • Primary Emulsion (w/o): Add 200 µl of deionized water to the organic phase. Emulsify using a probe sonicator for 30 seconds at 40% amplitude on an ice bath to form a water-in-oil (w/o) emulsion.

  • Second Emulsion (w/o/w): Immediately pour the primary emulsion into 4 ml of a 2% PVA aqueous solution. Homogenize using a high-speed homogenizer at 15,000 rpm for 2 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol uses soy lecithin (B1663433) and cholesterol to form liposomes encapsulating this compound.

Materials:

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of soy lecithin, 25 mg of cholesterol, and 10 mg of this compound in a 10 ml mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.[6]

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, dry lipid film is formed on the inner wall of the flask.[17]

  • Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.[18]

  • Hydration: Add 10 ml of PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).[14]

  • Size Reduction (Sonication): Sonicate the MLV suspension using a probe sonicator on an ice bath for 5-10 minutes to form small unilamellar vesicles (SUVs).[17]

  • Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at 15,000 rpm for 30 minutes. The pellet will contain the this compound-loaded liposomes.

Data Presentation

Disclaimer: The following tables present illustrative quantitative data based on studies of compounds with similar physicochemical properties to this compound (e.g., silymarin, naringenin) due to the lack of published, comprehensive characterization data specifically for this compound-loaded nanoformulations. These values should be considered as representative targets for formulation development.

Table 1: Illustrative Physicochemical Characterization of this compound-Loaded Nanoparticles
Formulation CodePolymerDrug:Polymer Ratio (w/w)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
SNP-1PLGA1:10185.2 ± 12.50.15 ± 0.03-25.8 ± 2.175.6 ± 4.2
SNP-2PLGA1:15210.7 ± 15.10.18 ± 0.04-28.3 ± 2.582.1 ± 3.8
SNP-3PCL1:10250.4 ± 18.30.22 ± 0.05-22.5 ± 1.971.3 ± 5.1

Data adapted from studies on hydrophobic drug encapsulation in polymeric nanoparticles.[5][19]

Table 2: Illustrative Physicochemical Characterization of this compound-Loaded Liposomes
Formulation CodeLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
SLP-1Lecithin:Cholesterol (4:1)1:10155.8 ± 10.20.25 ± 0.04-32.4 ± 2.888.5 ± 3.5
SLP-2Lecithin:Cholesterol (7:1)1:10172.3 ± 11.80.28 ± 0.06-30.1 ± 2.485.2 ± 4.1
SLP-3Lecithin:Cholesterol:DSPE-PEG (4:1:0.5)1:10140.1 ± 9.50.21 ± 0.03-25.6 ± 2.090.3 ± 3.1

Data adapted from studies on hydrophobic drug encapsulation in liposomes.[20]

Visualizations

Experimental Workflow: Nanoparticle Preparation

G cluster_0 Organic Phase cluster_1 Aqueous Phase a Dissolve this compound & PLGA in Dichloromethane c Primary Emulsion (w/o) (Sonication) a->c b Prepare PVA Solution d Second Emulsion (w/o/w) (Homogenization) b->d c->d e Solvent Evaporation (Magnetic Stirring) d->e f Nanoparticle Collection (Centrifugation & Washing) e->f g Lyophilization (Optional) f->g h This compound-Loaded Nanoparticles f->h g->h

Caption: Workflow for preparing this compound-loaded nanoparticles.

Experimental Workflow: Liposome Preparation

G a Dissolve this compound, Lecithin, & Cholesterol in Chloroform/Methanol b Solvent Evaporation (Rotary Evaporator) a->b c Thin Lipid Film b->c d Hydration with Aqueous Buffer (Above Lipid Tc) c->d e Multilamellar Vesicles (MLVs) d->e f Size Reduction (Sonication or Extrusion) e->f g Purification (Centrifugation) f->g h This compound-Loaded Liposomes g->h

Caption: Workflow for preparing this compound-loaded liposomes.

Signaling Pathway: this compound and Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds & sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 recruits Autophagy Autophagic Degradation Keap1->Autophagy targeted for Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degraded Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto ubiquitinates p62 p62 p62->Keap1 binds This compound This compound This compound->Keap1 induces conformational change or promotes p62 binding ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Stability issues of Seselin in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Seselin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution and during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound is generally stable when stored correctly. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[1] For shorter periods, storage at 2-8°C is also acceptable.[2] It is advisable to store the compound in a tightly sealed container, protected from light and moisture.

Q2: How should I dissolve this compound for my experiments?

This compound is a crystalline solid that is soluble in a variety of organic solvents.[1] The choice of solvent will depend on the specific requirements of your experiment.

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)2 mg/mLClear solution[2]
ChloroformSolubleData not specified
DichloromethaneSolubleData not specified
Ethyl AcetateSolubleData not specified
AcetoneSolubleData not specified
Ethanol (B145695)SolubleData not specified
MethanolSolubleData not specified

Note: For higher concentrations in DMSO, warming the solution may be necessary. Always ensure the compound is fully dissolved before use.

Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?

This compound has low aqueous solubility. If you are transferring a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, precipitation can occur if the final concentration of the organic solvent is too low to maintain solubility.

Troubleshooting Steps:

  • Increase the final concentration of the organic co-solvent: If your experimental system allows, increasing the percentage of DMSO or ethanol in the final aqueous solution can help keep this compound dissolved.

  • Prepare a more dilute stock solution: This will result in a lower final concentration of this compound in the aqueous buffer, which may be below its solubility limit.

  • Use a different solvent system: Depending on your experimental needs, consider using a solvent system with a higher proportion of organic solvent.

Q4: Is this compound sensitive to light?

Direct studies on the photostability of this compound are limited. However, as a pyranocoumarin, a class of compounds known to absorb UV radiation, there is a potential for light sensitivity.[3] It is recommended to protect this compound solutions from direct light, especially during long-term storage or prolonged experiments.

Recommendation: Store stock solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide: this compound Solution Stability

Issue: Inconsistent experimental results over time when using a pre-prepared this compound stock solution.

This issue may be indicative of the degradation of this compound in your chosen solvent and storage conditions. While specific degradation kinetics for this compound are not widely published, the stability of a compound in solution can be influenced by temperature, pH, and light.

Recommended Stability Assessment Protocol

To ensure the reliability of your results, we recommend performing a stability assessment of your this compound stock solution under your specific experimental conditions.

Objective: To determine the stability of this compound in a chosen solvent over a defined period at a specific storage temperature.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance and volumetric flasks

  • Amber vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM in DMSO).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/UPLC system. Record the peak area of this compound.

  • Storage: Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., 4°C, -20°C, or room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one vial and analyze the concentration of this compound using the same HPLC/UPLC method.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A significant decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 320-340 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Note: These are general parameters and may need to be optimized for your specific instrumentation and requirements.

Forced Degradation Studies

For a more comprehensive understanding of this compound's stability, forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.

General Protocol for Forced Degradation:

  • Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of this compound to high temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

Samples from these stress conditions should be analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Below are diagrams to illustrate key concepts and workflows related to the use of this compound.

G cluster_0 This compound Stability Workflow prep Prepare this compound Stock Solution t0 Initial Analysis (T=0) - HPLC/UPLC prep->t0 store Store Aliquots (e.g., 4°C, -20°C, RT) prep->store analyze Analyze Data (Compare Peak Areas) t0->analyze tp Time-Point Analysis - HPLC/UPLC store->tp tp->analyze G cluster_1 This compound Signaling Pathway This compound This compound Jak2 Jak2 This compound->Jak2 inhibits STAT1 STAT1 Jak2->STAT1 activates Inflammation Pro-inflammatory Response STAT1->Inflammation promotes

References

Optimizing the reaction conditions for Seselin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Seselin Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and effective route for this compound synthesis starts from resorcinol (B1680541) and involves a six-step process:

Q2: What are the critical parameters to control for a high overall yield?

A2: Key parameters to optimize across the synthesis include reaction temperature, choice and concentration of catalysts, reaction time, and the purity of starting materials and intermediates.[2][3][4] Anhydrous conditions are crucial for steps like the Fries Rearrangement.[3]

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of starting materials and the formation of products at each stage.[5]

Q4: Are there any green chemistry approaches for this compound synthesis?

A4: Yes, for the Pechmann condensation, solid acid catalysts like Amberlyst-15 can be used under solvent-free conditions, offering high yields and catalyst recyclability.[5] Microwave irradiation has also been explored to accelerate the reaction and improve yields.[6]

Troubleshooting Guides

Step 1: Pechmann Condensation of Resorcinol

Issue: Low or No Yield of 7-hydroxy-4-methylcoumarin

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Inactive or Inappropriate Catalyst Ensure the acid catalyst (e.g., H₂SO₄, PPA, Amberlyst-15) is fresh and active. For substrates like resorcinol, a strong acid is generally effective. Consider using a reusable solid acid catalyst like Amberlyst-15 for easier workup.[4][5]Different phenols have varying reactivity; electron-rich phenols like resorcinol react well with a range of acid catalysts.[4]
Sub-optimal Reaction Temperature Optimize the reaction temperature. While some reactions work at room temperature, heating is often required. For Amberlyst-15, 110°C has been shown to be effective.[5] Excessively high temperatures can lead to charring and reduced yield.[4]Reaction kinetics are temperature-dependent. Finding the optimal temperature balances reaction rate and prevention of side reactions.[4]
Incorrect Stoichiometry Use a slight excess of the β-ketoester (ethyl acetoacetate). A 1:1.1 molar ratio of resorcinol to ethyl acetoacetate is a good starting point.[5]Ensuring a slight excess of one reactant can drive the reaction to completion.
Inadequate Mixing Ensure efficient stirring, especially in solvent-free conditions, to maintain a homogenous reaction mixture.[7]Proper mixing is crucial for reactants to interact effectively, particularly in heterogeneous or viscous mixtures.

Issue: Formation of Side Products/Impure Product

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Reaction Temperature Too High Lower the reaction temperature. Monitor the reaction closely by TLC to stop it once the starting material is consumed, avoiding prolonged heating.[7]High temperatures can promote side reactions and decomposition of the product.[4]
Harsh Acidic Conditions If using a strong liquid acid like H₂SO₄, consider switching to a milder or solid acid catalyst to minimize side reactions.[4]Strongly acidic conditions can sometimes lead to unwanted side reactions.[4]
Impure Starting Materials Use pure resorcinol and ethyl acetoacetate. Impurities can interfere with the reaction.[2]The purity of reactants is critical for the success of most chemical reactions.[2]
Step 2: Acetylation of 7-hydroxy-4-methylcoumarin

Issue: Incomplete Reaction

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Insufficient Acetylating Agent Use a sufficient excess of acetic anhydride (B1165640).Acetic anhydride can be consumed by any residual water, so an excess ensures complete reaction with the hydroxyl group.
Ineffective Catalyst Pyridine is commonly used as a catalyst. Ensure it is dry and added in an appropriate amount.Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
Step 3: Fries Rearrangement of 7-acetoxy-4-methylcoumarin

Issue: Low Yield of 8-acetyl-7-hydroxy-4-methylcoumarin

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Moisture in the Reaction The reaction is highly sensitive to moisture. Use anhydrous aluminum chloride (AlCl₃) and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]Water deactivates the Lewis acid catalyst (AlCl₃) and can lead to hydrolysis of the ester.[3]
Sub-optimal Temperature Temperature control is critical for selectivity. Higher temperatures (150-180°C) generally favor the formation of the ortho product (8-acetyl derivative).[8][9][10]The ortho product can form a more stable complex with the aluminum catalyst at higher temperatures.[9]
Insufficient Catalyst Use a stoichiometric excess of AlCl₃ (at least 2-3 equivalents).The Lewis acid complexes with both the ester and the product, so an excess is required to drive the reaction.
Steric Hindrance/Deactivating Groups While not an issue for this specific substrate, be aware that highly substituted aromatic rings or the presence of deactivating groups can lower the yield.[9][11]Steric hindrance can impede the migration of the acyl group. Deactivating groups reduce the nucleophilicity of the aromatic ring.[11]

Issue: Formation of Para Isomer (6-acetyl-7-hydroxy-4-methylcoumarin)

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Reaction Temperature Too Low Increase the reaction temperature. Lower temperatures favor the formation of the para isomer.[9][10]The formation of the para product is often kinetically favored at lower temperatures.
Polar Solvent If using a solvent, non-polar solvents favor the ortho product. However, this reaction is often run neat.[9]Increasing solvent polarity can favor the formation of the para product.[9]
Step 4-6: Cyclization, Reduction, and Dehydration

Issue: Low Yield in Cyclization Step

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Ineffective Catalyst Pyrrolidine is often used as a catalyst for this type of condensation. Ensure it is of good quality.The basic catalyst facilitates the aldol-type condensation between the acetyl group and acetone.
Unfavorable Equilibrium Consider removing water as it is formed to drive the reaction towards the cyclized product.This is a condensation reaction where water is a byproduct.

Issue: Side Reactions during NaBH₄ Reduction

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Reduction of the Coumarin (B35378) Lactone NaBH₄ is generally selective for ketones and aldehydes over esters (lactones).[12] However, to ensure selectivity, perform the reaction at low temperatures (e.g., 0°C).Lower temperatures can enhance the selectivity of the reducing agent.
Incomplete Reaction Ensure a sufficient molar excess of NaBH₄ is used. Monitor by TLC until the starting ketone is consumed.The stoichiometry of the reduction requires a certain amount of hydride source.

Issue: Poor Yield or Mixture of Products in Dehydration Step

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Incomplete Reaction Ensure sufficient heating and an effective acid catalyst (e.g., p-toluenesulfonic acid).Acid-catalyzed dehydration requires protonation of the hydroxyl group to make it a good leaving group.[13]
Formation of Isomeric Alkenes While less likely in this rigid ring system, be aware that dehydration of alcohols can sometimes lead to a mixture of alkenes (Saytzeff and Hofmann products).[14]The regioselectivity of elimination reactions can be influenced by the reaction conditions.
Rearrangement Carbocation rearrangements are possible during acid-catalyzed dehydration, though less common for this substrate.[15]The stability of the intermediate carbocation can influence the final product.

Data Presentation: Reaction Condition Optimization

Table 1: Optimization of Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

Catalyst Temperature (°C) Time Yield (%) Reference
H₂SO₄Room Temp20-22 hours~49%[16][17]
Polyphosphoric Acid (PPA)75-8020-25 min-[7][16]
Amberlyst-15110100 min~95%[5][7]
Zr(SO₄)₂·4H₂O (Microwave)-12 min87.5%[6]
FeCl₃·6H₂O (10 mol%)Reflux (Toluene)16 hoursHigh[18]
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)110-88%[7][19]

Table 2: Influence of Temperature on Fries Rearrangement Selectivity (7-acetoxy-4-methylcoumarin)

Temperature (°C) Major Product Rationale Reference
Low Temperaturepara-isomer (6-acetyl)Kinetically controlled product[9][10]
High Temperature (e.g., 160°C)ortho-isomer (8-acetyl)Thermodynamically controlled, more stable intermediate complex[9][10][20]

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation) [5]

  • In a round-bottom flask, mix resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).

  • Add the acid catalyst (e.g., Amberlyst-15, 0.2 g).

  • Heat the mixture in an oil bath at 110°C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture. If a solid catalyst is used, filter it off.

  • Pour the filtrate into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and recrystallize from ethanol.

Protocol 2: Synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement) [21]

  • Thoroughly mix 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g) in a round-bottom flask.

  • Heat the mixture in an oil bath at 160°C for three hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to crushed ice and concentrated hydrochloric acid.

  • Stir the mixture at a low temperature (e.g., 10°C) for 2 hours.

  • Collect the precipitated solid by filtration, wash with ice-cold water, and recrystallize from a suitable solvent like ethyl acetoacetate.

Visualizations

Seselin_Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Acetylation cluster_2 Step 3: Fries Rearrangement cluster_3 Step 4: Cyclization cluster_4 Step 5: Reduction cluster_5 Step 6: Dehydration Resorcinol Resorcinol + Ethyl Acetoacetate Pechmann_Product 7-hydroxy-4-methylcoumarin Resorcinol->Pechmann_Product H+ Catalyst (e.g., H2SO4) Acetylation_Product 7-acetoxy-4-methylcoumarin Pechmann_Product->Acetylation_Product Acetic Anhydride, Pyridine Fries_Product 8-acetyl-7-hydroxy-4-methylcoumarin Acetylation_Product->Fries_Product AlCl3, 160°C Cyclization_Product Intermediate A Fries_Product->Cyclization_Product Acetone, Pyrrolidine Reduction_Product Intermediate B (Alcohol) Cyclization_Product->Reduction_Product NaBH4 This compound This compound Reduction_Product->this compound H+ Catalyst, Heat

Caption: Experimental workflow for the multi-step synthesis of this compound.

Fries_Rearrangement_Troubleshooting Start Low Yield in Fries Rearrangement? Check_Moisture Are conditions anhydrous? (Dry AlCl3, glassware, inert atm) Start->Check_Moisture Check_Temp Is temperature optimal? (High temp for ortho-product) Check_Moisture->Check_Temp Yes Fix_Moisture Dry all reagents/glassware, use inert atmosphere. Check_Moisture->Fix_Moisture No Check_Catalyst Is AlCl3 amount sufficient? (Stoichiometric excess) Check_Temp->Check_Catalyst Yes Fix_Temp Increase temperature to 150-180°C for ortho selectivity. Check_Temp->Fix_Temp No Success Yield should improve Check_Catalyst->Success Yes Fix_Catalyst Increase AlCl3 to >2 equivalents. Check_Catalyst->Fix_Catalyst No Fix_Moisture->Check_Moisture Fix_Temp->Check_Temp Fix_Catalyst->Check_Catalyst

Caption: Troubleshooting workflow for low yield in the Fries rearrangement step.

References

Troubleshooting Seselin extraction protocols for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Seselin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

This compound is a pyranocoumarin, a type of natural organic compound. It has been isolated from various plant species, particularly from the Rutaceae (citrus) family. Common sources include the roots and peels of Citrus species like Citrus sinensis and Citrus limonia, as well as other plants such as Atalantia monophylla and Murraya paniculata (orange jasmine).[1][2]

Q2: I am experiencing a low yield of this compound from my extraction. What are the common causes?

Low yields of this compound can be attributed to several factors throughout the extraction process. These can be broadly categorized as:

  • Suboptimal Plant Material: The concentration of this compound can vary depending on the plant part used (roots and peels are often richer sources), the age of the plant, harvesting season, and post-harvest handling and storage.

  • Inefficient Extraction: The choice of extraction method, solvent, temperature, time, and solid-to-solvent ratio significantly impacts the extraction efficiency.

  • Compound Degradation: this compound, like other coumarins, can be sensitive to factors such as high temperatures, prolonged exposure to light, and extreme pH levels, which can lead to degradation during extraction.

  • Losses During Purification: Significant amounts of this compound can be lost during subsequent purification steps like column chromatography if the procedure is not optimized.

Q3: Which solvent is best for extracting this compound?

The choice of solvent is critical and depends on the extraction method. This compound is soluble in a range of organic solvents. Generally, solvents of medium polarity are effective.

  • Methanol (B129727) and Ethanol (B145695): These are commonly used and often provide good yields, especially when mixed with water (e.g., 80% methanol or ethanol), as this can enhance the penetration of the solvent into the plant matrix.[3]

  • Acetone: Also a good solvent for coumarin (B35378) extraction.

  • Ethyl Acetate (B1210297): Can be used, particularly for fractionating crude extracts.

  • Non-polar solvents (e.g., Hexane, Petroleum Ether): While this compound has some solubility in these, they are generally less effective for initial extraction from the plant material but can be useful for defatting the sample prior to extraction or for chromatographic separation.

It is advisable to perform small-scale trial extractions with different solvents or solvent mixtures to determine the optimal choice for your specific plant material.

Q4: Can the particle size of the plant material affect the extraction yield?

Yes, particle size is a critical factor. Grinding the dried plant material to a fine powder increases the surface area available for solvent contact, which generally leads to a higher extraction yield. However, an excessively fine powder can sometimes lead to difficulties in filtration or clogging, especially in methods like Soxhlet extraction. A balance must be struck to achieve optimal results. For many applications, a particle size of 0.25–1 mm is a good starting point.

Troubleshooting Guides

Issue 1: Low Extraction Yield

This is a common problem that can be addressed by systematically evaluating your experimental parameters.

Potential Causes and Solutions:

Potential Cause Solution
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to identify the most effective one. For pyranocoumarins, 80% methanol or ethanol is often a good starting point.
Insufficient Extraction Time The extraction may not have reached equilibrium. For maceration, extend the extraction time (e.g., from 24 to 48 or 72 hours). For methods like UAE or MAE, optimize the sonication or irradiation time based on literature or preliminary experiments.
Suboptimal Temperature Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation. For maceration, a slightly elevated temperature (e.g., 40-50°C) might improve yield. For UAE and MAE, temperature is a key parameter to optimize.
Inadequate Solid-to-Solvent Ratio An insufficient volume of solvent may become saturated, preventing further extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (g/mL). Increasing this ratio may improve the yield.[4]
Poor Plant Material Quality The concentration of this compound can vary. If possible, use freshly harvested and properly dried plant material. Ensure you are using the correct plant part (e.g., roots or peels).
Inefficient Extraction Method Simple maceration may be less efficient than modern techniques. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields in shorter times.[5][6]

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low this compound Yield solvent Verify Solvent System - Correct polarity? - Optimal concentration? start->solvent params Check Extraction Parameters - Temperature too low/high? - Time too short? - Power (MAE/UAE) incorrect? solvent->params ratio Evaluate Solid-to-Liquid Ratio - Is the ratio optimal? - Insufficient solvent volume? params->ratio material Assess Plant Material - Correct plant part? - Proper drying/storage? ratio->material purification Review Purification Steps - Loss during chromatography? - Degradation during solvent evaporation? material->purification end Improved this compound Yield purification->end

A step-by-step workflow for troubleshooting low this compound extraction yield.
Issue 2: Suspected Compound Degradation

The appearance of unknown peaks in your chromatogram or a brownish, tar-like final product can indicate degradation.

Potential Causes and Solutions:

Potential Cause Solution
High Temperature This compound may be thermolabile. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature (e.g., < 50°C). Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.[7]
Extreme pH Acidic or alkaline conditions can lead to the hydrolysis of the lactone ring in coumarins.[8][9] Maintain a neutral or slightly acidic pH during extraction and purification.
Light and Air Exposure Prolonged exposure to light and oxygen can cause photodegradation and oxidation. Protect your extracts from direct light by using amber glassware or covering flasks with aluminum foil. Consider purging with nitrogen or argon to minimize oxygen exposure, especially during long-term storage.

Signaling Pathway of Potential Degradation:

DegradationPathway This compound This compound Degradation Degradation Products This compound->Degradation HighTemp High Temperature HighTemp->this compound Thermal Degradation ExtremepH Extreme pH (Acidic/Alkaline) ExtremepH->this compound Hydrolysis LightOxygen Light & Oxygen LightOxygen->this compound Photodegradation/ Oxidation

Factors leading to the degradation of this compound during extraction.
Issue 3: Difficulties in Purification

Low recovery after column chromatography is a common challenge.

Potential Causes and Solutions:

Potential Cause Solution
Irreversible Adsorption This compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel). Try a less active stationary phase like neutral alumina (B75360) or a different type of silica gel.
Improper Mobile Phase The solvent system may not be optimal for eluting this compound. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A gradient elution, gradually increasing the polarity of the mobile phase, is often more effective than isocratic elution for separating compounds from a crude extract.[5][10]
Column Overloading Loading too much crude extract onto the column can lead to poor separation and co-elution of impurities with your target compound. A general rule of thumb is to load 1-10% of the stationary phase weight.
Co-elution with Impurities If this compound is co-eluting with other compounds, further purification steps may be necessary. This could include preparative TLC or recrystallization.

Data on Extraction Parameters

The following tables summarize typical parameters for different extraction methods. These should be used as a starting point for optimization.

Table 1: Comparison of Extraction Methods for Coumarins

Method Typical Time Typical Temperature Solvent Consumption General Yield Advantages Disadvantages
Maceration 24 - 72 hoursRoom Temp. - 50°CHighModerateSimple, suitable for thermolabile compounds.[5]Time-consuming, lower efficiency.[6]
Soxhlet Extraction 6 - 24 hoursBoiling point of solventModerateHighHigh extraction efficiency.Not suitable for thermolabile compounds.
Ultrasound-Assisted (UAE) 20 - 60 minutes25 - 60°CLowHighFast, efficient, lower temperatures.[5][6]Potential for localized heating and radical formation.
Microwave-Assisted (MAE) 5 - 30 minutes50 - 120°CLowVery HighVery fast, highly efficient.[5][6]Requires polar solvents, risk of overheating.[2]
Supercritical Fluid (SFE) 30 - 120 minutes40 - 60°CNone (CO2 is recycled)HighGreen solvent, highly selective.[7]High initial equipment cost.

Table 2: Solubility of this compound in Common Organic Solvents (Qualitative)

Solvent Solubility
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Ethyl Acetate Soluble
Chloroform Soluble
Dimethyl Sulfoxide (DMSO) Soluble
n-Hexane Sparingly Soluble
Water Insoluble

Note: Quantitative solubility data for this compound is not widely published. The information above is based on the general solubility of coumarins and related compounds.[11][12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Citrus Peels

This protocol provides a general procedure for the extraction of this compound using UAE. Optimization of parameters is recommended.

  • Preparation of Plant Material:

    • Wash the citrus peels thoroughly with water to remove any surface dirt.

    • Dry the peels in a well-ventilated oven at 40-50°C until a constant weight is achieved.

    • Grind the dried peels into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh approximately 10 g of the powdered citrus peel and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol (a 1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath at 40°C.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh 80% ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel column (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

    • Collect fractions and monitor them by TLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[10]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract. Method validation is essential for accurate results.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. For example:

      • Start with 70% water / 30% acetonitrile.

      • Linearly increase to 30% water / 70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 330 nm).

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the crude extract and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.[13][14][15]

References

Technical Support Center: Clinical Development of Seselin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting tips and frequently asked questions regarding the clinical development of Seselin. The information is compiled from preclinical studies to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Formulation and Administration

Q1: My this compound powder is not dissolving for my experiments. What are the recommended solvents and preparation methods?

A1: this compound is a pyranocoumarin (B1669404) with poor water solubility, a common challenge for many natural compounds.[1][2] For in vitro experiments, a stock solution is typically prepared by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO) at concentrations ranging from 20 mM to 100 mM.[3] This stock solution should be stored at -20°C and then diluted with the appropriate cell culture medium to the final working concentration just before each experiment.[3] Ensure the final DMSO concentration in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies in mice, this compound can be administered via intragastric gavage after being dissolved in a vehicle like olive oil.[3]

Q2: I'm observing low efficacy in my in vivo animal models despite promising in vitro results. What could be the issue?

A2: This is a frequent challenge in drug development, often linked to poor pharmacokinetics, specifically low oral bioavailability.[4] Natural compounds like this compound can be subject to rapid metabolism in the intestine and liver (first-pass effect) and may be quickly cleared from the system.[4][5]

Troubleshooting Steps:

  • Confirm Formulation Stability: Ensure this compound remains dissolved/suspended in your vehicle (e.g., olive oil) throughout the administration period.

  • Pharmacokinetic Analysis: If possible, conduct a basic pharmacokinetic study to measure plasma concentrations of this compound over time. This will determine its absorption and half-life in your model.

  • Alternative Delivery Systems: For compounds with low bioavailability, consider advanced formulation strategies such as encapsulation in liposomes or nanomicelles, which have been shown to improve the solubility and absorption of similar compounds.[6][7]

Category 2: In Vitro Experiments

Q3: How can I assess the anti-inflammatory activity of this compound in a cell-based assay?

A3: A common and effective method is to use murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).[3][8] Inflammation can be induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3] The anti-inflammatory effect of this compound is then measured by quantifying the reduction in pro-inflammatory markers.

Key Steps:

  • Cell Viability: First, perform an MTT assay to determine the non-toxic concentration range of this compound on your chosen cells. This compound has shown low cytotoxicity on BMDMs, even at high concentrations (80 μM).[3]

  • Induction & Treatment: Pre-treat macrophages with various concentrations of this compound before stimulating them with LPS and IFN-γ.

  • Quantification: Measure the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA.[3] Additionally, you can measure nitric oxide (NO) production using the Griess reagent assay.

Q4: What is the primary signaling pathway this compound targets to exert its anti-inflammatory effects, and how can I measure this?

A4: Preclinical studies indicate that this compound's anti-inflammatory activity is mediated by targeting the Janus kinase 2 (Jak2).[3] Specifically, this compound blocks the interaction between Jak2 and the IFN-γ receptor, which in turn suppresses the phosphorylation and activation of STAT1, a key transcription factor for pro-inflammatory genes.[3] This mechanism is central to its ability to prevent macrophages from polarizing into a pro-inflammatory phenotype.[3] You can verify this in your experiments using co-immunoprecipitation and Western blotting to measure the levels of phosphorylated Jak2 and STAT1.[3]

Category 3: In Vivo Experiments

Q5: I need to set up a mouse model of sepsis to test this compound's therapeutic potential. What is a standard protocol?

A5: The cecal ligation and puncture (CLP) model is a widely accepted method for inducing polymicrobial sepsis in mice that closely mimics the clinical progression of human sepsis.[3]

Experimental Protocol Outline:

  • Acclimatization: Allow mice to acclimatize to the housing environment for at least 7 days.

  • Grouping: Randomly assign mice to experimental groups (e.g., Sham, Vehicle + CLP, this compound + CLP at various doses).[3]

  • Treatment: Administer this compound (e.g., 3-30 mg/kg) or vehicle (olive oil) intragastrically approximately 2 hours before CLP surgery.[3]

  • CLP Surgery: Anesthetize the mice, make a midline laparotomy incision to expose the cecum, ligate the cecum below the ileocecal valve, and puncture it with a needle. A small amount of fecal matter is extruded to induce peritonitis. The cecum is returned to the abdomen, and the incision is closed.

  • Sham Control: Sham-operated mice undergo the same procedure without the ligation and puncture of the cecum.

  • Monitoring: Monitor survival rates for at least 60 hours.[3] Efficacy can also be assessed by measuring systemic levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) from blood samples and evaluating lung tissue damage through histological analysis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound in Mice

Test Doses (mg/kg) Effect % Inhibition / Outcome Reference
Acetic Acid-Induced Writhing 0.5 Antinociceptive 19.5% [9]
4.5 26.2% [9]
40.5 41.4% [9]
Formalin Test (Inflammatory Phase) 0.5 Anti-inflammatory 90.3% [9]
4.5 97.8% [9]
40.5 95.3% [9]

| CLP-Induced Sepsis | 3 - 30 | Anti-inflammatory | Significantly improved survival rate and suppressed systemic IL-1β, IL-6, and TNF-α. |[3] |

Table 2: In Vitro Cytotoxicity of Alloxanthoxyletin (B1236157) and this compound Derivatives

Compound Cell Line IC₅₀ (μM) Reference
Alloxanthoxyletin Derivative 2a HTB-140 (Melanoma) 2.48 [10]
Alloxanthoxyletin Derivative 2b HTB-140 (Melanoma) 2.80 [10]
Alloxanthoxyletin Derivative 2d HTB-140 (Melanoma) 2.98 [10]

Note: This table includes data on derivatives as detailed in the cited study to provide a broader context for researchers synthesizing related compounds.

Detailed Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Culture: Culture BMDMs in a suitable medium. Seed the cells in multi-well plates at an appropriate density.

  • Cytotoxicity Assay (MTT): Before testing for efficacy, incubate BMDMs with various doses of this compound (e.g., 1-80 µM) for 24 hours. Perform an MTT assay to identify the maximum non-toxic concentration.[3]

  • Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • After pre-treatment, add stimulants (e.g., 10 ng/mL LPS and 10 ng/mL IFN-γ) to the wells to induce an inflammatory response.[3] Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure secreted cytokines.

  • ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated (LPS + IFN-γ only) group to determine the percentage of inhibition.

Protocol 2: Western Blot Analysis for Jak2/STAT1 Pathway Activation
  • Cell Treatment: Treat BMDMs with this compound followed by stimulation with LPS and IFN-γ for a short duration (e.g., 15-60 minutes), as phosphorylation events are rapid.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[8]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Jak2 (p-Jak2), total Jak2, phosphorylated STAT1 (p-STAT1), and total STAT1.[3][8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

  • Analysis: Quantify band intensity using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of pathway activation.

Visualizations: Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture BMDM Cells viability Determine Non-toxic This compound Dose (MTT) culture->viability pretreat Pre-treat Cells with this compound viability->pretreat stimulate Stimulate with LPS + IFN-γ pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant elisa Measure Cytokines (TNF-α, IL-6) via ELISA supernatant->elisa

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds Jak2 Jak2 IFNgR->Jak2 Activates STAT1 STAT1 Jak2->STAT1 Phosphorylates pSTAT1 p-STAT1 (Active) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->Jak2 Inhibits Interaction

Caption: this compound inhibits the Jak2/STAT1 pro-inflammatory signaling pathway.

troubleshooting_workflow start Poor In Vivo Efficacy Observed q1 Is the compound dissolved/stable in vehicle? start->q1 sol1 Reformulate. Consider sonication, warming, or alternative vehicle. q1->sol1 No q2 Is the dose sufficient? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform dose-response study. Increase dose based on literature and MTD. q2->sol2 No q3 Is bioavailability a known issue? q2->q3 Yes a2_yes Yes a2_no No sol3 Consider PK study. Explore alternative routes (e.g., IP) or advanced formulations. q3->sol3 Yes end_node Re-evaluate In Vivo Model and Target Engagement q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for addressing poor in vivo efficacy of this compound.

References

Technical Support Center: Investigating and Overcoming Resistance to Seselin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with the pyranocoumarin, seselin. The following resources are designed to help identify and understand potential mechanisms of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a naturally occurring pyranocoumarin, primarily exerts its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3] The apoptotic process initiated by this compound is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and subsequent activation of caspase-3.[2][4] Additionally, this compound can modulate signaling pathways, such as down-regulating NF-kappaB, which is crucial for cell survival and proliferation.[2]

Q2: My cancer cell line shows a decreasing response to this compound over time. What could be the cause?

A2: A diminishing response to this compound suggests the development of acquired resistance. This can occur through various mechanisms, including but not limited to:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.

  • Alterations in apoptotic pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak).

  • Changes in cell cycle regulation: Mutations or altered expression of cell cycle checkpoint proteins that allow cells to bypass this compound-induced arrest.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR that promote cell survival and proliferation, counteracting the effects of this compound.[5]

Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?

A3: While specific biomarkers for this compound resistance are not yet well-defined, the expression levels of proteins involved in its mechanism of action can be indicative. For instance, high levels of Bcl-2 or low levels of Bax may suggest a reduced sensitivity to this compound-induced apoptosis. Similarly, the expression status of key cell cycle regulators could influence its efficacy.

Q4: Can this compound be used in combination with other anticancer agents?

A4: Yes, combination therapy is a promising strategy. Using this compound with other chemotherapeutic agents can potentially enhance efficacy and overcome resistance. For example, combining this compound with a drug that inhibits pro-survival pathways or ABC transporters could lead to synergistic effects.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values for this compound across experiments. 1. Cell Culture Variability: Inconsistent cell seeding density, high passage number leading to genetic drift, or mycoplasma contamination.[6] 2. Compound Instability: Degradation of this compound in the culture medium over the incubation period. 3. Serum Lot Variability: Different lots of fetal bovine serum (FBS) can affect cell growth and drug sensitivity.[6]1. Standardize Cell Culture: Use low passage number cells, ensure consistent seeding density, and regularly test for mycoplasma.[6] 2. Compound Handling: Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 3. Serum Qualification: Test new lots of FBS for their effect on cell growth and this compound sensitivity before use in critical experiments.
Cells are not undergoing apoptosis after this compound treatment, as expected. 1. Sub-optimal Drug Concentration: The concentration of this compound may be too low to induce apoptosis in the specific cell line. 2. Resistance Mechanism: The cells may have intrinsic or acquired resistance to apoptosis (e.g., high Bcl-2 expression). 3. Assay Timing: The time point for measuring apoptosis may be too early or too late.1. Dose-Response Experiment: Perform a dose-response study to determine the optimal apoptotic concentration. 2. Mechanism Investigation: Analyze the expression of key apoptotic proteins (Bcl-2 family, caspases) by Western blot. 3. Time-Course Analysis: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for apoptosis detection.
This compound treatment does not induce the expected cell cycle arrest. 1. Cell Line Specificity: The effect of this compound on the cell cycle can be cell line-dependent. 2. Altered Cell Cycle Checkpoints: The cancer cells may have mutations in key cell cycle regulatory proteins (e.g., p53, p21). 3. Incorrect Assay Synchronization: If cells are synchronized, the protocol may not be optimal.1. Literature Review: Check if the observed effect is consistent with published data for similar cell lines. 2. Protein Expression Analysis: Use Western blotting to check the expression and phosphorylation status of key cell cycle proteins (e.g., Cyclins, CDKs, p21, p27). 3. Optimize Synchronization: If applicable, refine the cell synchronization protocol.
Developing a this compound-resistant cell line is taking longer than expected. 1. Inadequate Drug Pressure: The concentration of this compound used for selection may be too low. 2. Heterogeneous Cell Population: The parental cell line may have a low frequency of resistant clones. 3. Drug Instability: this compound may be degrading in the culture medium during the prolonged selection process.1. Gradual Dose Escalation: Start with a concentration around the IC50 and gradually increase it as the cells adapt. 2. Clonal Selection: Consider single-cell cloning to isolate and expand resistant populations. 3. Regular Media Changes: Refresh the culture medium with newly added this compound more frequently.

Quantitative Data Summary

The following table summarizes the cytotoxic potential of this compound derivatives against various cancer cell lines.

Compound Cell Line IC50 (µM)
Alloxanthoxyletin (B1236157) derivative 2aHTB-140 (Melanoma)2.48
Alloxanthoxyletin derivative 2bHTB-140 (Melanoma)2.80
Alloxanthoxyletin derivative 2dHTB-140 (Melanoma)2.98
This compound derivative 9L-1210 (Leukemia)Most Active
This compound derivative 16L-1210 (Leukemia)Most Active
This compound derivative 18L-1210 (Leukemia)Most Active
This compound derivative 20L-1210 (Leukemia)Most Active
Xanthyletin (B190499) derivative 10L-1210 (Leukemia)Most Active
Xanthyletin derivative 17L-1210 (Leukemia)Most Active
Xanthyletin derivative 19L-1210 (Leukemia)Most Active
CoumarinHeLa (Cervical Cancer)54.2
Data for Alloxanthoxyletin derivatives from[1]. Data for this compound and Xanthyletin derivatives from[7]. Data for Coumarin from[2]. "Most Active" indicates high activity as reported in the study without a specific IC50 value provided in the abstract.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Apoptosis Assay (Annexin V-FITC/7-AAD Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time period.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).

Protocol 3: Western Blot Analysis for Apoptotic and Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Treat cells with this compound as described previously and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, p21) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Seselin_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed check_culture Verify Cell Culture Conditions (Passage #, Mycoplasma) start->check_culture check_culture->start Issue Found ic50 Confirm IC50 with Dose-Response Curve check_culture->ic50 Culture OK apoptosis_assay Perform Apoptosis Assay (Annexin V/Caspase Activity) ic50->apoptosis_assay cell_cycle_assay Perform Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_assay western_blot Analyze Protein Expression (Bcl-2, p21, ABC Transporters) apoptosis_assay->western_blot cell_cycle_assay->western_blot outcome Identify Potential Resistance Mechanism western_blot->outcome

Caption: Experimental workflow for troubleshooting this compound resistance.

Seselin_Cell_Cycle_Arrest This compound This compound p21_p27 p21/p27 This compound->p21_p27 upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex p21_p27->CDK4_6_CyclinD inhibits pRb_phosphorylation pRb Phosphorylation CDK4_6_CyclinD->pRb_phosphorylation G1_Arrest G1 Arrest E2F_release E2F Release pRb_phosphorylation->E2F_release G1_S_transition G1 to S Phase Transition E2F_release->G1_S_transition

Caption: this compound's mechanism of inducing G1 cell cycle arrest.

References

Improving the selectivity of Seselin for its molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving Seselin's Selectivity

Welcome to the technical support center for researchers working with the pyranocoumarin (B1669404) this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to help you enhance the selectivity of this compound for its molecular targets and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding this compound's molecular targets, selectivity, and experimental use.

Q1: What is the primary molecular target of this compound?

A: The primary molecular target of this compound identified in anti-inflammatory pathways is the Janus kinase 2 (Jak2).[1][2] this compound targets Jak2 to block its interaction with the interferon-gamma (IFNγ) receptor, which subsequently suppresses the downstream phosphorylation and activation of STAT1 (Signal Transducer and Activator of Transcription 1).[1] Molecular docking studies suggest that this compound may have a greater affinity for the FERM domain of Jak2 rather than the kinase domain.[2]

Q2: How can I improve the selectivity of this compound for Jak2 over other kinases?

A: Improving selectivity is a key challenge in drug development. For this compound, a multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives is a primary strategy.[3][4] Modifications to the pyranocoumarin core can alter binding affinity and selectivity. Even minor structural changes can significantly impact physiological properties.[5][6][7]

  • Targeting Allosteric Sites: Developing inhibitors that target allosteric (non-ATP-binding) sites on kinases is a promising strategy for achieving high selectivity, as these sites are less conserved across the kinome than the ATP-binding pocket.[8]

  • Computational Modeling: Use molecular docking to predict how this compound and its analogs bind to Jak2 versus other homologous kinases (e.g., Jak1, Jak3, Tyk2). This can guide the rational design of more selective derivatives.[9][10] Docking studies suggest this compound's interaction with Jak2 is primarily via van der Waals forces.[2]

  • Substrate-Based Inhibition: Designing inhibitors that target the less-conserved substrate-binding site of a kinase, rather than the highly conserved ATP-binding site, can significantly improve selectivity.[11]

Q3: What are the potential off-target effects of this compound, and how can I test for them?

A: The non-kinase off-target effects of this compound are not extensively documented in the provided literature. However, like many kinase inhibitors, it may interact with other proteins.[12][13][14] To assess off-target effects, especially against other kinases, a kinome-wide selectivity profiling assay is the gold standard.[9][15] This involves screening this compound against a large panel of kinases to determine its inhibitory concentration (IC50) for each, revealing its selectivity profile.

Q4: How do I confirm that this compound is binding to Jak2 in my cellular experiments?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells.[16][17][18][19] This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. An upward shift in the melting temperature (Tm) of Jak2 in the presence of this compound provides direct evidence of binding.[2][16]

Q5: My anti-inflammatory assay results with this compound are inconsistent. What should I check?

A: Inconsistent results with natural compounds like this compound often stem from issues with the compound itself or the assay conditions.

  • Compound Solubility and Stability: this compound is a hydrophobic compound. Ensure it is fully dissolved in your stock solution (typically high-quality, anhydrous DMSO) and does not precipitate when diluted into your aqueous cell culture medium.[20][21][22][23][24] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and stimulation conditions (e.g., LPS/IFN-γ concentration and timing).

  • Vehicle Control: The final DMSO concentration in your media should be consistent across all wells and kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.[22] Always include a vehicle-only control.

Troubleshooting Guides

Use these guides to diagnose and solve common experimental problems.

Guide 1: this compound Solubility and Activity Issues
Problem Potential Cause Recommended Solution
Precipitate forms when adding this compound to culture media. The aqueous solubility limit has been exceeded. Hydrophobic compounds often precipitate when diluted from an organic solvent into an aqueous buffer.[23][24]1. Warm the Media: Gently warm the culture media to 37°C before adding the compound.[23]2. Slow Addition: Add the this compound stock solution dropwise to the media while vortexing to ensure rapid dispersion.[23]3. Increase Serum: If the experiment allows, a higher serum percentage can help solubilize hydrophobic compounds.
Low or no biological activity observed. 1. Compound Degradation: this compound may be unstable in solution over time. 2. Inaccurate Concentration: The compound may have precipitated out of solution, lowering the effective concentration.1. Prepare Fresh Solutions: Always make fresh dilutions from a frozen stock for each experiment.[20]2. Confirm Solubility: Visually inspect the media for precipitation after adding this compound. If unsure, centrifuge a sample of the final medium and check for a pellet. 3. Verify Purity: Ensure the purity of your this compound batch via methods like HPLC.
High variability between replicate wells. 1. Uneven Compound Dispersion: The compound is not evenly mixed in the media, leading to different effective concentrations in each well.2. Edge Effects: Wells on the edge of the plate are prone to evaporation, concentrating the compound.1. Thorough Mixing: Ensure the media containing this compound is thoroughly mixed before aliquoting into wells. 2. Plate Layout: Avoid using the outermost wells of the plate for critical experiments. Fill them with sterile PBS or media to maintain humidity.
Guide 2: Western Blotting for p-STAT1
Problem Potential Cause Recommended Solution
No or weak p-STAT1 signal after IFN-γ stimulation. 1. Ineffective Stimulation: The IFN-γ may be inactive, or the stimulation time/concentration is suboptimal. 2. Phosphatase Activity: Phosphatases in the cell lysate have dephosphorylated p-STAT1.[25] 3. Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.1. Optimize Stimulation: Titrate IFN-γ concentration (e.g., 10-100 ng/mL) and perform a time course (e.g., 15, 30, 60 min) to find the peak response.[25][26]2. Use Inhibitors: Always use a lysis buffer supplemented with fresh phosphatase inhibitors (e.g., sodium orthovanadate).[25]3. Validate Antibody: Check the antibody datasheet for recommended conditions and positive control suggestions. Run a known positive control lysate if possible.
High background signal. 1. Insufficient Blocking: The membrane was not blocked properly. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. 3. Insufficient Washing: Wash steps were not long or frequent enough.1. Optimize Blocking: Block with 5% BSA in TBST for 1 hour at room temperature. Milk can sometimes interfere with phospho-antibody detection.[25][27]2. Titrate Antibodies: Perform a dot blot or test serial dilutions of your antibodies to find the optimal concentration. 3. Increase Washes: Increase the number and duration of TBST washes after antibody incubations (e.g., 3 x 10 minutes).[27][28]

Quantitative Data Summary

Parameter Cell Line / Model Value Reference
Cytotoxicity (EC50) P388 (murine leukemia)8.66 µg/ml[18]
Cytotoxicity (EC50) HT-29 (human colon cancer)9.94 µg/ml[18]
Anti-inflammatory (ED45) TPA-induced mouse ear edema0.25 mg/ear[18]
In vivo dosage (anti-sepsis) C57BL/6 mice (cecal ligation)3, 10, 30 mg/kg[1]

Key Experimental Protocols

Detailed methodologies for experiments crucial to studying this compound's target engagement and selectivity.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Jak2 Target Engagement

This protocol is adapted from standard CETSA procedures to verify the binding of this compound to Jak2 in intact cells.[2][16]

Materials:

  • Cell line expressing Jak2 (e.g., RAW 264.7 macrophages)

  • This compound stock solution (e.g., 20 mM in anhydrous DMSO)

  • Vehicle (anhydrous DMSO)

  • Complete cell culture medium

  • Ice-cold PBS with protease/phosphatase inhibitors

  • Lysis Buffer (e.g., RIPA buffer with inhibitors)

  • PCR tubes, centrifuge, liquid nitrogen

  • Western blot equipment and reagents (Primary antibody for Jak2)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with this compound (e.g., final concentration of 20 µM) and a control group with an equivalent volume of DMSO. Incubate for 2 hours at 37°C.

  • Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in a small volume of PBS with inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C). Heat the tubes in a thermal cycler for 3 minutes, then cool at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifuging the lysates at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble Jak2 in both the this compound-treated and DMSO-treated samples for each temperature point via Western blot.

  • Data Interpretation: Plot the relative amount of soluble Jak2 against the temperature for both treated and control groups. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Jak2-IFNγR Interaction

This protocol determines if this compound disrupts the interaction between Jak2 and the IFNγ receptor (IFNγR).[2]

Materials:

  • Cell lysates from stimulated cells (e.g., RAW 264.7 treated with LPS/IFN-γ, with or without this compound)

  • Co-IP Lysis/Wash Buffer (non-denaturing, e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with inhibitors)

  • Anti-Jak2 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Primary antibodies for Western blot (anti-IFNγR, anti-Jak2)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Lysate Preparation: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.[29][30] Determine protein concentration.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[29][31] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-Jak2 antibody to ~500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[32]

  • Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and dissociate the immune complexes.

  • Western Blot Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with primary antibodies against IFNγR and Jak2.

  • Data Interpretation: The "input" lane (a small fraction of the initial lysate) should show bands for both proteins. In the IP lanes, a reduced IFNγR band in the this compound-treated sample compared to the control indicates that this compound disrupts the Jak2-IFNγR interaction.

Visualizations

Diagrams illustrating key pathways and workflows related to this compound research.

Seselin_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus IFNg IFN-γ IFNgR IFNγ Receptor IFNg->IFNgR Binds Jak2 Jak2 IFNgR->Jak2 Activates STAT1 STAT1 Jak2->STAT1 Phosphorylates pSTAT1 p-STAT1 (Dimer) STAT1->pSTAT1 pSTAT1_n p-STAT1 pSTAT1->pSTAT1_n Translocates This compound This compound This compound->Jak2 Inhibits Interaction DNA Pro-inflammatory Gene Transcription pSTAT1_n->DNA Activates

Caption: this compound inhibits the Jak2-STAT1 signaling pathway.

Selectivity_Strategy cluster_SAR SAR Studies cluster_Comp Computational Methods cluster_Exp Validation Assays Main Improving This compound Selectivity SAR Structure-Activity Relationship (SAR) Main->SAR Comp Computational Design Main->Comp Exp Experimental Validation Main->Exp SAR_1 Synthesize Derivatives SAR->SAR_1 Comp_1 Molecular Docking (Jak2 vs. Other Kinases) Comp->Comp_1 Exp_1 Binding Affinity Assays (SPR, ITC) Exp->Exp_1 Exp_2 Cell-Based Selectivity (CETSA, Western Blot) Exp->Exp_2 SAR_2 Test Analogs in Kinase Panels SAR_1->SAR_2 SAR_2->Exp Comp_2 Identify Unique Binding Pockets Comp_1->Comp_2 Comp_2->SAR

Caption: A logical workflow for improving the selectivity of this compound.

Experimental_Workflow cluster_TargetEngagement Step 1: Confirm Target Engagement cluster_Downstream Step 2: Measure Downstream Effects start Start: Treat Cells with this compound vs. Vehicle Control stimulate Stimulate with Cytokine (e.g., IFN-γ) start->stimulate harvest Harvest Cells stimulate->harvest CETSA Cellular Thermal Shift Assay (CETSA) harvest->CETSA Intact Cells CoIP Co-Immunoprecipitation (Co-IP) harvest->CoIP Cell Lysate WB Western Blot (p-STAT1, Total STAT1) harvest->WB Cell Lysate ELISA ELISA / qPCR (Pro-inflammatory markers) harvest->ELISA Supernatant or Lysate end End: Analyze Data & Assess Selectivity/Potency CETSA->end CoIP->end WB->end ELISA->end

Caption: Experimental workflow for evaluating this compound's cellular activity.

References

Analytical challenges in the detection and quantification of Seselin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Seselin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on the metabolism of structurally related pyranocoumarins, the primary metabolic pathways for this compound are predicted to be Phase I oxidation and Phase II conjugation.[1]

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are expected to catalyze hydroxylation and demethylation of the this compound molecule.[2] Potential sites of hydroxylation include the aromatic ring and the dimethylpyran ring.

  • Phase II Metabolism (Conjugation): Following Phase I metabolism, the hydroxylated metabolites are likely to undergo glucuronidation and sulfation to increase their water solubility and facilitate excretion.[3][4]

Q2: Which analytical techniques are most suitable for the quantification of this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, selectivity, and ability to quantify low-level metabolites in complex biological matrices.[1][5] Ultra-performance liquid chromatography (UPLC) coupled with a quadrupole time-of-flight (QTOF) mass spectrometer can be used for metabolite identification.[1]

Q3: Are there commercially available reference standards for this compound metabolites?

A3: Currently, commercial availability of specific this compound metabolites is limited. It may be necessary to synthesize these standards in-house for quantitative analysis. General suppliers of reference standards can be consulted for availability.

Q4: How can I improve the stability of this compound and its metabolites in biological samples?

A4: To minimize degradation, it is crucial to process and store biological samples (plasma, urine, tissue homogenates) properly. Samples should be collected with appropriate anticoagulants/preservatives, processed quickly at low temperatures (e.g., on ice), and stored at -80°C until analysis. Multiple freeze-thaw cycles should be avoided. For coumarin-related compounds, ensuring a slightly acidic pH can sometimes improve stability.

Q5: What are the key challenges in developing a quantitative LC-MS/MS method for this compound metabolites?

A5: Key challenges include:

  • Low concentrations: Metabolites are often present at very low concentrations in biological matrices.

  • Matrix effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[6][7][8]

  • Lack of authentic standards: This hinders absolute quantification and confirmation of metabolite structures.

  • Isomeric metabolites: Distinguishing between isomeric metabolites can be challenging and may require specific chromatographic conditions or high-resolution mass spectrometry.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the mobile phase composition (e.g., adjust the gradient, try different organic modifiers like acetonitrile (B52724) or methanol, and alter the percentage of formic acid). Experiment with different C18 columns from various manufacturers as they can have different selectivities.[6]
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of interfering matrix components.[9] Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances.[6] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[6]
Analyte Degradation Ensure proper sample handling and storage. Analyze samples as quickly as possible after preparation. Investigate the stability of this compound and its metabolites under the analytical conditions (e.g., in the autosampler).
Incorrect MS/MS Parameters Optimize the cone voltage and collision energy for each analyte to achieve the most intense and specific fragment ions.[6] Ensure the correct precursor and product ion masses are being monitored.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Automating the sample preparation process can improve reproducibility.
Matrix Effects Varying Between Samples Use a matrix-matched calibration curve to account for variability in matrix effects between different sample lots.[10] Employ a reliable internal standard, preferably a stable isotope-labeled version of the analyte.[6]
Instrument Instability Perform regular system suitability tests to monitor instrument performance. Clean the ion source and check for any blockages in the LC system.[11][12]
Carryover Optimize the autosampler wash procedure by using a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover.[13]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol provides a general procedure to identify the primary oxidative metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.

  • Add this compound to the incubation mixture to a final concentration of (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites.

Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma.

Materials:

  • Plasma sample

  • Acetonitrile (ACN) containing an internal standard

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw the plasma sample on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Due to the limited publicly available data on the quantitative analysis of this compound metabolites, the following table provides a template for summarizing such data once it is generated.

Analyte Matrix Concentration Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
This compoundPlasmaData not availableData not availableData not available
Hydroxythis compoundPlasmaData not availableData not availableData not available
This compound GlucuronideUrineData not availableData not availableData not available
...............

Visualizations

Seselin_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP450 Enzymes Hydroxythis compound Hydroxylated Metabolites PhaseI->Hydroxythis compound Demethylthis compound Demethylated Metabolites PhaseI->Demethylthis compound PhaseII Phase II Metabolism (Conjugation) Glucuronide_Conj Glucuronide Conjugates PhaseII->Glucuronide_Conj Sulfate_Conj Sulfate Conjugates PhaseII->Sulfate_Conj Hydroxythis compound->PhaseII UGTs, SULTs Demethylthis compound->PhaseII UGTs, SULTs Excretion Excretion Glucuronide_Conj->Excretion Sulfate_Conj->Excretion LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (Protein Precipitation, SPE, LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic cluster_0 Potential Causes cluster_1 Troubleshooting Steps Problem Analytical Issue (e.g., Poor Peak Shape, Low Intensity) Chromatography Chromatography Problem->Chromatography SamplePrep Sample Preparation Problem->SamplePrep MassSpec Mass Spectrometry Problem->MassSpec OptimizeLC Optimize LC Method Chromatography->OptimizeLC ImproveCleanup Improve Sample Cleanup SamplePrep->ImproveCleanup OptimizeMS Optimize MS Parameters MassSpec->OptimizeMS

References

Strategies to enhance the permeability of Seselin across cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the permeability of Seselin across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a natural pyranocoumarin (B1669404) compound found in various plants.[1] Like many other coumarin (B35378) derivatives, this compound is hydrophobic, which can lead to poor aqueous solubility and limit its ability to efficiently cross the lipid bilayer of cell membranes. This poor permeability can result in low intracellular concentrations, potentially masking its true biological activity in cell-based assays.

Q2: I'm observing lower than expected bioactivity of this compound in my cell-based experiments. Could this be a permeability issue?

A2: Yes, low apparent bioactivity is a common consequence of poor cell permeability. If this compound cannot efficiently enter the cells, it cannot interact with its intracellular targets. It is crucial to distinguish between a lack of intrinsic activity and a failure to reach the target due to permeability barriers.

Q3: What are the primary strategies to enhance the cell permeability of this compound?

A3: Several formulation strategies can be employed to improve the delivery of this compound across cell membranes. These include:

  • Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEDDS) can significantly increase the solubility and permeability of hydrophobic compounds.

  • Liposomes: Encapsulating this compound within these lipid-based vesicles can facilitate its transport across cell membranes.

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming a complex with cyclodextrins can enhance the aqueous solubility of this compound, thereby improving its bioavailability.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs like this compound, offering controlled release and improved cellular uptake.[2][3]

Q4: How can I assess the permeability of my this compound formulation?

A4: The two most common in vitro methods for assessing intestinal permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to enhance this compound permeability.

Issue 1: Low Permeability of this compound in a PAMPA Assay

  • Possible Cause: The inherent hydrophobicity of this compound limits its passive diffusion across the artificial lipid membrane.

  • Troubleshooting Steps:

    • Verify Compound Solubility: Ensure this compound is fully dissolved in the donor well. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid disrupting the lipid membrane.

    • Optimize Lipid Composition: The composition of the artificial membrane in the PAMPA assay can be modified to better mimic the target biological membrane.

    • Implement Formulation Strategies: This result strongly suggests the need for a permeability enhancement strategy. Proceed with developing a nanoemulsion, liposomal, cyclodextrin, or solid lipid nanoparticle formulation of this compound.

Issue 2: High Variability in Permeability Results Across Replicates

  • Possible Cause: Inconsistent formulation characteristics, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Characterize Your Formulation: For nanoformulations, ensure consistent particle size and polydispersity index (PDI) across batches. For cyclodextrin complexes, confirm the complexation efficiency.

    • Ensure Homogeneity: Vortex or sonicate your dosing solutions immediately before adding them to the donor wells to ensure a homogenous suspension.

    • Check for Leaks: In a PAMPA plate, ensure there is no leakage between the donor and acceptor wells.

Issue 3: Low Compound Recovery in a Caco-2 Assay

  • Possible Cause: this compound, being a hydrophobic compound, may exhibit non-specific binding to the plasticware of the assay plate or accumulate within the cell monolayer.[4][5]

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Utilize commercially available low-protein-binding plates to minimize adsorption.

    • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the wash buffer can help reduce non-specific binding.

    • Analyze Cell Lysate: At the end of the experiment, lyse the Caco-2 cell monolayer and analyze the lysate for this compound content to determine if the compound is accumulating within the cells.

    • Pre-treat Plates: Pre-treating the wells with a solution of a non-specific protein like bovine serum albumin (BSA) can block non-specific binding sites.

Issue 4: Discrepancy Between PAMPA and Caco-2 Assay Results

  • Possible Cause: this compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA model.

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

    • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that this compound is a substrate for that transporter.

Data Presentation

The following table summarizes quantitative data on the permeability enhancement of Sesamin, a compound structurally similar to this compound, using a self-nanoemulsifying drug delivery system (SNEDDS). This data can serve as a reference for the potential improvements achievable for this compound with similar formulation strategies.

FormulationParameterValueFold IncreaseReference
Sesamin SuspensionAbsolute Bioavailability0.3%-[6][7]
Sesamin-SNEDDSAbsolute Bioavailability4.4%14.7[6][7]
Sesamin SuspensionIntestinal Permeability-Baseline[6][7]
Sesamin-SNEDDSIntestinal Permeability->3[6][7]
Sesamin SuspensionRelative Bioavailability-Baseline[6][7]
Sesamin-SNEDDSRelative Bioavailability-~12.9[6][7]

Experimental Protocols

1. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

2. Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

  • Dissolution:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Dissolve the cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in distilled water.

  • Complexation:

    • Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution and then lyophilize it (freeze-dry) to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

3. Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Optionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Below are diagrams illustrating key concepts and workflows related to enhancing this compound's permeability.

experimental_workflow cluster_formulation Formulation Strategies cluster_assay Permeability Assessment cluster_analysis Data Analysis & Troubleshooting liposomes Liposomes pampa PAMPA Assay liposomes->pampa Test Passive Diffusion caco2 Caco-2 Assay liposomes->caco2 Test Biological Transport cyclodextrins Cyclodextrins cyclodextrins->pampa Test Passive Diffusion cyclodextrins->caco2 Test Biological Transport nanoemulsions Nanoemulsions nanoemulsions->pampa Test Passive Diffusion nanoemulsions->caco2 Test Biological Transport slns Solid Lipid Nanoparticles slns->pampa Test Passive Diffusion slns->caco2 Test Biological Transport papp Calculate Papp pampa->papp caco2->papp troubleshoot Troubleshoot Issues papp->troubleshoot If low permeability/recovery This compound This compound This compound->liposomes Encapsulate/Complex This compound->cyclodextrins Encapsulate/Complex This compound->nanoemulsions Encapsulate/Complex This compound->slns Encapsulate/Complex jak_stat_pathway cytokine Cytokine (e.g., IFN-γ) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK jak->p_jak Autophosphorylation stat STAT p_stat P-STAT p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Pro-inflammatory genes) nucleus->gene Initiates This compound This compound This compound->jak Inhibits

References

Technical Support Center: Light Sensitivity and Degradation of Pyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for handling pyranocoumarins, a class of compounds known for their photosensitivity. Understanding their degradation profiles is critical for ensuring experimental accuracy, and the stability and efficacy of potential drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are pyranocoumarins and why are they sensitive to light?

A1: Pyranocoumarins are natural or synthetic compounds characterized by a pyran ring fused to a coumarin (B35378) scaffold. Their extensive conjugated double bond systems can absorb ultraviolet (UV) and visible light, leading to electronic excitation. This excited state can trigger chemical reactions, causing the molecule to degrade. This photodegradation can result in a loss of biological activity and the formation of unknown, potentially interfering or toxic byproducts.[1]

Q2: What are the typical signs of pyranocoumarin (B1669404) degradation in my experiments?

A2: Visual indicators of degradation can include a color change in your solution or the formation of a precipitate.[1] Analytically, you will observe a decrease in the concentration of the parent pyranocoumarin and the emergence of new peaks in your analytical chromatograms (e.g., HPLC, LC-MS).[1]

Q3: How can I minimize photodegradation of pyranocoumarins during my experiments?

A3: To minimize photodegradation, it is crucial to protect pyranocoumarin samples from light at all stages of your experiment. This includes:

  • Storage: Store solid compounds and stock solutions in amber vials or containers wrapped in aluminum foil, at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage).

  • Sample Preparation: Work in a dimly lit environment or use a safety cabinet with the light turned off. Wrap all tubes and flasks in aluminum foil.

  • Cell Culture and Assays: Use opaque multi-well plates or cover standard plates with an opaque lid or aluminum foil immediately after adding the compound. Minimize the exposure of plates to light during incubation and before analysis.

Q4: What are the common degradation pathways for pyranocoumarins?

A4: While specific pathways can vary between different pyranocoumarin structures, common photodegradation reactions for coumarins in general include hydroxylation, dimerization, and oxidation.[1] The pyran ring can also be a site for photo-oxidative cleavage. The exact degradation products will depend on the specific pyranocoumarin, the solvent, and the irradiation conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of pyranocoumarins.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Photodegradation of the pyranocoumarin in stock solutions or during the experiment.Prepare fresh stock solutions for each experiment. Strictly adhere to light-protection protocols during all experimental steps. Include a "dark control" (a sample handled identically but protected from light) to assess the extent of photodegradation.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of photodegradation products.Analyze a freshly prepared, light-protected standard of your pyranocoumarin to confirm its retention time and purity. Compare the chromatogram of your experimental sample to identify new peaks corresponding to degradants.[2]
Precipitate forms in the sample during the experiment. The degradation products may have lower solubility than the parent compound.Visually inspect all solutions before use. If a precipitate is observed, do not use the solution. Prepare a fresh solution, ensuring complete dissolution and continuous protection from light.
Difficulty in separating the parent pyranocoumarin from its degradation products by HPLC. The chromatographic method is not optimized to resolve the parent compound from its more polar or non-polar degradants.Modify your HPLC method. Experiment with different mobile phase compositions (e.g., gradient elution), stationary phases (e.g., C18, Phenyl-Hexyl), or pH to improve separation. A photodiode array (PDA) detector can help in assessing peak purity.[2]

Quantitative Data on Pyranocoumarin Photodegradation

While extensive quantitative data across a wide range of pyranocoumarins is limited in publicly available literature, the following table summarizes representative data found for xanthyletin. This data can serve as a reference for the expected magnitude of photosensitivity.

Compound Experimental Condition Parameter Value Reference
XanthyletinExposed to UV lightPhotostability Enhancement15.4-fold increase when encapsulated in poly(ε-caprolactone) nanoparticles compared to the free compound.[3]

Researchers are encouraged to perform their own stability studies under their specific experimental conditions to obtain accurate degradation kinetics for their pyranocoumarin of interest.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of a Pyranocoumarin

This protocol is designed to intentionally degrade a pyranocoumarin to identify its potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • Pyranocoumarin of interest

  • Appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Transparent, chemically inert containers (e.g., quartz cuvettes or glass vials)

  • Photostability chamber compliant with ICH Q1B guidelines (providing controlled illumination and UV energy)[4][5][6]

  • Aluminum foil

  • HPLC-UV/PDA system

  • LC-MS system for identification of degradants

Procedure:

  • Sample Preparation: Prepare a solution of the pyranocoumarin at a known concentration (e.g., 0.1-1 mg/mL) in the chosen solvent.

  • Dark Control: Wrap a container with the pyranocoumarin solution completely in aluminum foil. This will serve as the dark control to account for any degradation not caused by light.

  • Light Exposure: Place the unwrapped, transparent container with the pyranocoumarin solution and the dark control in the photostability chamber.

  • Irradiation: Expose the samples to a controlled source of light and UV radiation as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).[4]

  • Time Points: Withdraw aliquots from both the exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC-UV/PDA method to quantify the remaining parent compound and detect the formation of degradation products.

  • Identification: Subject the samples showing significant degradation to LC-MS analysis to determine the mass of the degradation products and elucidate their structures through fragmentation patterns.[7][8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent pyranocoumarin from all its potential degradation products.

Procedure:

  • Initial Method: Start with a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient).

  • Injection of Stressed Sample: Inject a sample from the forced photodegradation study that shows a significant level of degradation (e.g., 10-20%).

  • Method Optimization:

    • Resolution: Assess the resolution between the peak for the parent pyranocoumarin and the peaks of the degradation products. If co-elution occurs, modify the mobile phase gradient, solvent composition, or pH.

    • Column Chemistry: If adequate separation is not achieved, try a different column chemistry (e.g., Phenyl-Hexyl or a pentafluorophenyl (PFP) column).

    • Peak Purity: Use a PDA detector to check the peak purity of the parent compound at different points of the degradation time course to ensure no degradants are co-eluting.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow Experimental Workflow for Pyranocoumarin Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep Prepare Pyranocoumarin Solution light_sample Transfer to Transparent Vial prep->light_sample dark_sample Transfer to Foil-Wrapped Vial (Dark Control) prep->dark_sample photostability_chamber Photostability Chamber light_sample->photostability_chamber dark_sample->photostability_chamber hplc HPLC-UV/PDA Analysis photostability_chamber->hplc Withdraw Samples at Time Points lcms LC-MS/MS Analysis hplc->lcms For Identification data_analysis Quantify Degradation & Identify Products lcms->data_analysis

Workflow for photostability testing of pyranocoumarins.

degradation_pathway Hypothetical Photodegradation Pathways of a Pyranocoumarin cluster_oxidation Oxidation cluster_dimerization Dimerization parent Pyranocoumarin hydroxylated Hydroxylated Products parent->hydroxylated hν, O2 epoxides Epoxides / Ring Opening parent->epoxides hν, O2 dimer Cyclobutane Dimers parent->dimer

General photodegradation pathways for coumarins.

References

Technical Support Center: Scaling Up the Synthesis of Seselin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Seselin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures, ensuring a more efficient and successful preclinical supply of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic route for scaling up this compound production for preclinical trials?

A1: A practical and scalable multi-step synthesis starts from readily available resorcinol (B1680541). The route involves a six-step process:

  • Pechmann Condensation: Formation of the coumarin (B35378) core (7-hydroxy-4-methylcoumarin).

  • Acetylation: Protection of the hydroxyl group.

  • Fries Rearrangement: Migration of the acetyl group to form a key intermediate.

  • Cyclization: Construction of the pyran ring.

  • Reduction: Reduction of the ketone.

  • Dehydration: Formation of the final this compound product.

This route is advantageous for large-scale production as it avoids costly reagents and allows for purification of intermediates through recrystallization, minimizing the need for time-consuming column chromatography.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up this compound synthesis include:

  • Reaction Control: Managing exothermic reactions, especially during the Pechmann condensation and Fries rearrangement, requires careful temperature control to prevent side product formation.

  • Reagent Purity: The purity of starting materials and reagents is critical, as impurities can significantly impact reaction yields and final product purity.

  • Purification of Intermediates: While recrystallization is a scalable purification method, identifying the optimal solvent system for each intermediate is crucial for achieving high purity and yield.

  • Side Product Formation: Each step has the potential for side reactions. For example, the Fries rearrangement can yield ortho and para isomers, and controlling the regioselectivity is important.

Q3: What is a known mechanism of action for this compound that is relevant for preclinical studies?

A3: this compound has demonstrated anti-inflammatory properties by targeting the Janus kinase 2 (Jak2) to suppress the pro-inflammatory phenotype of macrophages. It blocks the interaction with IFNγ receptors and downstream STAT1 signaling. This suggests its potential application in treating inflammatory diseases.

Troubleshooting Guides

Step 1: Pechmann Condensation

Issue: Low yield of 7-hydroxy-4-methylcoumarin.

Possible Cause Solution
Incomplete reactionEnsure the reaction mixture is stirred efficiently to ensure proper mixing of the viscous solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal temperatureMaintain the reaction temperature below 10°C during the addition of sulfuric acid to prevent side reactions. After the initial exotherm, allow the reaction to proceed at room temperature.
Impure reactantsUse high-purity resorcinol and ethyl acetoacetate (B1235776).

Issue: Product is difficult to purify.

Possible Cause Solution
Residual acidAfter precipitation in ice water, wash the crude product thoroughly with cold water until the filtrate is neutral.
Inefficient recrystallizationUse ethanol (B145695) or an ethanol-water mixture for recrystallization. Ensure the minimum amount of hot solvent is used to dissolve the product for maximum recovery upon cooling.
Step 2: Acetylation

Issue: Incomplete acetylation of 7-hydroxy-4-methylcoumarin.

Possible Cause Solution
Insufficient reagentUse a sufficient excess of acetic anhydride (B1165640).
Short reaction timeEnsure the reaction is refluxed for an adequate amount of time (e.g., 90 minutes) and monitor completion by TLC.[1]
Step 3: Fries Rearrangement

Issue: Low yield of 8-acetyl-7-hydroxy-4-methylcoumarin.

Possible Cause Solution
Inactive catalystUse anhydrous aluminum chloride and handle it under moisture-free conditions.
Suboptimal temperatureThe reaction temperature influences the ortho/para product ratio. For the desired 8-acetyl product (ortho), higher temperatures (170-180°C) are generally favored.[1]
Inefficient mixingEnsure thorough mixing of the solid reactants before heating.[1]

Issue: Formation of multiple products.

Possible Cause Solution
Temperature fluctuationsMaintain a stable reaction temperature to favor the formation of the desired isomer.
DeacetylationInsufficient heating or reaction time may lead to the starting material being the main product recovered.
Steps 4-6: Cyclization, Reduction, and Dehydration

Issue: Low overall yield in the final three steps.

Possible Cause Solution
Incomplete cyclizationEnsure the condensation with acetone (B3395972) in the presence of pyrrolidine (B122466) is carried out for a sufficient duration.
Over-reduction or side reactions during reductionUse a mild reducing agent like sodium borohydride (B1222165) (NaBH4) and control the reaction temperature.
Incomplete dehydrationUse an effective dehydrating agent like p-toluenesulfonic acid and ensure removal of water from the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin
  • In a suitable reaction vessel, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 4 parts by volume relative to resorcinol) with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 18-24 hours.

  • Pour the reaction mixture into crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of 7-acetoxy-4-methylcoumarin (B160210)
  • Combine 7-hydroxy-4-methylcoumarin (1.0 eq) and acetic anhydride (approx. 2.3 parts by volume) in a round-bottom flask.

  • Heat the mixture to reflux for 90 minutes.[1]

  • Cool the reaction mixture to approximately 50°C and pour it into cold water with vigorous stirring to precipitate the product.[1]

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the product from ethanol to obtain pale yellow needles.[1]

Protocol 3: Synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin
  • Thoroughly grind and mix 7-acetoxy-4-methylcoumarin (1.0 eq) and anhydrous aluminum chloride (approx. 2.5 eq) in a mortar.[1]

  • Transfer the mixture to a reaction vessel and heat in an oil bath, gradually increasing the temperature to 170-180°C over two hours.[1]

  • Maintain the temperature for an additional two hours.[1]

  • Cool the reaction mixture to room temperature and carefully add crushed ice, followed by 5% hydrochloric acid with stirring.

  • Heat the suspension to 110°C for one hour to ensure complete decomposition of the aluminum complex.[1]

  • Cool to room temperature, filter the solid, and wash with water until neutral.

  • Recrystallize the crude product from ethanol to yield yellow needles.[1]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for this compound Synthesis

StepStarting MaterialReagentsCatalyst/SolventTemperature (°C)Time (h)
1. PechmannResorcinolEthyl acetoacetateConc. H2SO4<10 then RT18-24
2. Acetylation7-hydroxy-4-methylcoumarinAcetic anhydride-Reflux1.5
3. Fries7-acetoxy-4-methylcoumarin-Anhydrous AlCl3130 -> 1804
4. Cyclization8-acetyl-7-hydroxycoumarinAcetonePyrrolidineReflux-
5. ReductionTricyclic coumarin intermediateNaBH4---
6. DehydrationReduced intermediatep-toluenesulfonic acid---

Table 2: Reported Yields for the Synthesis of this compound and Intermediates

StepProductReported Yield (%)Reference
17-hydroxy-4-methylcoumarin~80-90General Pechmann
27-acetoxy-4-methylcoumarin96.3[1]
38-acetyl-7-hydroxy-4-methylcoumarin82.8[1]
1-6This compound>54 (overall)[1]

Table 3: Preclinical Cytotoxicity Data for this compound and Related Compounds

CompoundCell LineIC50 (µM)Reference
This compound derivative 9L-1210>10[2]
This compound derivative 16L-12101.9[2]
This compound derivative 18L-12102.6[2]
This compound derivative 20L-12102.1[2]

Mandatory Visualizations

Scaled_Up_Synthesis_of_this compound Resorcinol Resorcinol HMC 7-Hydroxy-4-methylcoumarin Resorcinol->HMC Pechmann Condensation AM_HMC 7-Acetoxy-4-methylcoumarin HMC->AM_HMC Acetylation Acyl_HMC 8-Acetyl-7-hydroxy-4-methylcoumarin AM_HMC->Acyl_HMC Fries Rearrangement Cyclized Tricyclic Intermediate Acyl_HMC->Cyclized Cyclization Reduced Reduced Intermediate Cyclized->Reduced Reduction This compound This compound Reduced->this compound Dehydration

Caption: Scaled-up synthetic workflow for this compound.

Seselin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor Jak2_inactive Jak2 (inactive) IFNGR->Jak2_inactive activates Jak2_active Jak2 (active) Jak2_inactive->Jak2_active phosphorylation STAT1_inactive STAT1 (inactive) Jak2_active->STAT1_inactive phosphorylates STAT1_dimer STAT1 Dimer (active) STAT1_inactive->STAT1_dimer dimerization DNA DNA STAT1_dimer->DNA translocates to nucleus and binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation This compound This compound This compound->Jak2_inactive inhibits activation IFNg IFNγ IFNg->IFNGR binds Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Success Improved Yield Check_Purity->Success Impurities Found & Purified Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Check_Catalyst Check Catalyst Activity/Loading Optimize_Time->Check_Catalyst Improve_Mixing Improve Reaction Mixing Check_Catalyst->Improve_Mixing Purification Optimize Purification (Recrystallization) Improve_Mixing->Purification Purification->Success

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Seselin and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Seselin, a natural pyranocoumarin, and ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). The comparison is based on available experimental data, focusing on their respective mechanisms of action, effects on key inflammatory mediators, and the experimental protocols used for their evaluation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammation often involves pharmacological intervention. Ibuprofen is a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] this compound, a compound found in various plants, is emerging as a potential anti-inflammatory agent with distinct molecular targets.[5][6] This guide dissects the pharmacological profiles of these two compounds to provide a clear comparison for research and development purposes.

Mechanism of Action: A Tale of Two Pathways

Ibuprofen and this compound exert their anti-inflammatory effects through fundamentally different mechanisms. Ibuprofen is a non-selective inhibitor of COX-1 and COX-2, enzymes that are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4][7] By blocking these enzymes, ibuprofen effectively reduces prostaglandin (B15479496) synthesis.[3][8] Some evidence also suggests that ibuprofen can modulate nitric oxide (NO) production and, in certain contexts, activate the anti-inflammatory NRF2 pathway.[1][9][10]

In contrast, this compound's primary anti-inflammatory action involves the modulation of macrophage activity. It has been shown to target the Janus kinase 2 (Jak2), a critical component of the JAK/STAT signaling pathway.[6][11] By inhibiting Jak2, this compound suppresses the polarization of macrophages into a pro-inflammatory phenotype, thereby down-regulating the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][11]

G cluster_ibuprofen Ibuprofen's Mechanism cluster_this compound This compound's Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 & COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG Ibuprofen Ibuprofen Ibuprofen->COX Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, IFN-γ) Receptor Cytokine Receptor Stimulus->Receptor Jak2 Jak2 Receptor->Jak2 STAT1 STAT1 Jak2->STAT1 p65 p65 (NF-κB) Jak2->p65 Gene Pro-inflammatory Gene Expression STAT1->Gene p65->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines Inflammation_Cyto Inflammation Cytokines->Inflammation_Cyto This compound This compound This compound->Jak2 Inhibits

Caption: Simplified signaling pathways for Ibuprofen and this compound.

Comparative Efficacy: Data Overview

The following tables summarize quantitative data on the effects of this compound and ibuprofen on key inflammatory markers.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTarget(s)Potency/EffectCitation(s)
Ibuprofen COX-1 and COX-2Non-selective inhibitor. The S-enantiomer is the more pharmacologically active form.[1][3][4][12]
This compound COX-1 and COX-2Not reported as a primary mechanism.[6][11]

Table 2: Modulation of Pro-inflammatory Cytokines

CompoundCell/Model SystemCytokine(s) AffectedObserved EffectCitation(s)
This compound LPS/IFN-γ stimulated Bone Marrow-Derived Macrophages (BMDMs)TNF-α, IL-6, IL-1βMarkedly suppressed mRNA and protein levels.[11]
This compound Cecal ligation and puncture (CLP) sepsis model in miceTNF-α, IL-6, IL-1βSignificantly suppressed systemic levels in serum and mRNA levels in lung tissue.[11]
Ibuprofen IL-1β stimulated osteoarthritis chondrocytesIL-6, IL-23Downregulated gene expression.[13][14]
Ibuprofen Vibrio vulnificus infected miceIL-6, TNF-α, MIP-2Augmented release in serum and peritoneal fluid.[15]

Table 3: Inhibition of Nitric Oxide (NO) Production

CompoundCell/Model SystemTargetIC50 / EffectCitation(s)
This compound LPS/IFN-γ stimulated BMDMsiNOS expressionSuppressed expression.[5]
Ibuprofen Rat primary cerebellar glial cellsiNOS protein levelsIC50 of 0.89 mM.[16]
Ibuprofen Human volunteers (normal and endotoxin-challenged)NO productionDecreased alveolar NO flow rates and urinary nitrite (B80452)/nitrate excretion.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the anti-inflammatory effects of this compound and ibuprofen.

4.1. Cytokine Quantification by ELISA

This protocol is based on the methodology used to measure cytokine levels in studies of this compound.[11]

  • Sample Preparation:

    • For in vivo studies, collect blood samples and allow them to incubate at 37°C for 30 minutes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the serum.

    • For in vitro studies, collect the cell culture supernatant from treated and control cells.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

    • Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

4.2. Nitric Oxide Production (Griess Assay)

This is a common colorimetric assay to quantify nitrite, a stable and oxidized product of nitric oxide.[17][18]

  • Cell Culture and Treatment:

    • Seed a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow cells to adhere.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compound (this compound or ibuprofen) or vehicle control.

    • Incubate for 24-48 hours.

  • Assay Procedure:

    • Transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a fresh 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well containing supernatant or standard.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples from the standard curve.

G start Start plate_cells Seed RAW 264.7 Macrophages in 96-well Plate start->plate_cells treat_cells Treat Cells with LPS and Test Compounds (this compound/Ibuprofen) plate_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells collect_supernatant Collect Culture Supernatant incubate_cells->collect_supernatant add_griess Add Griess Reagent to Supernatants and Standards collect_supernatant->add_griess prepare_standards Prepare Sodium Nitrite Standard Curve prepare_standards->add_griess incubate_dark Incubate 10-15 min at Room Temperature add_griess->incubate_dark read_absorbance Measure Absorbance at 540 nm incubate_dark->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the Griess Assay.

4.3. Macrophage Pro-inflammatory Marker Analysis by Flow Cytometry

This protocol is based on the methodology used to assess this compound's effect on macrophage polarization.[5]

  • Cell Culture and Treatment:

    • Culture Bone Marrow-Derived Macrophages (BMDMs).

    • Incubate the BMDMs with various doses of this compound (or a vehicle control) in the presence of pro-inflammatory stimuli (e.g., 10 ng/mL LPS and 10 ng/mL IFN-γ) for 12 hours to induce polarization.

  • Antibody Staining:

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with fluorescently-conjugated antibodies specific for pro-inflammatory surface markers (e.g., anti-CD11c).

    • For intracellular markers like iNOS, first fix and permeabilize the cells before incubating with the specific antibody.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cells expressing the pro-inflammatory markers in each treatment group.

Conclusion

This compound and ibuprofen represent two distinct approaches to anti-inflammatory therapy. Ibuprofen is a direct inhibitor of prostaglandin synthesis through its non-selective action on COX enzymes.[1][4] Its effects are well-characterized and it remains a benchmark for anti-inflammatory drugs. This compound, on the other hand, operates further upstream in the inflammatory cascade by targeting the Jak2 signaling pathway to prevent the activation of a pro-inflammatory macrophage phenotype.[6][11] This mechanism leads to a broad suppression of multiple pro-inflammatory cytokines.

The data suggests that while ibuprofen's primary strength lies in blocking the enzymatic production of prostaglandins, this compound's utility may be in diseases where macrophage-driven cytokine production is a central pathological feature. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows in various inflammatory disease models. The choice between targeting the COX pathway versus the JAK/STAT pathway represents a significant strategic decision in the development of new anti-inflammatory agents.

References

Seselin versus other pyranocoumarins: a comparative study of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse pharmacological activities. Among these, seselin, an angular pyranocoumarin, has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides an objective comparison of the bioactivity of this compound against other notable pyranocoumarins, namely xanthyletin (B190499), luvangetin, and the related furocoumarin, angelicin. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antimicrobial activities of this compound and other selected pyranocoumarins. This data, primarily presented as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, allows for a quantitative comparison of their potency. It is important to note that direct comparative studies across a broad range of assays and cell lines are limited, and the data presented is a compilation from multiple sources.

Table 1: Comparative Anticancer Activity (IC50 in µM)
CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Leukemia (L-1210)Oral Squamous Carcinoma (SCC-1)Melanoma (HTB-140)
This compound Data not available>100[1]Most active compounds were 9, 16, 18, and 20 in the this compound series[2]Data not available2.48 - 2.98 (derivatives)[1]
Xanthyletin ≥ 340[3]Data not availableMost active compounds were 10, 17, and 19 in the xanthyletin series[2]10 - 30[2][3]Data not available
Luvangetin Data not availableData not availableData not availableData not availableData not available
Angelicin Data not availableNo effect on cytotoxicity[4]Data not availableData not availableData not available
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
CompoundInhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This compound Data not available
Xanthyletin Data not available
Luvangetin Data not available
Angelicin 40.15 ± 2.27[5]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliCandida albicansPythium insidiosumPorphyromonas gingivalis
This compound Data not availableData not availableData not availableData not availableData not available
Xanthyletin Data not availableData not availableData not availableMFC: 1.563–3.125[6]Data not available
Luvangetin Data not availableData not availableData not availableData not availableData not available
Angelicin Data not availableData not availableData not availableData not available3.125[7]

Key Signaling Pathways

The biological activities of this compound and other pyranocoumarins are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Jak2/STAT1 Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by targeting the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 1 (STAT1) pathway. This pathway is crucial in mediating inflammatory responses triggered by cytokines like interferon-gamma (IFN-γ).

Jak2_STAT1_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds Jak2 Jak2 IFNgR->Jak2 Activates pJak2 p-Jak2 Jak2->pJak2 Phosphorylation STAT1 STAT1 pJak2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization Nucleus Nucleus pSTAT1_dimer->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces This compound This compound This compound->Jak2 Inhibits Experimental_Workflow Start Start: Select Pyranocoumarins (this compound, Xanthyletin, etc.) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Start->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Start->Antimicrobial Data_Cytotoxicity Determine IC50 values (Cancer Cell Lines) Cytotoxicity->Data_Cytotoxicity Data_AntiInflammatory Determine IC50 values (LPS-stimulated Macrophages) AntiInflammatory->Data_AntiInflammatory Data_Antimicrobial Determine MIC values (Bacteria & Fungi) Antimicrobial->Data_Antimicrobial Mechanism Mechanism of Action Studies Data_Cytotoxicity->Mechanism Data_AntiInflammatory->Mechanism Data_Antimicrobial->Mechanism WesternBlot Western Blot (e.g., Jak2/STAT1, NF-κB) Mechanism->WesternBlot ReporterAssay Luciferase Reporter Assay (e.g., NF-κB) Mechanism->ReporterAssay Conclusion Conclusion: Comparative Bioactivity Profile WesternBlot->Conclusion ReporterAssay->Conclusion

References

A Comparative Analysis of Seselin and Standard-of-Care Drugs for Sepsis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of the natural compound seselin against established standard-of-care treatments for sepsis. This document synthesizes available experimental data, details underlying mechanisms of action, and presents key information in a structured format to facilitate informed research and development decisions.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant clinical challenge with high mortality rates.[1] Current standard-of-care primarily involves rapid administration of broad-spectrum antibiotics, fluid resuscitation, and vasopressor therapy to manage hypotension.[2][3][4] However, the emergence of antibiotic resistance and the complex inflammatory cascades in sepsis necessitate the exploration of novel therapeutic agents. This compound, a natural coumarin (B35378) compound, has demonstrated promising anti-inflammatory properties in a preclinical model of sepsis.[1]

Comparative Efficacy: Preclinical Data for this compound vs. Clinical Application of Standard-of-Care

Direct comparative studies between this compound and standard-of-care drugs in a clinical setting are not yet available. The following tables summarize the preclinical efficacy of this compound in a mouse model of sepsis and the established clinical applications and mechanisms of action of standard-of-care sepsis treatments.

Table 1: Preclinical Efficacy of this compound in a Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
Efficacy EndpointThis compound Treatment GroupControl Group (Vehicle)Key FindingsCitation
Survival Rate Significantly improvedLower survival rateThis compound administration demonstrated a significant improvement in the survival rate of septic mice.[1]
Systemic Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) Significantly suppressed levelsElevated levelsThis compound effectively reduced the systemic levels of key proinflammatory cytokines.[1]
Lung Injury AmelioratedSevere lung injuryThis compound treatment protected against lung tissue damage, a major complication of sepsis.[1]
Macrophage Polarization Decreased proinflammatory phenotypePredominantly proinflammatory phenotypeThis compound was shown to suppress the proinflammatory phenotype of macrophages.[1]
Table 2: Overview of Standard-of-Care Drugs for Sepsis
Drug ClassExamplesMechanism of ActionClinical Application in SepsisCitations
Broad-Spectrum Antibiotics Piperacillin/tazobactam, Vancomycin, MeropenemInhibit bacterial cell wall synthesis, protein synthesis, or DNA replication.First-line treatment to eliminate the underlying infection. The choice of antibiotic is guided by the suspected source of infection and local resistance patterns.[5][6][7][8][9]
Vasopressors Norepinephrine, VasopressinInduce vasoconstriction to increase mean arterial pressure and restore organ perfusion.Used to manage septic shock when fluid resuscitation alone is insufficient to correct hypotension.[10][11][12][13]
Corticosteroids HydrocortisoneModulate the inflammatory response.Use is controversial and typically reserved for patients with refractory septic shock who are unresponsive to vasopressors.

Mechanism of Action: A Tale of Two Approaches

The therapeutic strategies of this compound and standard-of-care drugs target different aspects of sepsis pathophysiology.

This compound's Anti-Inflammatory Pathway:

This compound exerts its anti-inflammatory effects by directly targeting the Janus kinase 2 (Jak2), a key enzyme in the Jak/STAT signaling pathway.[1] By inhibiting Jak2, this compound blocks the phosphorylation and activation of STAT1 (Signal Transducer and Activator of Transcription 1).[1][14][15][16] This, in turn, suppresses the expression of proinflammatory genes and the proinflammatory phenotype of macrophages, thereby mitigating the excessive inflammatory response characteristic of sepsis.[1]

Seselin_Mechanism cluster_cell Macrophage IFN_gamma IFN-γ IFN_gamma_R IFN-γ Receptor IFN_gamma->IFN_gamma_R Binds Jak2 Jak2 IFN_gamma_R->Jak2 Activates STAT1_inactive STAT1 (inactive) Jak2->STAT1_inactive Phosphorylates STAT1_active p-STAT1 (active) STAT1_inactive->STAT1_active nucleus Nucleus STAT1_active->nucleus Translocates to proinflammatory_genes Proinflammatory Gene Expression nucleus->proinflammatory_genes Induces This compound This compound This compound->Jak2 Inhibits

This compound inhibits the Jak2/STAT1 signaling pathway.

Standard-of-Care's Multifaceted Approach:

Standard-of-care for sepsis addresses the infection and its systemic consequences directly.

  • Antibiotics target the invading pathogens, aiming to eradicate the source of the infection.

  • Fluid resuscitation replenishes intravascular volume lost due to capillary leakage, improving tissue perfusion.

  • Vasopressors counteract the pathological vasodilation characteristic of septic shock, thereby restoring blood pressure and ensuring adequate blood flow to vital organs.

Experimental Protocols: The Cecal Ligation and Puncture (CLP) Model

The preclinical efficacy of this compound was evaluated using the cecal ligation and puncture (CLP) mouse model, which is considered the gold standard for inducing a polymicrobial sepsis that closely mimics the human condition.[17][18][19][20][21]

Detailed Methodology for the CLP Mouse Model
  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are used. The mice are anesthetized, and their abdomens are shaved and disinfected.[17][18]

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent bowel obstruction. The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal content is extruded to induce peritonitis.[18][19] The abdomen is then closed in layers.

  • Fluid Resuscitation: Following surgery, the mice receive subcutaneous or intraperitoneal injections of pre-warmed sterile saline to provide fluid resuscitation.[17][20]

  • Drug Administration: this compound (or vehicle control) is administered to the mice at specified doses and time points relative to the CLP procedure.

  • Monitoring and Outcome Assessment: The mice are monitored for survival over a defined period. At specific time points, blood and tissue samples (e.g., lung, liver) are collected for the analysis of inflammatory cytokines, organ injury markers, and other relevant parameters.[1][18]

CLP_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_ligation Cecal Ligation laparotomy->cecum_ligation cecum_puncture Cecal Puncture cecum_ligation->cecum_puncture abdomen_closure Abdomen Closure cecum_puncture->abdomen_closure fluid_resuscitation Fluid Resuscitation (Saline) abdomen_closure->fluid_resuscitation drug_admin This compound/Vehicle Administration fluid_resuscitation->drug_admin monitoring Monitoring & Outcome Assessment (Survival, Cytokines, etc.) drug_admin->monitoring end End monitoring->end

Experimental workflow of the CLP sepsis model.

Conclusion and Future Directions

The preclinical data on this compound present a compelling case for its potential as a novel therapeutic agent for sepsis. Its targeted anti-inflammatory mechanism offers a distinct advantage over the current standard-of-care, which primarily focuses on pathogen eradication and supportive care. However, it is crucial to emphasize that the efficacy of this compound has only been demonstrated in a mouse model. Further research, including studies in other animal models and eventual well-designed clinical trials, is necessary to validate these findings and to directly compare the efficacy and safety of this compound with standard-of-care drugs in human patients. The development of adjunctive therapies that modulate the host's inflammatory response, such as this compound, could represent a significant advancement in the management of sepsis.

References

Illuminating the Path Forward: A Comparative Guide to the Therapeutic Potential of Seselin in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Seselin's performance against alternative compounds, supported by comprehensive experimental data and detailed protocols.

This compound, a naturally occurring pyranocoumarin (B1669404) found in various plants of the Rutaceae family, is emerging as a compound of significant interest in preclinical research.[1] Its diverse biological activities, particularly its anti-inflammatory, antinociceptive, and potential anticancer properties, position it as a promising candidate for therapeutic development. This guide provides a comparative analysis of this compound's efficacy in key preclinical models, presenting quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions to validate its therapeutic potential.

I. Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory activity across multiple preclinical models, primarily by modulating key signaling pathways involved in the inflammatory response. Its efficacy has been notably demonstrated in models of sepsis and inflammatory pain.

Performance in Sepsis Models

In a cecal ligation and puncture (CLP) mouse model of sepsis, a condition characterized by a life-threatening systemic inflammatory response, this compound administration significantly improved survival rates and mitigated lung damage.[2] Treatment with this compound led to a marked reduction in systemic pro-inflammatory cytokines, showcasing its potent immunomodulatory effects.[2]

Table 1: Efficacy of this compound in CLP-Induced Sepsis Mouse Model

ParameterModel Group (CLP only)This compound-Treated Group (30 mg/kg)OutcomeReference
Survival Rate (60h) ~20%~60%Significant Improvement[2]
Serum IL-1β Markedly ElevatedSignificantly SuppressedAnti-inflammatory Effect[2]
Serum IL-6 Markedly ElevatedSignificantly SuppressedAnti-inflammatory Effect[2]
Serum TNF-α Markedly ElevatedSignificantly SuppressedAnti-inflammatory Effect[2]
Lung Injury Severe leukocyte infiltration, interstitial and intra-alveolar edemaClearly AmelioratedProtective Effect[2]
Mechanism of Action: Targeting the Jak2/STAT1 Pathway

The primary anti-inflammatory mechanism of this compound involves the direct targeting of Janus kinase 2 (Jak2).[2] By binding to Jak2, this compound blocks its interaction with the IFNγ receptor, which in turn inhibits the phosphorylation and activation of STAT1, a critical transcription factor for pro-inflammatory gene expression.[2] This action effectively suppresses the polarization of macrophages into a pro-inflammatory phenotype.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor Jak2 Jak2 IFNGR->Jak2 IFNg IFNγ IFNg->IFNGR Binds STAT1_dimer STAT1 Dimer Jak2->STAT1_dimer Phosphorylates & Activates STAT1 ProInflam Pro-inflammatory Gene Expression STAT1_dimer->ProInflam Translocates & Induces Transcription This compound This compound This compound->Jak2 Binds & Inhibits

This compound inhibits the Jak2/STAT1 signaling pathway.
Comparison with Tofacitinib

Tofacitinib is an established clinical Jak inhibitor. While both this compound and Tofacitinib target Jak2, molecular docking studies suggest they interact with different domains. Tofacitinib primarily targets the kinase domain, whereas this compound appears to block the upstream interaction between Jak2 and the IFNγ receptor, offering a potentially different mode of inhibition.[2]

II. Antinociceptive Effects

This compound exhibits significant antinociceptive (pain-relieving) properties, particularly against inflammatory pain, which complements its anti-inflammatory action.

Performance in Pain Models

In preclinical mouse models, this compound demonstrated dose-dependent pain inhibition. In the acetic acid-induced writhing test, a model for visceral inflammatory pain, this compound significantly reduced the number of writhes.[1] More notably, in the formalin test, it showed profound inhibition during the second phase, which represents inflammatory pain.[1]

Table 2: Antinociceptive Activity of this compound in Mice

AssayDose (mg/kg)Inhibition (%)ComparisonReference
Acetic Acid Writhing Test 0.519.5%Dose-dependent[1]
4.526.2%Dose-dependent[1]
40.541.4%Dose-dependent[1]
Formalin Test (Phase 2) 0.590.3%Highly significant[1]
4.597.8%Highly significant[1]
40.595.3%Highly significant[1]
Aspirin (Writhing Test) 40 (mg/kg)~50% (for derivative)This compound derivative showed comparable/better activity[3]
Indomethacin (Carrageenan) 100 (mg/kg)84.9%Standard NSAID benchmark[1]

These results suggest this compound's peripheral anti-inflammatory and antinociceptive properties are potent, particularly in models of inflammatory hyperalgesia.[1][4]

III. Anticancer Potential

The therapeutic potential of pyranocoumarins extends to oncology. While research on this compound itself is emerging, studies on its derivatives have shown promising cytotoxic activity against cancer cell lines.

Performance in In Vitro Cancer Models

Early studies identified that derivatives of this compound possess cytotoxic activity against murine leukemia L-1210 cells.[5] More recent work has synthesized new O-aminoalkyl derivatives of this compound and evaluated their anticancer effects on melanoma (HTB-140) and lung cancer (A549) cell lines, comparing their toxicity to normal human keratinocytes (HaCaT).[2] While specific IC50 values for the parent compound this compound are not detailed in these studies, the data for its derivatives underscore the potential of the pyranocoumarin scaffold.

Table 3: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

CompoundMelanoma (HTB-140)Lung Cancer (A549)Normal Keratinocytes (HaCaT)Reference
Alloxanthoxyletin (B1236157) derivative 2a 2.48>10>10[2]
Alloxanthoxyletin derivative 2b 2.80>10>10[2]
Alloxanthoxyletin derivative 2d 2.986.81>10[2]
Procarbazine (B1678244) (L-1210 cells) 1.5 mM--[6]

The data indicates that certain derivatives are highly potent against melanoma cells and show a degree of selectivity over normal cells.[2]

G A Seed cancer cells in 96-well plates B Incubate cells for 24h to allow attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well (Final conc. 0.5 mg/ml) D->E F Incubate for 4h at 37°C E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals F->G H Read absorbance at ~570nm using a microplate reader G->H I Calculate cell viability (%) and determine IC50 value H->I

Workflow for an in vitro cytotoxicity (MTT) assay.

IV. Detailed Experimental Protocols

For reproducibility and validation, detailed methodologies for key preclinical models are provided below.

Cecal Ligation and Puncture (CLP) Sepsis Model

This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human clinical condition.[7][8]

  • Animals: C57BL/6 mice (7-9 weeks old) are typically used.[7]

  • Anesthesia: Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 75mg/kg and 15mg/kg, respectively).[7]

  • Surgical Procedure:

    • A 1-cm midline incision is made on the abdomen to expose the peritoneum.[9]

    • The cecum is carefully exteriorized, ensuring the mesentery is not damaged.[10]

    • The cecum is ligated with a silk suture at a specified distance from the distal tip (e.g., 50-60% ligation for mid-grade sepsis).[9][10]

    • The ligated cecum is punctured through-and-through once or twice with a specific gauge needle (e.g., 21G to 27G). A small amount of fecal content is extruded to ensure patency.[9][10]

    • The cecum is returned to the peritoneal cavity.[7]

    • The abdominal wall and skin are closed in layers using sutures or wound clips.[7]

  • Post-Operative Care:

    • Mice are resuscitated with 1 ml of pre-warmed sterile saline administered subcutaneously to mimic fluid resuscitation.[7]

    • Post-operative analgesia (e.g., buprenorphine) is administered.[7]

    • Animals are monitored closely for survival and humane endpoints over a period of up to 60 hours.[2]

  • This compound Administration: this compound (e.g., 3-30 mg/kg) or vehicle (olive oil) is administered intragastrically 2 hours prior to CLP surgery.[2]

In Vitro Macrophage Stimulation

This assay is used to assess the direct anti-inflammatory effect of a compound on macrophages.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured, or a macrophage cell line (e.g., RAW 264.7) is used.

  • Stimulation: To induce a pro-inflammatory M1 phenotype, macrophages are stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[11] Common concentrations are 10-100 ng/mL for LPS and 10-20 ng/mL for IFN-γ, incubated for 24 hours.[2]

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, then diluted in media) for a period (e.g., 2 hours) before stimulation with LPS/IFN-γ.[2]

  • Endpoint Analysis:

    • Cytokine Measurement: Supernatants are collected, and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.[2][11]

    • Western Blot: Cell lysates are analyzed for the phosphorylation status of key signaling proteins like Jak2, STAT1, and p65 to determine pathway activation.[2]

    • Flow Cytometry: Cells can be stained for surface markers (e.g., CD11b, CD11c) to analyze macrophage phenotype.[2]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.[1][4]

  • Cell Seeding: Cancer cells (e.g., L-1210, A549) are seeded into a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for a set period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[1]

  • MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of approximately 0.5 mg/mL, and the plate is incubated for another 3-4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

References

Comparative Analysis of Seselin and Xanthyletin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects of the natural coumarins, Seselin and Xanthyletin, on various cancer cell lines, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparative analysis of the cytotoxic properties of two naturally occurring pyranocoumarins, this compound and Xanthyletin. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as anticancer agents. This report synthesizes available data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity Profile

The cytotoxic potential of this compound and Xanthyletin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
Xanthyletin SCC-1Oral Squamous Carcinoma10 - 3024MTT
A375Melanoma44Not SpecifiedNot Specified
Prostate Cancer CellsProstate Cancer46.8Not SpecifiedNot Specified
MCF-7Breast Cancer>10 µg/mLNot SpecifiedNot Specified
Caco-2Colorectal Adenocarcinoma≥ 0.34 mM72MTT
HCT-8Ileocecal Adenocarcinoma≥ 0.34 mM72MTT
HEp-2Larynx Epidermoid Carcinoma≥ 0.34 mM72MTT
This compound L-1210Murine leukemia(See Note)Not SpecifiedNot Specified

Mechanisms of Action: A Comparative Overview

Both this compound and Xanthyletin exert their cytotoxic effects through the modulation of critical cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, the specific signaling pathways they influence may differ.

Xanthyletin has been shown to induce apoptosis and cell cycle arrest through multiple signaling pathways:

  • MEK/ERK Signaling Pathway : A primary mechanism for Xanthyletin is the inhibition of the MEK/ERK pathway, which is crucial for cell proliferation and survival.[3] Xanthyletin has been observed to inhibit the phosphorylation of MEK and ERK in a concentration-dependent manner.[3]

  • PI3K/Akt/mTOR Signaling Pathway : This pathway is a key regulator of cell survival, growth, and proliferation. Xanthyletin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[4][5]

  • JAK/STAT Signaling Pathway : Often constitutively active in cancer cells, this pathway promotes cell growth. Xanthyletin has been identified as an inhibitor of this pathway.[5]

  • Induction of Apoptosis : Xanthyletin treatment leads to characteristic features of apoptosis, including nuclear condensation and fragmentation. It can decrease the Bcl-2/Bax ratio, leading to the activation of downstream caspases like procaspase-9 and procaspase-3.[3]

  • Cell Cycle Arrest : Xanthyletin has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines. This is achieved by downregulating key regulatory proteins such as Chk1, Chk2, and affecting the phosphorylation of CDC2.[3]

This compound's mechanism of action in cancer cytotoxicity is less well-documented than that of Xanthyletin. However, studies on its derivatives and related compounds suggest that it also induces apoptosis. While specific anticancer signaling pathways for this compound are not extensively detailed, research in other contexts has shown its ability to modulate inflammatory pathways, which often have crosstalk with cancer-related signaling. For instance, this compound has been shown to block signaling pathways that mediate the classical activation of macrophages.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and Xanthyletin typically involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle : In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure :

    • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment : Cells are treated with various concentrations of this compound or Xanthyletin for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition : An MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

    • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Principle : The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Procedure :

    • Cell Seeding and Treatment : Similar to the MTT assay.

    • Cell Fixation : Cells are fixed with trichloroacetic acid (TCA).

    • Staining : The fixed cells are stained with the SRB solution.

    • Washing : Unbound dye is removed by washing.

    • Dye Solubilization : The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

    • Absorbance Measurement : The absorbance is read at a specific wavelength (around 510 nm).

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:

  • Principle : In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these apoptotic cells. PI is a fluorescent dye that intercalates with DNA and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Procedure :

    • Cell Treatment : Cells are treated with the test compound.

    • Staining : Cells are incubated with Annexin V-FITC and PI.

    • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Cell Cycle Analysis by Flow Cytometry:

  • Principle : The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

  • Procedure :

    • Cell Treatment and Harvesting : Cells are treated with the compound and then harvested.

    • Fixation : Cells are fixed, typically with ethanol, to permeabilize the membrane.

    • Staining : The cellular DNA is stained with a fluorescent dye like propidium iodide.

    • Flow Cytometry Analysis : The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

Mandatory Visualization

Signaling Pathways

Xanthyletin_Signaling_Pathways Xanthyletin Xanthyletin MEK MEK Xanthyletin->MEK Inhibits PI3K PI3K Xanthyletin->PI3K Inhibits JAK JAK Xanthyletin->JAK Inhibits Bcl2 Bcl-2 Xanthyletin->Bcl2 Downregulates Bax Bax Xanthyletin->Bax Upregulates CellCycle Cell Cycle (G2/M Arrest) Xanthyletin->CellCycle ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by Xanthyletin leading to cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound or Xanthyletin (Varying Concentrations & Durations) start->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) treatment->viability_assay mechanism_studies Mechanism of Action Studies treatment->mechanism_studies ic50 Determine IC50 Values viability_assay->ic50 end End: Comparative Analysis ic50->end apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanism_studies->pathway_analysis apoptosis_assay->end cell_cycle_analysis->end pathway_analysis->end

References

A Head-to-Head Comparison of the Antinociceptive Activity of Seselin and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antinociceptive (pain-relieving) properties of seselin, a natural pyranocoumarin (B1669404), and aspirin (B1665792) (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections detail their respective performances in key preclinical pain models, outline the experimental methodologies employed, and illustrate their proposed mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Antinociceptive Effects

The antinociceptive efficacy of this compound and aspirin has been evaluated in various animal models of pain. The data presented below summarizes their dose-dependent effects and provides a basis for a comparative assessment.

Pain Model Compound Dose Route of Administration Effect (% Inhibition or ED50) Reference
Acetic Acid-Induced Writhing Test This compound0.5 mg/kgNot Specified19.5% inhibition[1][2]
4.5 mg/kg26.2% inhibition[1][2]
40.5 mg/kg41.4% inhibition[1][2]
40 mg/kgNot Specified85% inhibition[3]
Aspirin43.7 mg/kgOral (p.o.)ED50[4]
Formalin Test (Phase 1 - Neurogenic Pain) This compound4.5 mg/kgNot Specified34.4% inhibition[1][2]
40.5 mg/kg66.9% inhibition[1][2]
AspirinNot SpecifiedOral (p.o.)No significant effect in some studies, dose-dependent effect in others[5][6]
Formalin Test (Phase 2 - Inflammatory Pain) This compound0.5 mg/kgNot Specified90.3% inhibition[1][2]
4.5 mg/kg97.8% inhibition[1][2]
40.5 mg/kg95.3% inhibition[1][2]
AspirinNot SpecifiedOral (p.o.)Dose-dependent inhibition[5]
Hot Plate Test This compoundUp to 40.5 mg/kgNot SpecifiedNo effect[1][2]

Key Observations:

  • In the acetic acid-induced writhing test, a model of visceral pain, this compound demonstrated a dose-dependent inhibitory effect. One study reported that at 40 mg/kg, this compound's inhibition (85%) was more potent than that of aspirin.[3]

  • In the formalin test, this compound showed significant activity in both the neurogenic (first) and inflammatory (second) phases, with particularly strong inhibition in the second phase (over 90%).[1][2] Aspirin's effects in the first phase are debated, with some studies showing no effect, while it consistently reduces the inflammatory second phase.[5][6]

  • The lack of effect of this compound in the hot plate test suggests its mechanism of action may be primarily peripheral, rather than acting on central nervous system pathways involved in acute thermal pain perception.[1][2]

Experimental Protocols

The following are generalized methodologies for the key antinociceptive assays cited in the comparison. Specific parameters may vary between individual studies.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animal Model: Typically, male mice are used.

  • Procedure:

    • Animals are pre-treated with the test compound (this compound or aspirin) or vehicle at specified doses and routes of administration.

    • After a set absorption period, a solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group. The ED50 (the dose required to produce a 50% reduction in writhing) can also be determined.

Formalin Test

This model distinguishes between neurogenic and inflammatory pain.

  • Animal Model: Mice or rats are commonly used.

  • Procedure:

    • A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.

    • The animal's pain behavior (licking and biting of the injected paw) is observed and quantified during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors (neurogenic pain).

      • Phase 2 (Late Phase): 15-40 minutes post-injection, involving an inflammatory response (inflammatory pain).

    • Test compounds or vehicle are administered prior to the formalin injection.

  • Data Analysis: The total time spent licking or biting the paw is recorded for each phase. The percentage reduction in pain behavior is calculated for treated groups relative to the control group.

Hot Plate Test

This model assesses central antinociceptive activity against thermal stimuli.

  • Animal Model: Mice or rats are used.

  • Procedure:

    • The animal is placed on a heated surface (the "hot plate") maintained at a constant temperature (e.g., 55°C).

    • The latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound.

  • Data Analysis: An increase in the latency to respond compared to baseline and vehicle-treated animals indicates a central analgesic effect.

Signaling Pathways and Mechanisms of Action

The antinociceptive effects of this compound and aspirin are mediated by distinct signaling pathways.

This compound's Proposed Antinociceptive Mechanism

Experimental evidence suggests that this compound's antinociceptive effects are, at least in part, mediated through the serotonergic system, specifically involving the 5-HT1A receptor. The blockade of its analgesic effect by a 5-HT1A antagonist supports this hypothesis.

Seselin_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Activates Downstream Downstream Signaling (e.g., inhibition of adenylyl cyclase, modulation of K+ channels) HT1A->Downstream Initiates Nociceptive Reduced Nociceptive Transmission Downstream->Nociceptive

Caption: Proposed mechanism of this compound's antinociceptive action via 5-HT1A receptor activation.

Aspirin's Mechanism of Antinociception

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.

Aspirin_Pathway cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Aspirin Aspirin Aspirin->COX Irreversibly Inhibits Pain Pain & Inflammation Prostaglandins->Pain Mediates

Caption: Aspirin's inhibition of prostaglandin (B15479496) synthesis through irreversible COX enzyme blockade.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the antinociceptive activity of a test compound.

Experimental_Workflow start Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound, Aspirin) start->grouping dosing Compound Administration (Specified dose and route) grouping->dosing pain_model Induction of Nociception (e.g., Acetic Acid or Formalin Injection) dosing->pain_model observation Behavioral Observation & Data Collection pain_model->observation analysis Data Analysis (% Inhibition, ED50) observation->analysis end Conclusion on Antinociceptive Efficacy analysis->end

Caption: A generalized workflow for preclinical antinociceptive studies.

References

Benchmarking the Antifungal Activity of Seselin Against Commercial Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Seselin, a naturally occurring pyranocoumarin, has demonstrated promising antifungal properties. This guide provides an objective comparison of the antifungal activity of this compound against established commercial fungicides, supported by available experimental data.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of this compound and various commercial fungicides against pathogenic and phytopathogenic fungi is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) or Median Effective Concentration (EC50), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism or causes a 50% reduction in growth, respectively.

Fungal SpeciesThis compoundFluconazoleAmphotericin BItraconazoleVoriconazoleFludioxonilTebuconazoleIprodioneBoscalidFenpyrazaminePyrimethanil
Aspergillus flavus 31.25 µg/mL¹-->16 µg/mL²-------
Botrytis cinerea 6.1 µg/mL (EC50)----< 0.10 µg/mL (EC50)0.30 µg/mL (EC50)0.40 µg/mL (EC50)0.70 µg/mL (EC50)0.90 µg/mL (EC50)50.00 µg/mL (EC50)
Candida albicans No data available≤8 µg/mL³0.125-1 µg/mL⁴≥1 µg/mL⁵-------
Aspergillus fumigatus No data available-->16 µg/mL⁶≤2 µg/mL⁷------

¹Fungistatic concentration. ²MIC for resistant isolates. ³Susceptible breakpoint. ⁴MIC range. ⁵Resistant breakpoint. ⁶MIC for resistant isolates. ⁷Susceptible breakpoint.

Note: Direct comparative studies of this compound against a wide range of commercial fungicides under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. The antifungal activity of a compound can vary depending on the fungal strain, inoculum size, medium, and incubation conditions.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. This method, or similar standardized protocols, is typically employed in the studies cited above.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method determines the MIC of an antifungal agent in a liquid medium.

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial two-fold dilutions are then prepared in RPMI 1640 medium.

2. Inoculum Preparation:

  • The fungal isolate is grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Microdilution Plate Setup:

  • 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.

  • 100 µL of the standardized fungal inoculum is then added to each well.

  • A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

4. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Antifungal Stock Solution C Serial Dilutions A->C B Fungal Culture D Inoculum Preparation B->D E Plate Inoculation C->E D->E F Incubation (35°C, 24-48h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H G cluster_this compound This compound cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) This compound This compound Ca_channel Calcium Channels (CCH1, MID1) This compound->Ca_channel inhibits Calcineurin Calcineurin (CNA) This compound->Calcineurin downregulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_intracellular Intracellular Ca²⁺ Ca_influx->Ca_intracellular Ca_intracellular->Calcineurin activates Fungal_Cell_Death_S Fungal Cell Death Ca_intracellular->Fungal_Cell_Death_S homeostasis disruption leads to Azoles Azoles Lanosterol_demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_demethylase inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Cell_membrane Fungal Cell Membrane Ergosterol_synthesis->Cell_membrane component of Fungal_Growth_Inhibition_A Fungal Growth Inhibition Cell_membrane->Fungal_Growth_Inhibition_A disruption leads to Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol binds to Pore_formation Pore Formation Polyenes->Pore_formation causes Cell_membrane_P Fungal Cell Membrane Ergosterol->Cell_membrane_P component of Pore_formation->Cell_membrane_P in Fungal_Cell_Death_P Fungal Cell Death Cell_membrane_P->Fungal_Cell_Death_P leakage leads to

The Potential of Seselin in Rheumatoid Arthritis: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Seselin, a natural coumarin (B35378), in a rheumatoid arthritis (RA) model. As direct in vivo validation of this compound in an RA model is not yet available, this guide leverages data from a relevant in vivo sepsis model to project its potential anti-arthritic effects. For a robust comparison, we present experimental data from studies on Osthole, a structurally related coumarin with demonstrated efficacy in a collagen-induced arthritis (CIA) rat model, and Tofacitinib (B832), a clinically approved Janus kinase (JAK) inhibitor, in a similar RA model.

Comparative Efficacy of Anti-Inflammatory Compounds

The following table summarizes the quantitative data on the efficacy of this compound (in a sepsis model), Osthole, and Tofacitinib (in a collagen-induced arthritis model) in reducing key inflammatory markers.

CompoundAnimal ModelDosageArthritis Score ReductionPaw Volume/Edema ReductionTNF-α ReductionIL-6 ReductionIL-1β Reduction
This compound CLP-induced Sepsis (Mice)3-30 mg/kgNot ApplicableNot ApplicableSignificantSignificantSignificant
Osthole Collagen-Induced Arthritis (Rats)20 mg/kgSignificantSignificantSignificantSignificantSignificant
40 mg/kgSignificantSignificantSignificantSignificantSignificant
Tofacitinib Collagen-Induced Arthritis (Mice)15 mg/kgSignificantSignificantData Not AvailableDecreasedData Not Available
30 mg/kgSignificantNot SpecifiedData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experimental models are provided below to facilitate replication and further investigation.

Collagen-Induced Arthritis (CIA) Rat Model (for Osthole)

This protocol is based on the methodology used to evaluate the efficacy of Osthole[1][2].

  • Animals: Male Wistar rats are used for the induction of arthritis[3].

  • Induction of Arthritis:

    • On day 0, rats are immunized with an intradermal injection of 0.2 ml of an emulsion containing bovine type II collagen (2 mg/ml) and complete Freund's adjuvant at the base of the tail[1].

    • A booster injection of 0.1 ml of an emulsion of bovine type II collagen and incomplete Freund's adjuvant is administered on day 10[1].

  • Treatment:

    • From day 12 to day 36 after the first immunization, rats in the treatment groups receive daily oral administration of Osthole (20 mg/kg or 40 mg/kg)[4]. The control group receives the vehicle.

  • Assessment of Arthritis:

    • Clinical Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum score of 16 per rat. Scoring is based on the degree of erythema and swelling[1].

    • Paw Thickness: The thickness of the hind paws is measured using a digital caliper on specified days throughout the study[4].

    • Histopathological Analysis: On day 42, the hind limbs are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) to assess synovial inflammation, pannus formation, and cartilage/bone erosion[1].

    • Cytokine Measurement: Blood samples are collected, and the serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits[1][2][4].

Proposed Protocol for this compound in a CIA Model

This hypothetical protocol adapts the methodology from the in vivo sepsis model where this compound's efficacy was demonstrated[5].

  • Animals: Male DBA/1J mice, a strain susceptible to CIA.

  • Induction of Arthritis:

    • On day 0, mice are immunized with an intradermal injection of 100 µg of bovine type II collagen emulsified in complete Freund's adjuvant at the base of the tail.

    • A booster injection is given on day 21 with 100 µg of bovine type II collagen in incomplete Freund's adjuvant.

  • Treatment:

    • Prophylactic or therapeutic treatment with this compound (e.g., 10 and 30 mg/kg, administered orally) would commence either before or after the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Parameters for assessment would be similar to the Osthole CIA model, including clinical arthritis scoring, paw volume measurement, histopathology, and serum cytokine analysis (TNF-α, IL-6, IL-1β).

Collagen-Induced Arthritis (CIA) Mouse Model (for Tofacitinib)

This protocol is based on methodologies used to evaluate the efficacy of Tofacitinib[6][7][8][9].

  • Animals: Male DBA/1J mice are used for arthritis induction[6].

  • Induction of Arthritis:

    • On day 0, mice are immunized with an intradermal injection of bovine type II collagen emulsified with complete Freund's adjuvant. A booster injection is administered on day 18 or 21[6][7][8].

  • Treatment:

    • Tofacitinib (e.g., 15 mg/kg or 30 mg/kg) or vehicle is administered orally twice a day, typically starting from day 18 or 19 and continuing until the end of the experiment (e.g., day 34 or 45)[6][7].

  • Assessment of Arthritis:

    • Clinical Score and Paw Edema: Arthritis severity is evaluated by clinical scoring and measurement of hind paw edema throughout the study[6].

    • Histopathology: At the end of the study, tibio-tarsal joints are collected for histopathological assessment of inflammation and joint damage[6].

    • Serum Inflammatory Markers: Serum levels of inflammatory markers like TNF and IL-6 are measured by ELISA[6].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the compared compounds and a general experimental workflow for a collagen-induced arthritis study.

experimental_workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment animal_selection Animal Selection (e.g., DBA/1J Mice) immunization Primary Immunization (Collagen + CFA) animal_selection->immunization Day 0 booster Booster Immunization (Collagen + IFA) immunization->booster Day 18-21 treatment_initiation Treatment Initiation (e.g., this compound, Osthole, Tofacitinib) booster->treatment_initiation daily_dosing Daily Dosing treatment_initiation->daily_dosing clinical_scoring Clinical Scoring & Paw Measurement daily_dosing->clinical_scoring histopathology Histopathology of Joints daily_dosing->histopathology Endpoint cytokine_analysis Serum Cytokine Analysis (ELISA) daily_dosing->cytokine_analysis Endpoint data_analysis Data Analysis & Comparison clinical_scoring->data_analysis histopathology->data_analysis cytokine_analysis->data_analysis

Experimental Workflow for a Collagen-Induced Arthritis Study.

signaling_pathways cluster_this compound This compound Pathway cluster_osthole Osthole/Imperatorin Pathway IFNyR IFN-γ Receptor JAK2 JAK2 IFNyR->JAK2 STAT1 STAT1 JAK2->STAT1 p65 p65 (NF-κB) JAK2->p65 Inflammation_S Pro-inflammatory Gene Expression STAT1->Inflammation_S p65->Inflammation_S This compound This compound This compound->JAK2 TLR4 TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB IKK->NFkB Inflammation_O Pro-inflammatory Gene Expression NFkB->Inflammation_O MAPK->Inflammation_O Osthole Osthole/ Imperatorin Osthole->IKK Osthole->MAPK

Signaling Pathways Targeted by this compound and Other Coumarins.

Conclusion

References

Unraveling Seselin's Cellular Impact: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of Seselin, a promising natural pyranocoumarin, with other therapeutic alternatives. By leveraging transcriptomic data and detailed experimental insights, this document illuminates this compound's mechanism of action and its potential in modulating inflammatory responses.

This compound has been identified as a potent anti-inflammatory agent that functions by directly targeting Janus kinase 2 (Jak2), a critical enzyme in inflammatory signaling pathways.[1][2] This targeted action suppresses the pro-inflammatory phenotype of macrophages, key immune cells involved in the inflammatory process.[1][2] This guide will delve into the transcriptomic landscape of cells treated with Jak2 inhibitors, providing a comparative framework to understand this compound's cellular effects.

Comparative Transcriptomic Analysis of Jak2 Inhibitors

While direct, comprehensive transcriptomic data for this compound is not yet publicly available, its well-defined mechanism of action as a Jak2 inhibitor allows for a robust comparative analysis with other drugs in the same class. Jak2 inhibitors are known to modulate a wide array of genes involved in the immune response.[3] The following table summarizes the transcriptomic changes observed in cells treated with various Jak2 inhibitors, offering a glimpse into the potential gene expression signature of this compound.

InhibitorTarget(s)Cell Type/Disease ModelKey Downregulated Genes/PathwaysKey Upregulated Genes/PathwaysNumber of Differentially Expressed Genes (DEGs)Study Reference
Baricitinib JAK1, JAK2Whole blood from Systemic Lupus Erythematosus (SLE) patientsSTAT1-target genes, STAT2-target genes, STAT4-target genes, Interferon (IFN) responsive genes-Not specified, but significant reduction in a network of genes[4]
Filgotinib JAK1Whole blood from Rheumatoid Arthritis (RA) patientsIFN-α and IFN-γ response genes, IL6/JAK/STAT3 signaling, Toll-like receptor signaling pathways-Not specified[4]
Tofacitinib Pan-JAK inhibitorB cells and Macrophages (in vivo mouse model)Broad, but modest, reduction in gene expression-Not specified[5]
Ruxolitinib JAK1, JAK2Murine B-ALL cellsGenes involved in cell cycle and proliferationGenes associated with drug resistance pathwaysNot specified[6]
Fedratinib JAK2Myelofibrosis patient cellsGenes involved in cell cycle, JAK-STAT signaling pathway, TNF signaling pathway-Not specified[4]
Momelotinib JAK1, JAK2Human primary cell systemsPro-inflammatory cytokine production-Not specified[7][8][9]
Pacritinib (B611967) JAK2, FLT3Human primary cell systemssIL-17A, sIL-2, and sIL-6 production-Not specified[7][8][9]

Table 1: Summary of Transcriptomic Effects of Various Jak2 Inhibitors.

Experimental Protocols: A Generalized Approach for Macrophage Transcriptomics

A detailed understanding of the experimental methodology is crucial for interpreting and comparing transcriptomic data. Below is a generalized protocol for RNA sequencing (RNA-seq) analysis of macrophages treated with anti-inflammatory compounds, based on methodologies described in recent literature.[10][11][12][13]

1. Cell Culture and Treatment:

  • Human or murine macrophage cell lines (e.g., THP-1, RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.

  • Macrophages are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory phenotype.

  • Cells are then treated with this compound or a comparator compound (e.g., a known Jak2 inhibitor) at various concentrations for a specified duration (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the treated and control cells using a suitable method, such as a phenol-based reagent (e.g., TRIzol) followed by column purification.

  • The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • Messenger RNA (mRNA) is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers, followed by second-strand synthesis.

  • The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.

  • The ligated fragments are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences.

  • Alignment: The clean reads are aligned to a reference genome (human or mouse).

  • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine the gene expression level (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the treated and control groups.[11]

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by the treatment.

Visualizing the Molecular Mechanisms

To better understand the context of these transcriptomic changes, the following diagrams illustrate the Jak2-STAT signaling pathway, a typical experimental workflow for comparative transcriptomic analysis, and the logical framework for comparing inhibitor effects.

G Jak2-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor Jak2 Jak2 Cytokine_Receptor->Jak2 Activates STAT STAT Jak2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to nucleus and binds Gene_Expression Gene Expression (e.g., Pro-inflammatory genes) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->Jak2 Inhibits

Jak2-STAT signaling pathway and this compound's point of intervention.

G Comparative Transcriptomics Workflow Cell_Culture 1. Macrophage Culture & Stimulation (LPS/IFN-γ) Treatment 2. Treatment (this compound vs. Alternatives) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction Library_Prep 4. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis Comparison 7. Comparative Analysis of Transcriptomic Profiles Data_Analysis->Comparison

A generalized workflow for comparative transcriptomic analysis.

G Logical Framework for Comparison This compound This compound (Inferred Transcriptome) Comparison Comparative Analysis This compound->Comparison Jak2_Inhibitors Known Jak2 Inhibitors (Published Transcriptomes) Jak2_Inhibitors->Comparison Other_AntiInflammatory Other Anti-Inflammatory Drugs (Published Transcriptomes) Other_AntiInflammatory->Comparison DEGs Differentially Expressed Genes Comparison->DEGs Pathways Affected Signaling Pathways Comparison->Pathways Cellular_Effects Cellular Effects (e.g., Phenotype change) Comparison->Cellular_Effects

Logical framework for comparing transcriptomic effects.

References

Evaluating the Safety Profile of Seselin: A Comparative Toxicological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of Seselin, an angular pyranocoumarin. Due to the limited availability of comprehensive in vivo safety data for this compound, this document focuses on its in vitro cytotoxicity and draws comparisons with related coumarin (B35378) derivatives and the structurally similar pyranocoumarin, Xanthyletin. The absence of extensive public data on this compound's acute, sub-chronic, and chronic toxicity is a critical finding for researchers and underscores the need for further investigation.

In Vitro Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against murine leukemia (P388) and human colon adenocarcinoma (HT-29) cell lines. The half-maximal effective concentration (EC50) values from in vitro studies are summarized below.

CompoundCell LineEC50 (µg/mL)
This compound P3888.66[1]
This compound HT-299.94[1]

Comparative Toxicological Data of Coumarin Derivatives

To provide a broader context for the potential safety profile of this compound, this section summarizes available toxicological data for other coumarin compounds, including the related pyranocoumarin, Xanthyletin. It is important to note that direct comparative studies are scarce, and the data is compiled from various independent investigations.

CompoundClassAcute Toxicity (LD50)Sub-chronic Toxicity (NOAEL)GenotoxicityOther Relevant Findings
Xanthyletin PyranocoumarinData not availableData not availableData not availableBelongs to the coumarin class; general coumarin toxicity concerns may apply.
Coumarin Simple CoumarinOral (rat): ~293 mg/kgData not availableNot mutagenic in Ames testCan cause hepatotoxicity in sensitive species (e.g., rats) and a subset of humans. Devoid of anticoagulant activity.
Esculetin Simple CoumarinOral (mouse): >2000 mg/kgData not availableData not availableDemonstrates low acute toxicity.[2]
Osthole FuranocoumarinOral (mouse): 710 mg/kgMild inflammatory processes in hepatic and renal tissues at 5-50 mg/kg/day for 45 days.Data not availableClinical signs of acute toxicity include tremors, hyperventilation, and photophobia.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. Therefore, this section provides standardized, representative protocols for key toxicological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cell lines.

  • Cell Seeding: Plate cells (e.g., HT-29, P388) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the EC50 value.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate EC50 H->I

In Vitro Cytotoxicity (MTT Assay) Workflow
Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This method is used to estimate the LD50 (median lethal dose) of a substance.

  • Animal Acclimatization: Acclimate animals (typically rats or mice) to laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of the test substance to one animal. The starting dose is selected based on available information.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • LD50 Estimation: The LD50 is estimated from the results of a small number of animals (usually 6-10) using a statistical method.

G cluster_workflow Experimental Workflow: Acute Oral Toxicity (UDP) A Acclimatize animals B Administer single oral dose to one animal A->B C Observe for toxicity and mortality (up to 14 days) B->C D Animal survives? C->D E Dose next animal at a higher level D->E Yes F Dose next animal at a lower level D->F No G Repeat sequential dosing E->G F->G H Estimate LD50 G->H

Acute Oral Toxicity (Up-and-Down Procedure) Workflow
Sub-chronic Toxicity Study (90-Day Oral Study)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

  • Animal Selection and Grouping: Use at least three dose groups and a control group of rodents (e.g., 10 males and 10 females per group).

  • Daily Dosing: Administer the test substance orally to the animals daily for 90 days.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for hematological and clinical chemistry analysis.

  • Pathology: Conduct a complete necropsy on all animals at the end of the study. Weigh major organs and perform histopathological examination of tissues.

  • NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

G cluster_workflow Experimental Workflow: 90-Day Sub-chronic Oral Toxicity Study A Select and group animals B Administer daily oral doses for 90 days A->B C Daily clinical observations B->C D Weekly body weight and food consumption B->D E Hematology and clinical chemistry at termination B->E F Gross necropsy and organ weight analysis E->F G Histopathological examination F->G H Determine NOAEL G->H

90-Day Sub-chronic Oral Toxicity Study Workflow

Conclusion

The available data indicates that this compound exhibits in vitro cytotoxicity against cancer cell lines. However, a comprehensive assessment of its safety profile is significantly hampered by the lack of publicly available in vivo toxicology data, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity assays. The toxicological data for related coumarin derivatives suggest that this class of compounds can have varied safety profiles, with some demonstrating low acute toxicity and others raising concerns about potential hepatotoxicity with repeated exposure. Therefore, extensive further toxicological evaluation of this compound is imperative before its potential as a therapeutic agent can be fully realized. Researchers are strongly encouraged to conduct comprehensive, guideline-compliant safety studies to establish a definitive toxicological profile for this compound.

References

Independent Validation of Published Research on Seselin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of published research on the pyranocoumarin (B1669404) Seselin, with a focus on its anti-inflammatory and anticancer activities. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of its validated mechanisms and experimental data.

Section 1: Anti-inflammatory Activity of this compound

This compound has been identified as a potent anti-inflammatory agent, primarily through its targeted action on the Janus kinase 2 (Jak2) signaling pathway. Research indicates its potential therapeutic application in inflammatory diseases such as sepsis.[1][2]

Key Findings:
  • In vivo Efficacy: In a mouse model of sepsis induced by caecal ligation and puncture (CLP), administration of this compound significantly improved the survival rate and reduced systemic levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[1] It also ameliorated lung damage associated with sepsis.[1]

  • Mechanism of Action: this compound exerts its anti-inflammatory effects by targeting Jak2, which in turn blocks its interaction with IFNγ receptors and suppresses the downstream STAT1 signaling pathway.[1][2] It also reduces the activity of p65, a critical component of the NF-κB signaling pathway.[1][3]

  • Macrophage Polarization: this compound inhibits the polarization of macrophages into a pro-inflammatory phenotype.[1][2]

Quantitative Data Summary: In-vivo Anti-inflammatory Effects
Experimental ModelTreatmentOutcome MeasureResultReference
CLP-induced sepsis in miceThis compound (3-30 mg/kg)Survival RateSignificantly improved[1]
CLP-induced sepsis in miceThis compound (3-30 mg/kg)Systemic Cytokine Levels (IL-1β, IL-6, TNF-α)Significantly suppressed[1]
CLP-induced sepsis in miceThis compound (3-30 mg/kg)Pro-inflammatory cytokines in BALFSignificantly decreased[1]
Acetic acid-induced writhingThis compound (0.5, 4.5, 40.5 mg/kg)Writhing Response Inhibition19.5%, 26.2%, 41.4% respectively[4]
Formalin Test (inflammatory phase)This compound (0.5, 4.5, 40.5 mg/kg)Licking Time Inhibition90.3%, 97.8%, 95.3% respectively[4]

Signaling Pathway Diagram: this compound's Anti-inflammatory Action

Seselin_Anti_inflammatory_Pathway LPS LPS / IFN-γ TLR4 TLR4 / IFNγR LPS->TLR4 Jak2 Jak2 TLR4->Jak2 NFkB p65 (NF-κB) TLR4->NFkB STAT1 STAT1 Jak2->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 ProInflammatory Pro-inflammatory Cytokine Genes pSTAT1->ProInflammatory Transcription pNFkB p-p65 NFkB->pNFkB pNFkB->ProInflammatory Transcription This compound This compound This compound->Jak2 Inhibits

This compound's inhibition of the Jak2/STAT1 and NF-κB pathways.
Experimental Protocols

1. In-vivo Sepsis Model (Caecal Ligation and Puncture - CLP) [1][2]

  • Animals: C57BL/6 mice.

  • Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured twice with a needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The cecum is then returned to the peritoneal cavity, and the abdomen is closed.

  • Treatment: this compound (3-30 mg/kg) or vehicle is administered to the mice (e.g., intraperitoneally) at specified time points post-CLP.

  • Analysis: Survival rates are monitored over several days. Blood and lung tissue are collected for cytokine analysis (ELISA), and lung tissue is processed for histological analysis to assess damage.

2. Western Blot for Signaling Proteins [1][3]

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are stimulated with LPS (10 ng/mL) and IFN-γ (10 ng/mL) in the presence or absence of various concentrations of this compound for a specified time (e.g., 6 hours).

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Jak2, Jak2, p-STAT1, STAT1, p-p65, and p65. A loading control like tubulin is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Section 2: Anticancer Activity of this compound

This compound and its synthetic derivatives have demonstrated cytotoxic and antitumor properties across various cancer cell lines.

Key Findings:
  • Cytotoxicity: this compound derivatives have shown significant cytotoxic potential against human melanoma (HTB-140) and lung cancer (A549) cells.[5][6] Some O-aminoalkyl substituted alloxanthoxyletins and seselins showed high cytotoxic potential against HTB-140 cells with IC50 values in the low micromolar range.[5]

  • Apoptosis Induction: Certain derivatives of this compound are potent inducers of early apoptosis in cancer cells.[5][6]

  • Anti-Tumor Promotion: A this compound-type coumarin, Pd-II, completely suppressed skin tumor formation in a mouse model initiated with DMBA and promoted by TPA.[7]

Quantitative Data Summary: In-vitro Cytotoxicity
CompoundCell LineAssayIC50 (µM)Reference
Alloxanthoxyletin (B1236157) derivative 2aHTB-140 (Melanoma)MTT/LDH2.48[5]
Alloxanthoxyletin derivative 2bHTB-140 (Melanoma)MTT/LDH2.80[5]
Alloxanthoxyletin derivative 2dHTB-140 (Melanoma)MTT/LDH2.98[5]
This compound Series (compounds 9, 16, 18, 20)L-1210 (Leukemia)Not specifiedMost active in series[8]

Experimental Workflow: In-vitro Anticancer Evaluation

Seselin_Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_invitro In-vitro Testing Synthesis Synthesis of This compound Derivatives Structure Structural Confirmation (NMR, MS, X-ray) Synthesis->Structure CellCulture Culture Cancer Cell Lines (e.g., HTB-140, A549) Structure->CellCulture Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellCulture->Cytotoxicity Migration Cell Migration Assay CellCulture->Migration Apoptosis Apoptosis Analysis (Annexin V-FITC/7-AAD) Cytotoxicity->Apoptosis Determine IC50

Workflow for synthesis and in-vitro anticancer evaluation.
Experimental Protocols

1. In-vitro Cytotoxicity Assay (MTT Assay) [6]

  • Cell Seeding: Human cancer cells (e.g., HTB-140, A549) and a normal cell line (e.g., HaCaT) are seeded in 96-well plates.

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/7-AAD) [5]

  • Cell Treatment: Cancer cells are treated with this compound derivatives at their respective IC50 concentrations for a set time (e.g., 24 hours).

  • Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered to be in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

References

Structure-Activity Relationship of Seselin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Seselin, a naturally occurring pyranocoumarin (B1669404), has garnered significant interest in the scientific community due to its diverse pharmacological activities. Found in various plants of the Rutaceae and Apiaceae families, this compound serves as a scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. These studies guide the design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of the SAR of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities, supported by experimental data and detailed protocols.

Anticancer Activity of this compound Derivatives

The anticancer potential of this compound and its analogs has been explored against various cancer cell lines. Modifications on the coumarin (B35378) nucleus have been shown to significantly impact their cytotoxic effects. A notable study focused on new O-aminoalkyl substituted derivatives of this compound and the related compound alloxanthoxyletin (B1236157), which were evaluated for their anticancer toxicity.[1]

Structure-Activity Relationship Insights:

The introduction of O-aminoalkyl chains appears to be a key factor in enhancing cytotoxic potential. While the provided data focuses on alloxanthoxyletin, a structurally similar pyranocoumarin, it offers valuable insights. Alloxanthoxyletin derivatives 2a, 2b, and 2d, which contain O-aminoalkyl substitutions, demonstrated high cytotoxic potential against HTB-140 melanoma cells, with IC₅₀ values of 2.48, 2.80, and 2.98 µM, respectively.[1] This suggests that the presence and nature of the aminoalkyl group are critical for activity. Tumor cells generally showed higher sensitivity to these compounds than normal cells, indicating a degree of selectivity.[1]

Table 1: Cytotoxic Activity of Alloxanthoxyletin Derivatives (Analogs of this compound)

CompoundCancer Cell LineIC₅₀ (µM)[1]
2a HTB-140 (Melanoma)2.48
2b HTB-140 (Melanoma)2.80
2d HTB-140 (Melanoma)2.98
Anti-inflammatory Activity of this compound and Its Derivatives

This compound has demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. SAR studies in this area often focus on the ability of derivatives to inhibit the production of inflammatory mediators like nitric oxide (NO).

Structure-Activity Relationship Insights:

This compound itself has been shown to inhibit inflammatory hyperalgesia.[2] Related pyranocoumarins, such as calipteryxin (B600254) and a dihydrothis compound (B1632921) derivative, inhibit inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-6) by targeting the NF-κB, MAPK, and Akt pathways.[2] The core pyranocoumarin structure is essential for this activity. Studies on other coumarins have shown that substitutions on the coumarin ring can significantly modulate anti-inflammatory effects, with hydroxyl and methoxy (B1213986) groups often playing a key role.[2] For instance, in a study on various flavonoids, compounds with 3',4'-dihydroxy or 3',4'-hydroxy/methoxy groups showed strong inhibition of NO production.[3]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundAssayModelActivity
This compound Writhing Test (Antinociceptive)Acetic acid-induced41.4% inhibition at 40.5 mg/kg[4]
This compound Formalin Test (Inflammatory phase)Formalin-induced licking97.8% inhibition at 4.5 mg/kg[4]
Galanganal NO Production InhibitionLPS-stimulated macrophagesIC₅₀ = 68 µM[5]
Galanganol B NO Production InhibitionLPS-stimulated macrophagesIC₅₀ = 88 µM[5]
Galanganol C NO Production InhibitionLPS-stimulated macrophagesIC₅₀ = 33 µM[5]
Neuroprotective Effects of this compound and Its Derivatives

The neuroprotective potential of coumarin derivatives is an emerging area of research. These compounds are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship Insights:

While specific quantitative SAR data for a series of this compound derivatives in neuroprotection is limited in the initial findings, studies on related coumarins provide clues. For example, the natural coumarin esculetin (B1671247) has been shown to offer neuroprotection in cerebral ischemia/reperfusion injury by reducing apoptosis.[6] This effect is attributed to the upregulation of Bcl-2 and downregulation of Bax.[6] The core coumarin structure's ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system is considered fundamental to its neuroprotective action.[7] The development of ramalin derivatives, for instance, showed that specific modifications could enhance neuroprotective effects by inhibiting neuroinflammation in microglial cells.[8]

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are underpinned by their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental methods used to study them is essential for understanding their mechanism of action.

anti_inflammatory_pathway This compound's Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimuli cluster_receptor Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS / IFN-γ TLR4 TLR4 / IFNGR LPS->TLR4 Jak2 Jak2 TLR4->Jak2 activates IKK IKK TLR4->IKK STAT1 STAT1 Jak2->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 phosphorylation Nucleus_pSTAT1 p-STAT1 pSTAT1->Nucleus_pSTAT1 translocation IkBa IκBα IKK->IkBa phosphorylates p65 p65 (NF-κB) Complex p65-IκBα p_p65 p-p65 Complex->p_p65 IκBα degradation Nucleus_pp65 p-p65 p_p65->Nucleus_pp65 translocation This compound This compound This compound->Inhibition Inhibition->Jak2 Genes Pro-inflammatory Gene Expression (iNOS, TNF-α) Nucleus_pSTAT1->Genes activate Nucleus_pp65->Genes activate

Caption: this compound inhibits the Jak2-STAT1 and NF-κB inflammatory pathways.

mtt_assay_workflow Experimental Workflow: MTT Assay start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 add_drug 3. Add this compound Derivatives (various concentrations) incubate1->add_drug incubate2 4. Incubate for 48-72h add_drug->incubate2 add_mtt 5. Add MTT Reagent (e.g., 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 4h (Formation of formazan (B1609692) crystals) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read calculate 9. Calculate Cell Viability & Determine IC50 read->calculate end End calculate->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for the synthesis of this compound derivatives and key biological assays.

Synthesis of O-Aminoalkyl this compound Derivatives (General Protocol)

This protocol is a generalized procedure for the synthesis of O-aminoalkyl derivatives of coumarins, adapted for this compound, which possesses a hydroxyl group amenable to alkylation.

  • Materials: this compound (or a hydroxy-coumarin precursor), appropriate aminoalkyl chloride hydrochloride (e.g., 2-(diethylamino)ethyl chloride hydrochloride), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate (B1210297), water, brine.

  • Procedure:

    • To a solution of the hydroxylated coumarin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3 equivalents).

    • Add the desired aminoalkyl chloride hydrochloride (1.5 equivalents) to the mixture.

    • Stir the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure O-aminoalkyl derivative.

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]

  • Materials: 96-well plates, cancer cell lines (e.g., HTB-140, A549), complete cell culture medium, this compound derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.[8]

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials: RAW 264.7 macrophage cells, 96-well plates, DMEM medium, LPS, Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water), sodium nitrite (B80452) standard.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

    • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.

    • Incubate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate IC₅₀ values.

Western Blot for Jak2-STAT1 Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like Jak2 and STAT1.

  • Materials: Cell lysates, SDS-PAGE gels, transfer buffer, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p-Jak2, anti-Jak2, anti-p-STAT1, anti-STAT1, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare between different treatment groups.

References

Safety Operating Guide

Proper Disposal of Seselin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Seselin (CAS No. 523-59-1) in a laboratory setting. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow institutional and regulatory guidelines for chemical waste to ensure personnel safety and environmental compliance.[1] Laboratory personnel should treat all chemical waste as hazardous unless specifically confirmed otherwise by their institution's Environmental Health and Safety (EHS) department.[2][3]

Immediate Safety and Hazard Summary

Before beginning any disposal procedures, it is crucial to be aware of the chemical's properties. Although this compound has low hazard ratings, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times during handling and disposal.

Table 1: this compound Hazard and Safety Data

Hazard Classification Rating/Status Source
GHS Classification Not Classified Safety Data Sheet[1]
NFPA Health Rating 0 (No hazard) Safety Data Sheet[1]
NFPA Fire Rating 0 (Will not burn) Safety Data Sheet[1]
NFPA Reactivity Rating 0 (Stable) Safety Data Sheet[1]
PBT/vPvB Assessment Not Applicable Safety Data Sheet[1]

| Storage Class | 11 - Combustible Solids | Supplier Information |

Source: Cayman Chemical Safety Data Sheet, unless otherwise noted.[1]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound waste in a laboratory environment involves treating it as chemical waste to be collected by a licensed disposal service. Never dispose of this compound or its solutions down the drain or in the regular trash without explicit approval from your EHS department.[2][4][5]

1. Waste Identification and Segregation

  • Identify: Classify all materials contaminated with this compound as chemical waste. This includes:

    • Unused or expired solid this compound powder.

    • This compound solutions (e.g., in DMSO, DMF, EtOH, MeOH).[1]

    • Contaminated labware (pipette tips, vials, gloves, wipes).

    • Rinsate from cleaning contaminated glassware.

  • Segregate: Keep this compound waste separate from other incompatible waste streams to prevent dangerous reactions.[3][6] For example, do not mix with strong acids, bases, or oxidizing agents.

2. Waste Collection and Containment

  • Solid this compound Waste:

    • Procedure: Carefully collect the solid powder and any contaminated items (e.g., weighing paper, contaminated wipes) and place them into a clearly labeled, sealable container made of a chemically resistant material like high-density polyethylene (B3416737) (HDPE).

    • Objective: Minimize the creation of dust during transfer.

  • Liquid this compound Waste (Solutions):

    • Procedure: Pour leftover this compound solutions and the first rinse from any contaminated glassware into a designated, leak-proof hazardous waste container with a secure screw-top cap.[5]

    • Note: The container material must be compatible with the solvent used (e.g., an HDPE container for alcohol solutions, a glass container for DMSO solutions).

  • Contaminated Labware and Sharps:

    • Procedure: Place disposable labware such as pipette tips and vials into the solid waste container. Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container labeled for chemical waste.[5]

3. Labeling and Storage

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of the solvent if it is a liquid waste.[3][7] Note the date when waste was first added to the container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.[2][7]

4. Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check institutional policy), contact your institution's EHS department to schedule a waste pickup.[2][7]

  • Ultimate Disposal: Do not attempt to dispose of the chemical yourself. The final disposal will be handled by a licensed hazardous waste management facility, likely through incineration, which is the standard method for many organic compounds.[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research environment.

G cluster_0 Waste Generation & Collection cluster_1 Preparation for Disposal cluster_2 Final Disposition start This compound Waste Generated (Solid, Liquid, or Contaminated Labware) collect_solid Collect Solid Waste (in compatible container) start->collect_solid Solid collect_liquid Collect Liquid Waste (in compatible container) start->collect_liquid Liquid collect_sharps Collect Sharps (in sharps container) start->collect_sharps Sharps label_waste Label Container: 'Hazardous Waste' 'this compound' & Solvent Name Accumulation Start Date collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in Satellite Accumulation Area (SAA) Keep Container Closed label_waste->store_waste is_full Container Full or Max Storage Time Reached? store_waste->is_full ehs_pickup Arrange for EHS Pickup end_point Disposal by Licensed Facility ehs_pickup->end_point is_full->store_waste No is_full->ehs_pickup Yes

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Seselin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, use, and disposal of Seselin, a naturally occurring pyranocoumarin (B1669404) with diverse biological activities. Adherence to these procedures is crucial for mitigating risks and ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Precautions

While Safety Data Sheets (SDS) from major suppliers like Cayman Chemical and Sigma-Aldrich do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety practices. The following personal protective equipment should be worn to minimize exposure and ensure safety:

  • Lab Coat: A standard laboratory coat is essential to protect street clothes from contamination.

  • Gloves: Nitrile gloves should be worn to prevent skin contact. Although this compound is not reported to be a skin irritant, gloves are a fundamental component of safe laboratory practice.

  • Eye Protection: Safety glasses or goggles are recommended to protect the eyes from any potential splashes or aerosols, particularly when handling solutions of this compound.

All handling of solid this compound should be performed in a well-ventilated area. A chemical fume hood is recommended when preparing stock solutions to avoid inhalation of any fine particulate matter.

II. Quantitative Data and Physical Properties

The following table summarizes the key quantitative and physical properties of this compound:

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance White to beige powder
Solubility DMSO: 2 mg/mL
Storage Temperature 2-8°C
Purity ≥98% (HPLC)
CAS Number 523-59-1
Storage Class 11 - Combustible Solids

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Log the compound into the laboratory's chemical inventory.

  • Store this compound in its original, tightly sealed container at 2-8°C.

2. Preparation of Stock Solutions:

  • Perform all weighing of the powdered compound in a chemical fume hood to minimize inhalation risk.

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 2.28 mg of this compound in 1 mL of DMSO.

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store stock solutions at -20°C for long-term use.

3. Use in Experiments:

  • When diluting the stock solution for experiments, use the appropriate cell culture medium or buffer.

  • Always wear the recommended PPE during experimental procedures.

  • After use, decontaminate any surfaces that may have come into contact with this compound or its solutions.

4. Disposal Plan:

  • Solid Waste: Dispose of solid this compound waste, including empty containers and contaminated weighing paper, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a clearly labeled hazardous waste container.

  • Contaminated Materials: Gloves, pipette tips, and other disposables that have come into contact with this compound should be placed in a designated solid waste container.

  • Final Disposal: All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, in accordance with all federal, state, and local regulations.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing your PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a sealable container.

    • Label the container as hazardous waste and dispose of it according to the disposal plan.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and EHS office.

    • Prevent others from entering the area.

    • Follow the instructions of the emergency response team.

In case of personal exposure:

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse the mouth with water.

Seek medical attention if any symptoms develop after exposure.

V. Experimental Protocols

This compound has been shown to have anti-inflammatory properties by targeting the Jak2/STAT1 signaling pathway.[1] The following are key experimental protocols to assess its activity.

1. Cell Viability Assay (MTT Assay): This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.[1]

  • Methodology:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40, 80 µM) for 24 hours. Include a vehicle control (DMSO).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. Anti-inflammatory Activity Assay (Cytokine Measurement by ELISA): This assay measures the effect of this compound on the production of pro-inflammatory cytokines.[1]

  • Methodology:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

VI. Visualizations

To further clarify the procedures and mechanisms of action, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound inspect Inspect Container receive->inspect inventory Log in Inventory inspect->inventory store Store at 2-8°C inventory->store weigh Weigh Solid in Fume Hood dissolve Dissolve in DMSO weigh->dissolve label_stock Label Stock Solution dissolve->label_stock store_stock Store Stock at -20°C label_stock->store_stock dilute Dilute Stock for Use treat_cells Treat Cells dilute->treat_cells analyze Analyze Results treat_cells->analyze collect_waste Collect Solid & Liquid Waste label_waste Label as Hazardous Waste collect_waste->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNgR IFN-γ Receptor JAK2 JAK2 IFNgR->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes DNA DNA pSTAT1_dimer->DNA Translocates to Nucleus and Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation IFNg IFN-γ IFNg->IFNgR Binds This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the Jak2/STAT1 signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seselin
Reactant of Route 2
Reactant of Route 2
Seselin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.